molecular formula C10H8N2O2 B182471 6-(2-Hydroxyphenyl)pyridazin-3(2H)-one CAS No. 62567-42-4

6-(2-Hydroxyphenyl)pyridazin-3(2H)-one

Cat. No.: B182471
CAS No.: 62567-42-4
M. Wt: 188.18 g/mol
InChI Key: GJRPKRBVSRCFPC-FPLPWBNLSA-N
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Description

6-(2-Hydroxyphenyl)pyridazin-3(2H)-one, also known as Phpyr-1, is a potent and selective cell-permeable inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β) with an IC50 value of 80 nM. This compound exhibits high selectivity for GSK-3β over other kinases, including its isoform GSK-3α, making it a valuable tool for dissecting the specific roles of GSK-3β in cellular pathways. Its primary research value lies in the study of neurological disorders; for instance, it has been shown to reduce Tau protein hyperphosphorylation, a key pathological hallmark in Alzheimer's disease models, and to offer neuroprotective effects in models of excitotoxic neuronal death. The mechanism of action involves competing with ATP for binding to the GSK-3β catalytic site, thereby inhibiting the phosphorylation of its downstream substrates. Beyond neuroscience, research applications extend to investigating the role of GSK-3β in type 2 diabetes , inflammation , and cancer biology , given this kinase's central role in the Wnt/β-catenin signaling pathway and cellular proliferation. This product is available for research use and is referenced in scientific literature, including studies on its synthesis and biological evaluation . It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-hydroxyphenyl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H8N2O2/c13-9-4-2-1-3-7(9)8-5-6-10(14)12-11-8/h1-6,13H,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITUVPRZRSCWUPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=O)C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001281906
Record name 6-(2-Hydroxyphenyl)-3(2H)-pyridazinone
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Molecular Weight

188.18 g/mol
Source PubChem
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CAS No.

62567-42-4
Record name 6-(2-Hydroxyphenyl)-3(2H)-pyridazinone
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Record name 6-(2-Hydroxyphenyl)pyridazin-3(2H)-one
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Record name 6-(2-Hydroxyphenyl)-3(2H)-pyridazinone
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Foundational & Exploratory

The Physicochemical Profile of 6-(2-Hydroxyphenyl)pyridazin-3(2H)-one: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazinone Scaffold in Medicinal Chemistry

The pyridazin-3(2H)-one moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. These include cardiovascular, anti-inflammatory, analgesic, and anticancer properties.[1][2] The therapeutic potential of any compound built on this scaffold, including 6-(2-Hydroxyphenyl)pyridazin-3(2H)-one, is intrinsically linked to its physicochemical properties. These characteristics govern every aspect of a drug's journey, from its dissolution in the gut to its interaction with a target protein. This guide provides an in-depth analysis of the key physicochemical properties of this compound, offering both established data and a framework for its experimental determination, thereby empowering researchers in drug discovery and development.

Core Physicochemical Properties

A comprehensive understanding of a compound's physicochemical profile is the bedrock of rational drug design. For this compound, a combination of experimental data and computational predictions provides a foundational dataset for researchers.

Molecular Identity and Structure

The unique arrangement of a phenyl ring with a hydroxyl substituent attached to the pyridazinone core defines the compound's fundamental interactions with its environment.

Caption: Figure 1: Chemical Structure of this compound

Table 1: Compound Identification

IdentifierValueSource
CAS Number 62567-42-4Amerigo Scientific[3]
Molecular Formula C₁₀H₈N₂O₂Amerigo Scientific[3]
Molecular Weight 188.18 g/mol Amerigo Scientific[3]
SMILES Oc1ccccc1C2=NNC(=O)C=C2Amerigo Scientific[3]
InChIKey ITUVPRZRSCWUPA-UHFFFAOYSA-NStenutz[4]
Quantitative Physicochemical Data

While comprehensive experimental data for this specific molecule is limited in publicly accessible literature, a combination of reported values and high-quality computational predictions allows for the construction of a working profile.

Table 2: Summary of Physicochemical Properties

PropertyValueTypeNotes
Melting Point 300 °CExperimentalStenutz[4]
logP (Octanol/Water) 0.9PredictedPubChemLite
pKa (Acidic) Not AvailablePredictedThe phenolic -OH group is expected to be the most acidic proton.
pKa (Basic) Not AvailablePredictedThe pyridazinone ring system may exhibit weak basicity.
Aqueous Solubility Not AvailablePredictedSolubility is expected to be pH-dependent due to ionizable groups.

Expert Analysis and Causality

The structure of this compound suggests a complex interplay of properties. The planar, aromatic rings contribute to its high melting point of 300 °C, indicating strong crystal lattice energy.[4] The predicted logP of 0.9 suggests a relatively balanced hydrophilic-lipophilic character. This balance is crucial; sufficient lipophilicity is required for membrane permeation, while adequate hydrophilicity is necessary for aqueous solubility.

Authoritative Experimental Protocols

To ensure scientific rigor, the following section details validated, step-by-step protocols for the experimental determination of the key physicochemical properties. These methods represent the gold standard in pharmaceutical research.

Melting Point Determination via Capillary Method

Principle: This standard pharmacopeial method determines the temperature range over which a crystalline solid transitions to a liquid state. A narrow melting range is a key indicator of high purity.

Methodology:

  • Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently crush any coarse crystals in a mortar.

  • Capillary Loading: Tightly pack the powdered sample into a thin-walled glass capillary tube to a height of 2-4 mm.

  • Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

  • Rapid Determination (Optional): Heat the sample at a rapid rate (e.g., 10°C/min) to find an approximate melting point.

  • Precise Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to within 15-20°C of the approximate melting point. Then, reduce the heating rate to 1-2°C/min to allow for thermal equilibrium.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T_initial) and the temperature at which the last solid crystal melts (T_final). The melting range is T_initial - T_final. For high-purity compounds, this range is typically ≤ 1°C.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Recording Prep1 Dry Sample Prep2 Crush to Fine Powder Prep1->Prep2 Prep3 Pack Capillary Tube Prep2->Prep3 Analysis1 Insert into Apparatus Prep3->Analysis1 Analysis2 Heat at 1-2°C/min Analysis1->Analysis2 Analysis3 Observe Melt Analysis2->Analysis3 Data1 Record T_initial Analysis3->Data1 Data2 Record T_final Analysis3->Data2 Data3 Report Melting Range Data1->Data3 Data2->Data3 Solubility_Assay_Comparison cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility K1 Start: DMSO Stock K2 Add to Buffer (Precipitation Occurs) K1->K2 K3 Short Incubation (e.g., 2h) K2->K3 K4 Filter & Quantify K3->K4 K_Result Result: Apparent Solubility (High-Throughput) K4->K_Result T1 Start: Excess Solid T2 Add Buffer (Suspension) T1->T2 T3 Long Incubation (e.g., 24-48h) T2->T3 T4 Filter/Centrifuge & Quantify T3->T4 T_Result Result: Equilibrium Solubility (Gold Standard) T4->T_Result

Caption: Figure 3: Comparison of Kinetic vs. Thermodynamic Solubility Workflows.

Conclusion: Integrating Physicochemical Data for Drug Discovery Success

The physicochemical properties of this compound are not mere data points; they are critical predictors of its ultimate success as a therapeutic agent. The high melting point suggests excellent solid-state stability, while its balanced lipophilicity indicates a promising starting point for achieving cell permeability. The key unresolved variables—pKa and pH-dependent solubility—will be the most powerful determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. By employing the rigorous experimental protocols detailed in this guide, researchers can generate the high-quality data needed to validate computational models, guide lead optimization, and make informed decisions in the complex, multifaceted process of drug development.

References

  • Stenutz, R. 6-(2-hydroxyphenyl)-pyridazin-3(2H)-one. Tables for Chemistry. Available at: [Link]

  • PubChemLite. This compound. PubChem. Available at: [Link]

  • Stanford Research Systems. Melting Point Determination. thinkSRS.com. Available at: [Link]

  • Amerigo Scientific. 6-(2-Hydroxyphenyl)-pyridazin-3(2H)-one (97%). Available at: [Link]

  • University of Calgary. Melting point determination. Department of Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. NIH. Available at: [Link]

  • ResearchGate. Synthesis, Characterization and Antifungal Evaluation of Novel Pyridazin-3(2 H )-One Derivatives. Available at: [Link]

Sources

An In-depth Technical Guide to the Synthesis of 6-(2-Hydroxyphenyl)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 6-(2-hydroxyphenyl)pyridazin-3(2H)-one, a key intermediate in the development of various pharmaceutical agents, notably antihypertensive drugs.[1] The document is structured to provide researchers, chemists, and drug development professionals with a deep understanding of the core synthetic strategies, the rationale behind experimental choices, and detailed, actionable protocols. We will delve into the prevalent cyclocondensation route, explore alternative methodologies, and offer insights into reaction optimization and potential challenges.

Introduction: The Significance of the Pyridazinone Scaffold

The pyridazin-3(2H)-one moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds.[2][3][4] These N-heterocycles are of significant interest due to their diverse pharmacological activities, which include cardiovascular, anti-inflammatory, analgesic, and anticancer properties.[2][4][5] Specifically, this compound serves as a crucial building block for more complex molecules, leveraging the synthetic versatility of the pyridazinone ring for further functionalization.[6] Understanding its synthesis is therefore fundamental for the advancement of various therapeutic programs.

Primary Synthesis Pathway: Cyclocondensation of a γ-Keto Acid Precursor

The most direct and industrially relevant synthesis of this compound proceeds via the formation and subsequent cyclization of a γ-keto acid intermediate. This method is advantageous due to its straightforward nature and relatively high yields.

Mechanistic Overview

The overall transformation can be conceptualized in two primary stages:

  • Formation of the γ-Keto Acid Intermediate: This step involves a reaction between 2-hydroxyacetophenone and glyoxylic acid under alkaline conditions. This is a type of aldol-like condensation.

  • Cyclocondensation with Hydrazine: The resulting γ-keto acid, 2-hydroxy-4-oxo-4-(2-hydroxyphenyl)butyric acid, is then reacted with hydrazine. The hydrazine undergoes a condensation reaction with the ketone and the carboxylic acid functionalities to form the stable six-membered pyridazinone ring, with the elimination of water.

The choice of hydrazine as the cyclizing agent is critical, as it provides the two adjacent nitrogen atoms characteristic of the pyridazine core.[7][8]

Caption: Primary synthesis route for this compound.

Detailed Experimental Protocol

The following protocol is adapted from established procedures and provides a reliable method for the synthesis.[1]

Step 1: Synthesis of 2-hydroxy-4-oxo-4-(2-hydroxyphenyl)butyric acid

  • Prepare a solution of potassium hydroxide (47.2 g) in water (400 ml) in a reaction vessel equipped with a stirrer and cooling system.

  • Cool the solution to 10°C.

  • To the cooled, stirred solution, add a 50% aqueous solution of glyoxylic acid (43.2 g) followed by 2-hydroxyacetophenone (40.8 g).

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • After 4 hours, adjust the pH of the mixture to 7 using a suitable acid (e.g., concentrated HCl).

  • Wash the aqueous mixture with dichloromethane (2 x 100 ml) to remove any unreacted 2-hydroxyacetophenone. The intermediate product remains in the aqueous layer.

Step 2: Cyclocondensation to form this compound

  • To the aqueous solution containing the intermediate from Step 1, add triethylamine (3.3 ml) to adjust the pH to approximately 9.5.

  • Carefully add concentrated hydrochloric acid (2.5 ml) to bring the pH down to 4.

  • Slowly add hydrazine (0.05 M) to the reaction mixture. Concurrently, add glacial acetic acid as needed to maintain a pH of approximately 7.0 throughout the addition.

  • Upon completion of the hydrazine addition, a solid precipitate will form.

  • Allow the mixture to cool to room temperature.

  • Filter the solid product, wash thoroughly with water, followed by 2-propanol.

  • Dry the solid to afford 6-(2-hydroxyphenyl)-3(2H)-pyridazinone.

Rationale and Optimization
  • Alkaline Conditions in Stage 1: The initial reaction is base-catalyzed, facilitating the deprotonation of the methyl group of 2-hydroxyacetophenone, which then acts as a nucleophile attacking the aldehyde of glyoxylic acid.[1]

  • pH Control: The careful adjustment of pH is crucial for both stages. The initial wash at neutral pH removes organic impurities. The subsequent pH adjustments before and during hydrazine addition are critical for controlling the reactivity of the hydrazine and ensuring efficient cyclization. Maintaining a pH of around 7 during hydrazine addition prevents unwanted side reactions.[1]

  • Solvent Choice: The use of an aqueous medium for the initial reaction is practical and allows for easy pH control and separation of the intermediate.[1]

  • Troubleshooting Low Yields: Low yields can often be attributed to impure starting materials or improper pH control. Incomplete cyclization may also lead to the isolation of the hydrazone intermediate. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended to optimize reaction time and temperature.[9]

ParameterConditionRationale
Stage 1 Catalyst Potassium HydroxideStrong base to facilitate the initial condensation reaction.[1]
Stage 1 Temp. 10°C initially, then RTControls the initial reaction rate and then allows it to proceed to completion.
Intermediate pH ~7.0 for washNeutral pH for effective removal of organic-soluble impurities.
Cyclization pH Maintained at ~7.0Optimal for the nucleophilic attack of hydrazine and subsequent dehydration.[1]
Typical Yield 78-85%Demonstrates the efficiency of this established protocol.[1]

Alternative Synthetic Strategies

While the primary pathway is highly effective, other methods for synthesizing pyridazinones can be adapted for this specific target. These can be valuable if starting materials are varied or if different substitution patterns are desired.

Dehydrogenation of Dihydropyridazinone Precursors

An alternative approach involves the synthesis of the corresponding 4,5-dihydro-pyridazinone, followed by an oxidation step to introduce the aromaticity of the pyridazinone ring.

Caption: Synthesis via dehydrogenation of a dihydropyridazinone precursor.

This method is particularly useful when the dihydropyridazinone precursor is more readily accessible. A common procedure involves heating the dihydro-derivative under reflux with an oxidizing agent like sodium 3-nitrobenzenesulphonate in an alkaline solution.[10]

Illustrative Protocol:

  • A solution of sodium hydroxide (1.31 g) in water (25 ml) is prepared.

  • To this, 6-(2-hydroxyphenyl)-4,5-dihydro-3(2H)pyridazinone (2.5 g) and sodium 3-nitrobenzenesulphonate (2.96 g) are added.[10]

  • The mixture is heated under reflux for approximately 2.5 hours.[10]

  • The warm solution is then neutralized with acetic acid until precipitation is complete.[10]

  • The resulting solid is filtered to yield 6-(2-hydroxyphenyl)-3(2H)-pyridazinone.[10]

Solid-Phase Synthesis and Suzuki Coupling

For library synthesis or combinatorial chemistry approaches, solid-phase synthesis offers a powerful alternative for generating diverse 6-arylpyridazin-3(2H)-ones.[11] In this strategy, a pyridazinone scaffold is immobilized on a resin, followed by diversification.

Conceptual Workflow:

  • Immobilization: 3,6-dichloropyridazine is attached to a solid support, such as a Wang resin.

  • Suzuki Coupling: The resin-bound chloropyridazine is then subjected to a palladium-catalyzed Suzuki cross-coupling reaction with an appropriate arylboronic acid (in this case, 2-hydroxyphenylboronic acid).

  • Cleavage: The final product is cleaved from the resin, typically under acidic conditions, to yield the desired this compound.[11]

This method is highly adaptable for creating analogues by simply varying the arylboronic acid used in the Suzuki coupling step.[11]

Conclusion

The synthesis of this compound is most efficiently achieved through a well-established cyclocondensation reaction involving 2-hydroxyacetophenone, glyoxylic acid, and hydrazine. This method is robust, high-yielding, and amenable to scale-up. Alternative strategies, such as the dehydrogenation of dihydropyridazinone precursors and solid-phase synthesis methodologies, provide valuable options for specific research and development needs, particularly in the context of library synthesis and the exploration of structure-activity relationships. A thorough understanding of the underlying reaction mechanisms and careful control of experimental parameters, especially pH, are paramount to achieving successful and reproducible outcomes.

References

  • Process for preparing 6-(2-hydroxyphenyl)-3-pyridazinone.
  • Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines.
  • Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein Journal of Organic Chemistry.
  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences.
  • Synthesis of 6-(2-hydroxyphenyl)-3(2H)-pyridazinone. PrepChem.com.
  • Solid-Phase Syntheses of 6-Arylpyridazin-3(2H)-Ones.
  • Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect.
  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.
  • Regiochemistry of Cyclocondensation Reactions in the Synthesis of Polyazaheterocycles.
  • Synthesis of pyridazine and pyridopyridazine deriv
  • Synthetic route for preparation of pyridazinone derivatives (3–17).
  • Common side reactions in the synthesis of pyridazinone deriv
  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace.
  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Deriv
  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modul
  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. MDPI.
  • Synthesis of pyridazin-3(2H)-one derivatives 6a–w.
  • Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. MDPI.
  • Synthetic methodologies to prepare 3(2H)-pyridazinones endowed with biological activity. SlideShare.
  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Deriv

Sources

The Pyridazinone Scaffold: A Privileged Core in Modern Drug Discovery and its Multifaceted Mechanisms of Action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazinone ring, a six-membered diazine heterocycle, stands as a cornerstone pharmacophore in medicinal chemistry. Its derivatives exhibit a remarkable breadth of pharmacological activities, positioning them as promising therapeutic agents for a wide array of human diseases.[1][2] This versatility stems from the scaffold's ability to interact with a diverse set of biological targets, including enzymes, receptors, and ion channels. This technical guide provides an in-depth exploration of the primary mechanisms of action through which pyridazinone derivatives exert their effects, with a focus on their roles in cardiovascular disease, inflammation, and central nervous system disorders. We will dissect the molecular interactions, present key structure-activity relationship insights, and detail the experimental methodologies crucial for elucidating these mechanisms. This document is intended to serve as a comprehensive resource for researchers and drug development professionals dedicated to advancing pyridazinone-based therapeutics.

Part 1: Cardiovascular Mechanisms of Action

Pyridazinone derivatives have been extensively investigated for their significant cardiovascular effects, primarily as vasodilators and inotropic agents.[3][4] These properties are largely attributed to two distinct but often complementary mechanisms: inhibition of phosphodiesterase III (PDE-III) and sensitization of cardiac myofilaments to calcium.

Phosphodiesterase III (PDE-III) Inhibition: Modulating Cyclic AMP Signaling

The Rationale: Phosphodiesterase III (PDE-III), a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, is highly expressed in cardiac and vascular smooth muscle.[5][6] It catalyzes the hydrolysis of cAMP to AMP, thus terminating its signaling cascade. By inhibiting PDE-III, pyridazinone derivatives prevent the degradation of cAMP. The resulting increase in intracellular cAMP levels activates protein kinase A (PKA), which in turn phosphorylates downstream targets. In vascular smooth muscle, this leads to relaxation and vasodilation. In cardiomyocytes, elevated cAMP enhances calcium influx and sarcoplasmic reticulum calcium release, resulting in a positive inotropic (increased contractility) effect.[5][7] This dual action makes PDE-III inhibitors valuable agents for conditions like acute decompensated heart failure.[7]

Key Examples & Efficacy: Several pyridazinone derivatives have been developed as potent PDE-III inhibitors. Compounds like TZC-5665 and its metabolite M-2 have demonstrated greater potency and selectivity for PDE-III compared to the established drug milrinone.[8] Other notable examples include imazodan, which selectively inhibits cardiac cAMP phosphodiesterase, and bemoradan, a potent positive inotropic agent.[3]

PDE3_Inhibition_Pathway cluster_cytosol Cytosol AC Adenylate Cyclase (AC) cAMP cAMP AC->cAMP Converts ATP ATP PDE3 Phosphodiesterase III (PDE-III) cAMP->PDE3 Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP (Inactive) PDE3->AMP Hydrolyzes Response Cellular Response (Vasodilation / Increased Contractility) PKA->Response Phosphorylates Targets Pyridazinone Pyridazinone Derivative Pyridazinone->PDE3 Inhibits

Quantitative Data: PDE-III Inhibitory Activity

CompoundTargetIC50 ValueSource
ImazodanCardiac cAMP PDE8 µM[3]
TZC-5665PDE-IIIMore potent than milrinone[8]
M-2 (Metabolite of TZC-5665)PDE-IIIMore potent than milrinone[8]
MCI-154PDE-IIISelectively blocks by 2.5+/-0.6 µmol/l[9]

Experimental Protocol: In Vitro PDE-III Inhibition Assay (Fluorescence Polarization)

This protocol outlines a common method for screening PDE-III inhibitors, adapted from commercially available kits.[6][10]

  • Reagent Preparation :

    • Prepare a PDE assay buffer (e.g., Tris-HCl, MgCl₂, pH 7.4).

    • Dilute recombinant human PDE-III enzyme to the desired working concentration in assay buffer.

    • Prepare a solution of fluorescein-labeled cAMP (cAMP-FAM) substrate.

    • Prepare serial dilutions of the test pyridazinone derivative and a known inhibitor (e.g., cilostamide) as a positive control. Use DMSO as the vehicle, ensuring the final concentration does not exceed 1%.[6]

  • Assay Procedure (384-well format) :

    • Add 5 µL of the test compound or control to the appropriate wells.

    • Add 10 µL of the diluted PDE-III enzyme solution to all wells except the "no enzyme" control.

    • Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 5 µL of the cAMP-FAM substrate solution to all wells.

    • Incubate the plate for 60 minutes at 37°C.

  • Detection :

    • Stop the reaction by adding a "Binding Agent" (a specific phosphate-binding nanobead) which binds to the hydrolyzed, linear FAM-AMP product.[6]

    • Incubate for another 30 minutes to allow for binding.

    • Read the fluorescence polarization (FP) on a suitable microplate reader.

  • Data Analysis :

    • The FP signal is high when the substrate is hydrolyzed (large complex forms) and low when it is not (small substrate rotates freely).[6]

    • Calculate the percent inhibition for each concentration of the test compound relative to the "no inhibitor" (high signal) and "no enzyme" (low signal) controls.

    • Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Calcium Sensitization: A Novel Inotropic Mechanism

The Rationale: A significant limitation of traditional inotropes, including many PDE-III inhibitors, is that they increase myocardial oxygen demand, which can lead to arrhythmias.[5] Calcium sensitizers represent a newer class of agents that bypass this issue. Instead of increasing intracellular calcium concentration, they enhance the sensitivity of the cardiac contractile apparatus (myofilaments) to existing calcium levels. Levosimendan, a pyridazinone-dinitrile derivative, is the archetypal drug with this mechanism.[5] It binds to cardiac troponin C in a calcium-dependent manner, stabilizing the Ca²⁺-bound conformation and prolonging the actin-myosin interaction, thereby increasing the force of contraction without significantly altering intracellular calcium transients.[3][5]

Calcium_Sensitization Ca Ca TnC TnC Ca->TnC Binds Complex Complex Contraction Contraction Complex->Contraction Initiates Levosimendan Levosimendan Levosimendan->Complex Stabilizes

Part 2: Anti-inflammatory Mechanisms of Action

Chronic inflammation underlies numerous diseases, and pyridazinone derivatives have emerged as potent anti-inflammatory agents.[11][12] Their primary mechanism involves the targeted inhibition of cyclooxygenase enzymes, mirroring the action of non-steroidal anti-inflammatory drugs (NSAIDs).

Cyclooxygenase (COX) Inhibition

The Rationale: The cyclooxygenase (COX) enzyme exists in two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions like maintaining the gastric mucosa.[13] In contrast, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation, where it catalyzes the production of prostaglandins—key mediators of pain and inflammation.[13][14] Traditional NSAIDs inhibit both isoforms, and the inhibition of COX-1 is responsible for their common gastrointestinal side effects. The development of selective COX-2 inhibitors has therefore been a major goal in medicinal chemistry. Many pyridazinone derivatives exhibit potent and selective COX-2 inhibition.[15][16] This selectivity is often attributed to the ability of the pyridazinone scaffold to fit into the larger, more flexible active site and side pocket of the COX-2 enzyme.[16]

Key Examples & Efficacy: ABT-963 is a well-characterized pyridazinone derivative with excellent selectivity for COX-2 over COX-1 (ratio of 276) and high oral anti-inflammatory potency.[14] Numerous other synthesized derivatives have shown COX-2 IC50 values in the nanomolar range, with some exceeding the potency and selectivity of the reference drug celecoxib.[16]

COX_Inhibition_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA via Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PG_Phys Physiological Prostaglandins (Gastric Protection) COX1->PG_Phys PG_Inflam Inflammatory Prostaglandins (Pain, Inflammation) COX2->PG_Inflam Pyridazinone Selective Pyridazinone Derivative Pyridazinone->COX1 Weakly Inhibits Pyridazinone->COX2 Strongly Inhibits

Quantitative Data: COX-2 Inhibitory Activity & Selectivity

CompoundCOX-2 IC50Selectivity Index (SI = COX-1 IC50 / COX-2 IC50)Source
ABT-963Potent276[14]
Compound 3g43.84 nM11.51
Compound 6a53.01 nM> 9.43
Compound 6b0.18 µM6.33[16]
Celecoxib (Reference)73.53 nM11.78
Indomethacin (Reference)739.2 nM< 1

Experimental Protocol: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.[17]

  • Animal Model :

    • Use male Wistar rats (150-200g). House them under standard laboratory conditions and fast them overnight before the experiment, with free access to water.

  • Compound Administration :

    • Randomly divide the rats into groups: a control group (vehicle only), a positive control group (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of the pyridazinone derivative.

    • Administer the compounds orally (p.o.) 60 minutes before the carrageenan injection.

  • Induction of Inflammation :

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar surface of the right hind paw.

  • Measurement and Analysis :

    • Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection.

    • The increase in paw volume (edema) is calculated as the difference between the final and initial volumes.

    • Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula:

      • % Inhibition = [(Control Edema - Treated Edema) / Control Edema] * 100

    • Statistically analyze the data (e.g., using ANOVA followed by a post-hoc test) to determine significance.

Part 3: Central Nervous System Mechanisms of Action

While less explored than their cardiovascular and anti-inflammatory roles, certain pyridazinone derivatives have profound effects on the central nervous system (CNS), primarily by targeting the major inhibitory neurotransmitter system.

GABA-A Receptor Antagonism

The Rationale: The γ-aminobutyric acid type A (GABA-A) receptor is a ligand-gated ion channel that mediates the majority of fast synaptic inhibition in the brain.[18] When activated by GABA, the channel opens, allowing chloride ions (Cl⁻) to flow into the neuron, hyperpolarizing the cell and making it less likely to fire an action potential.[19] Certain arylaminopyridazine derivatives of GABA act as potent, specific, and competitive antagonists at the GABA-A receptor.[20][21] They bind to the same site as GABA but do not activate the channel, thereby blocking GABA's inhibitory effect. This action leads to a net increase in neuronal excitability and can induce seizures at high doses.[20]

Key Examples & Efficacy: The most well-known example is SR 95531, commonly known as gabazine. It is widely used as a research tool to selectively block GABA-A receptors both in vitro and in vivo.[22][23] Studies have shown that gabazine and related compounds like SR 42641 competitively displace radiolabeled GABA from its binding sites and antagonize GABA-elicited enhancement of diazepam binding.[20]

GABA_Antagonism cluster_membrane Postsynaptic Membrane GABA_R GABA-A Receptor (Chloride Channel) Cl_channel Channel Opens No_effect Channel Remains Closed (Blockade) GABA GABA GABA->GABA_R Binds & Activates Gabazine Gabazine (Pyridazinone Derivative) Gabazine->GABA_R Competitively Binds (No Activation) Cl_influx Cl⁻ Influx (Inhibition) Cl_channel->Cl_influx

Quantitative Data: GABA-A Receptor Binding Affinity

CompoundApparent Ki (Displacement of [³H]GABA)Source
SR 95531 (Gabazine)0.15 µM[20]
SR 426410.28 µM[20]
SR 951032.2 µM[23]

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in response to agonist and antagonist application.[22][24]

  • Cell Preparation :

    • Use primary cultured neurons (e.g., rat cortical or hippocampal neurons) or a cell line stably expressing GABA-A receptors.[22]

    • Place the coverslip with cultured cells onto the stage of an inverted microscope equipped for patch-clamp recording.

  • Recording Setup :

    • Prepare an external solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, glucose, and HEPES, pH 7.4) and an internal pipette solution (e.g., containing CsCl to isolate chloride currents, MgCl₂, EGTA, ATP, and HEPES, pH 7.2).[25]

    • Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the internal solution.

    • Establish a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane, then rupture the membrane patch to achieve the whole-cell configuration. Clamp the cell at a holding potential of -70 mV.[25]

  • Drug Application :

    • Apply GABA (e.g., 10 µM) to the cell using a rapid perfusion system to elicit an inward chloride current (due to the high Cl⁻ in the pipette).

    • After recording a stable baseline GABA response, co-apply GABA with increasing concentrations of the pyridazinone antagonist (e.g., gabazine).

    • Include washout periods with the external solution to ensure the reversibility of the antagonist's effect.

  • Data Analysis :

    • Measure the peak amplitude of the GABA-induced current in the absence and presence of the antagonist.

    • Plot the normalized current amplitude against the antagonist concentration to generate a dose-response curve and calculate the IC50 for the blockade of the GABA-A receptor.

Conclusion and Future Outlook

The pyridazinone scaffold is a testament to the power of heterocyclic chemistry in generating pharmacologically diverse molecules.[1] This guide has detailed three of its most significant mechanisms of action: PDE-III inhibition and calcium sensitization for cardiovascular applications, selective COX-2 inhibition for anti-inflammatory therapy, and GABA-A receptor antagonism for CNS research. The ability of this single core structure to be decorated with various substituents, allowing it to precisely target different biological macromolecules, is remarkable.

Future research will likely focus on developing derivatives with even greater selectivity and novel dual-activity profiles, such as agents that combine anti-inflammatory and cardiovascular benefits.[3] As our understanding of disease pathways becomes more nuanced, the versatility of the pyridazinone core ensures it will remain a highly valuable starting point for the design of next-generation therapeutics.

References

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An In-depth Technical Guide to the Crystal Structure Determination of 6-(2-Hydroxyphenyl)pyridazin-3(2H)-one: A Roadmap for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for the determination of the three-dimensional crystal structure of 6-(2-Hydroxyphenyl)pyridazin-3(2H)-one. The pyridazinone core is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, anticancer, and cardiovascular effects.[1][2][3][4] Elucidating the precise atomic arrangement of this compound is paramount for understanding its structure-activity relationship (SAR), optimizing its therapeutic potential, and guiding the design of next-generation therapeutics.

While a comprehensive search of crystallographic databases reveals a notable gap in the publicly available X-ray crystallography data for this specific molecule, this presents a significant opportunity for novel research.[5] This document will therefore serve as a detailed roadmap, leveraging established protocols for analogous heterocyclic systems to guide researchers through the synthesis, crystallization, and structural analysis of this promising compound.

Foundational Chemistry: Synthesis and Characterization

A robust and reproducible synthesis is the bedrock of any crystallographic study. The target compound, this compound, can be reliably synthesized, providing the high-purity material essential for successful crystallization.

Synthetic Protocol

A validated synthetic route involves the dehydrogenation of a dihydro-pyridazinone precursor.[6]

Step-by-Step Synthesis:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium hydroxide (1.31 g) in water (25 ml).

  • Addition of Reagents: To the stirred solution, add 6-(2-hydroxyphenyl)-4,5-dihydro-3(2H)pyridazinone (2.5 g) and sodium 3-nitrobenzenesulphonate (2.96 g).

  • Reflux: Heat the mixture under reflux for 2.5 hours. The dehydrogenation process is driven by the elevated temperature and the presence of the oxidizing agent.

  • Precipitation: After cooling the solution, carefully add acetic acid to the warm, stirred mixture until the pH reaches 9 and no further precipitation is observed. This step neutralizes the excess sodium hydroxide and precipitates the product.

  • Isolation and Purification: Filter the resulting precipitate to isolate the crude 6-(2-hydroxyphenyl)-3(2H)-pyridazinone. Recrystallization from a suitable solvent, such as 2-methoxyethanol, is recommended to achieve the high purity required for crystallographic studies.[6]

Spectroscopic and Analytical Characterization

Prior to crystallization attempts, it is imperative to confirm the identity and purity of the synthesized compound. A suite of spectroscopic and analytical techniques should be employed:

Technique Purpose Expected Observations
¹H and ¹³C NMR To confirm the molecular structure and assess purity.The spectra should correspond to the expected chemical shifts and coupling constants for the this compound structure.
Mass Spectrometry To determine the molecular weight and confirm the molecular formula (C₁₀H₈N₂O₂).[7][8]A molecular ion peak corresponding to the calculated molecular weight of 188.18 g/mol should be observed.[7][8]
FT-IR Spectroscopy To identify characteristic functional groups.Expect to observe characteristic peaks for N-H, C=O, C=N, and aromatic C-H bonds.
Melting Point To assess purity.A sharp melting point around 295°-299°C is indicative of high purity.[6]

The Art of Crystallization: From Solution to Single Crystal

The generation of high-quality single crystals suitable for X-ray diffraction is often the most challenging and empirical step in the process. A systematic approach, exploring a wide range of crystallization conditions, is key to success.

Principles of Crystal Growth

Crystal formation is a thermodynamic process driven by supersaturation. The goal is to slowly decrease the solubility of the compound in a solvent or solvent system, allowing molecules to self-assemble into an ordered, crystalline lattice. Common techniques to achieve this include:

  • Slow Evaporation: The solvent is allowed to evaporate slowly from a saturated solution, gradually increasing the concentration of the compound.

  • Vapor Diffusion (Hanging and Sitting Drop): A small drop of the compound solution is allowed to equilibrate with a larger reservoir of a precipitant. The slow diffusion of the precipitant vapor into the drop induces crystallization.

  • Solvent/Anti-Solvent Diffusion: An "anti-solvent" in which the compound is poorly soluble is slowly introduced into a solution of the compound, either through liquid-liquid diffusion or vapor diffusion.

Experimental Workflow for Crystallization Screening

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Crystallization Screening cluster_2 Phase 3: Optimization A High-Purity Compound B Solvent Selection (e.g., 2-methoxyethanol, DMSO, DMF) A->B C Prepare Stock Solution B->C D Set up Crystallization Plates (e.g., 96-well format) C->D E Vary Parameters: - Precipitant - pH - Temperature D->E F Incubate and Monitor E->F G Identify 'Hits' (Initial Crystals) F->G H Refine Conditions (e.g., concentration, temperature gradient) G->H I Grow Larger, Diffraction-Quality Crystals H->I

Caption: Workflow for crystallization of this compound.

X-ray Diffraction Analysis: Unveiling the Molecular Architecture

Once suitable single crystals are obtained, X-ray diffraction is employed to determine the precise arrangement of atoms within the crystal lattice.

Data Collection

A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern. Modern diffractometers equipped with sensitive detectors collect this pattern as a series of reflections.

Structure Solution and Refinement

The collected diffraction data is then processed to determine the crystal structure.

G A Diffraction Data Collection B Data Processing (Integration and Scaling) A->B C Phase Problem Solution (e.g., Direct Methods, Patterson function) B->C D Initial Electron Density Map C->D E Model Building D->E F Structure Refinement (e.g., using SHELXL) E->F G Final Structural Model (Atomic coordinates, bond lengths, angles) F->G H Validation (e.g., R-factor, CheckCIF) G->H

Caption: Workflow for X-ray crystal structure determination.

The process of structure refinement involves iteratively adjusting the atomic positions and other parameters in the model to achieve the best possible fit with the experimental diffraction data.[9] Software such as SHELXL is commonly used for this purpose.[9]

Structural Insights and Implications for Drug Design

The final crystal structure provides a wealth of information that is invaluable for drug development.

Key Structural Features

Analysis of the crystal structure of pyridazinone derivatives often reveals important details about:

  • Molecular Conformation: The planarity or non-planarity of the heterocyclic rings and the dihedral angles between different parts of the molecule.[10][11]

  • Intermolecular Interactions: The presence of hydrogen bonds, π-π stacking, and other non-covalent interactions that govern the crystal packing.[10][12] These interactions can provide insights into how the molecule might bind to a biological target.

  • Tautomerism: The pyridazinone ring can exist in different tautomeric forms. X-ray crystallography can definitively identify the dominant tautomer in the solid state.

Application in Structure-Based Drug Design

A high-resolution crystal structure of this compound would serve as a critical starting point for:

  • Computational Modeling: The experimentally determined coordinates can be used for molecular docking studies to predict the binding mode of the compound with its biological target.

  • Lead Optimization: Understanding the three-dimensional structure allows for the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties.

  • Pharmacophore Modeling: The key structural features responsible for biological activity can be identified and used to design novel scaffolds.

Conclusion

The determination of the crystal structure of this compound is a crucial step in unlocking its full therapeutic potential. While this guide outlines a systematic and technically sound approach, the process of crystallization remains an empirical science that requires patience and perseverance. The resulting structural information, however, will provide invaluable insights for researchers, scientists, and drug development professionals, paving the way for the design of novel and more effective pyridazinone-based therapeutics.

References

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  • PubChem. (n.d.). 6-hydroxy-2-phenylpyridazin-3(2H)-one. Retrieved from [Link]

  • Rimaz, M., Khalafy, J., & Kabiri, M. (2013). Single crystal X-ray structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile. International Letters of Chemistry, Physics and Astronomy, 12, 1-7. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Synthesis X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative. Retrieved from [Link]

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  • ResearchGate. (n.d.). Synthesis of pyridazin-3(2H)-one derivatives 6a–w. Reagents and.... Retrieved from [Link]

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  • Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3369. Retrieved from [Link]

  • Daoui, S., et al. (2021). Crystal structure and Hirshfeld surface analysis of 4-(2,6-dichlorobenzyl)-6-[(E)-2-phenylethenyl]pyridazin-3(2H)-one. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 3), 297–301. Retrieved from [Link]

  • Daoui, S., et al. (2022). Crystal structure of (E)-3-({6-[2-(4-chlorophenyl)ethenyl]-3-oxo-2,3-dihydropyridazin-4-yl}methyl)pyridin-1-ium chloride dihydrate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 4), 369–373. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 6-(2-Hydroxyphenyl)-pyridazin-3(2H)-one (97%). Retrieved from [Link]

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  • El Hachimi, M., et al. (2019). Cytotoxicity of new pyridazin-3(2H)-one derivatives orchestrating oxidative stress in human triple-negative breast cancer (MDA-MB-468). Archiv der Pharmazie, 352(1-2), e1800128. Retrieved from [Link]

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The Pyridazinone Scaffold: A Promising Hub for Novel Therapeutics — Unveiling the Therapeutic Targets of 6-(2-Hydroxyphenyl)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridazinone core has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide delves into the potential therapeutic targets of a specific derivative, 6-(2-Hydroxyphenyl)pyridazin-3(2H)-one. By synthesizing data from extensive research on structurally related pyridazinone compounds, we will explore the most promising avenues for its application in treating a range of diseases, including inflammatory disorders, cancer, and cardiovascular conditions. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of potential mechanisms of action, key signaling pathways, and robust experimental workflows for target identification and validation.

Introduction: The Versatility of the Pyridazinone Moiety

Pyridazinone, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has garnered significant attention in drug discovery due to its versatile pharmacological profile.[1][2][3][4] The ease of functionalization at various positions of the pyridazinone ring allows for the fine-tuning of its physicochemical properties and biological activity, making it an attractive synthetic target.[5] Derivatives of this scaffold have been investigated for a wide array of therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects.[1][2][4][6] This guide will focus on the untapped potential of this compound, a compound whose therapeutic promise can be inferred from the extensive body of research on its chemical relatives.

Potential Therapeutic Arenas and Key Molecular Targets

Based on the established activities of pyridazinone derivatives, three primary therapeutic areas stand out for this compound: inflammation, oncology, and cardiovascular disease.

Anti-inflammatory Activity: Quelling the Fire

Chronic inflammation is a key driver of numerous pathologies.[7] Pyridazinone derivatives have demonstrated significant anti-inflammatory properties through the modulation of several key inflammatory mediators.[5][7][8]

Potential Targets:

  • Cyclooxygenase-2 (COX-2): Many pyridazinone derivatives act as selective COX-2 inhibitors, which are known to mediate pain and inflammation while having a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[5][8][9][10] The 6-phenyl substitution on the pyridazinone core is a common feature in many reported COX-2 inhibitors.

  • Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6): Pyridazinone compounds have been shown to suppress the release of pro-inflammatory cytokines like TNF-α and IL-6, which are central to the inflammatory cascade in diseases such as rheumatoid arthritis.[7][8]

  • Thromboxane A2 (TxA2): Inhibition of TxA2 production is another mechanism by which pyridazinone derivatives can exert their anti-inflammatory and anti-platelet effects.[7][8]

Signaling Pathway: COX-2 Mediated Inflammation

COX2_Pathway Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Metabolized by Prostaglandin H2 Prostaglandin H2 COX-2->Prostaglandin H2 Prostaglandins (PGE2) Prostaglandins (PGE2) Prostaglandin H2->Prostaglandins (PGE2) Inflammation Inflammation Prostaglandins (PGE2)->Inflammation Promotes Pyridazinone Derivative Pyridazinone Derivative Pyridazinone Derivative->COX-2 Inhibits Cancer_Target_Validation cluster_0 In Vitro Assays cluster_1 Cellular Mechanism cluster_2 In Vivo Models Cell_Viability Cell Viability Assay (MTT, SRB) Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Cell_Viability->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Apoptosis_Assay->Cell_Cycle Enzyme_Inhibition Enzymatic Assays (Kinase, DHFR) Cell_Cycle->Enzyme_Inhibition Western_Blot Western Blot (Protein Expression) Enzyme_Inhibition->Western_Blot qPCR qPCR (Gene Expression) Western_Blot->qPCR Immunofluorescence Immunofluorescence (Protein Localization) qPCR->Immunofluorescence Xenograft Xenograft Models Immunofluorescence->Xenograft Compound 6-(2-Hydroxyphenyl) pyridazin-3(2H)-one Compound->Cell_Viability

Sources

A Technical Guide to the Structure-Activity Relationship (SAR) of Pyridazinone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazinone Core as a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are known as "privileged scaffolds." The pyridazinone nucleus, a six-membered heterocyclic ring with two adjacent nitrogen atoms and a carbonyl group, has unequivocally earned this distinction.[1][2] Initially explored for cardiovascular and agricultural applications, the pyridazinone core has proven to be a remarkably versatile template for drug discovery.[3] Its chemical tractability and ability to be functionalized at various positions allow for the fine-tuning of pharmacological properties, leading to a broad spectrum of potent biological activities, including anticancer, anti-inflammatory, cardiovascular, and antimicrobial effects.[2][4][5][6][7][8]

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyridazinone analogs across key therapeutic areas. We will dissect how specific structural modifications influence biological outcomes, explain the causality behind experimental designs, and provide actionable protocols for the evaluation of these promising compounds.

Chapter 1: Cardiovascular Activity

Pyridazinone derivatives have a rich history as cardiovascular agents, with some analogs progressing to marketed drugs like pimobendan and levosimendan.[5][8] Their primary mechanisms of action in this domain are vasodilation and positive inotropy (increasing the force of heart contraction), often achieved through the inhibition of phosphodiesterases (PDEs).[2][9]

Antihypertensive and Vasodilatory Effects

The vasodilatory action of pyridazinones is a key component of their antihypertensive properties.[1] The search for alternatives to established drugs like hydralazine has spurred significant research into pyridazinone-based vasodilators.[10]

Core SAR Insights:

  • C6-Aryl Substitution: The nature of the substituent on the C6-phenyl ring is a critical determinant of vasorelaxant potency. Electron-donating groups, such as methoxy, and specific substitutions that enhance molecular planarity can significantly increase activity.

  • N2-Position Modification: The N2 position of the pyridazinone ring is a prime site for introducing side chains to modulate potency and pharmacokinetic properties. Conjugation of a 1,2,4-triazole moiety at this position has been shown to produce compounds with antihypertensive activity comparable to hydralazine.[10]

  • Bio-isosteric Replacement: Replacing the phthalazine ring of hydralazine with a substituted pyridazin-3-one moiety has proven to be a successful strategy for developing novel vasodilators with potentially improved pharmacological profiles.[10]

Data Summary: Vasorelaxant Activity of Pyridazinone Analogs

Compound ClassKey Structural FeatureBiological ActivityPotency (IC50 / EC50)Reference
Dihydropyridazinone AmidesN,O-dibenzyl derivative at C2/OxyphenylVasodilatoryIC50 = 35.3 µM[9]
6-phenyl-dihydropyridazinones2-(morpholin-4-ylmethyl) side chainAntihypertensiveMore potent than hydralazine[10]
6-(4-substitutedphenyl)-pyridazinonesVaried substituents on C6-phenylVasorelaxantEC50 values superior to hydralazine[11]
Cardiotonic Activity via PDE3 Inhibition

Several 4,5-dihydropyridazinone derivatives exhibit potent and selective inhibitory effects on phosphodiesterase III (PDE3), an enzyme crucial for regulating cardiac muscle contractility.[9] Inhibition of PDE3 in cardiac tissue leads to an increase in intracellular cyclic AMP (cAMP), resulting in a positive inotropic effect.

Logical Workflow for PDE3 Inhibitor Discovery

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo & Ex Vivo Validation A Identify Lead Scaffold (e.g., 4,5-Dihydropyridazinone) B Synthesize Analog Library (Vary substituents at C5, C6) A->B C Isolate Cardiac PDE Fractions (PDE1, PDE2, PDE3) B->C Test Compounds D Perform PDE Inhibition Assay (Measure hydrolysis of cAMP/cGMP) C->D E Determine IC50 Values & Selectivity for PDE3 D->E F Isolated Heart Model (Measure inotropic effects) E->F Validate Hits G Animal Hypertension Model (e.g., Tail-cuff method) F->G H H G->H Lead Optimization

Caption: Workflow for developing pyridazinone-based PDE3 inhibitors.

SAR Insights for PDE3 Inhibition:

  • C5-Substitution: A small alkyl group, such as methyl, at the C5 position can enhance specificity for PDE3. For instance, the 5-methyl derivative of Imazodan was found to be a highly specific PDE III inhibitor.[9]

  • Fused Ring Systems: Fusing the pyridazinone core with other rings, such as in tetrahydrobenzimidazole analogs, can significantly boost potency. One such analog demonstrated an IC50 of 0.15 µM, far exceeding the reference standard milrinone.[9]

Chapter 2: Anti-inflammatory and Analgesic Activity

Pyridazinone derivatives have emerged as a compelling class of non-steroidal anti-inflammatory drugs (NSAIDs) with potentially superior gastrointestinal safety profiles compared to traditional agents.[12][13][14] Their primary mechanism often involves the selective inhibition of cyclooxygenase-2 (COX-2).[15][16]

Selective COX-2 Inhibition

Selective inhibition of COX-2 over COX-1 is the hallmark of modern anti-inflammatory drug design, as it reduces the risk of gastrointestinal side effects. Many pyridazinone analogs have demonstrated excellent potency and selectivity for COX-2.[15]

Key SAR Findings for COX-2 Selectivity:

  • C6-Linked Moiety: Linking an aryl or pyridyl group to the C6 position of the pyridazinone ring via an ethenyl spacer is a successful strategy for creating potent COX-2 inhibitors.[15]

  • C3 and C5 Phenyl Substituents: The nature and position of substituents on phenyl rings at the C3 and C5 positions are critical. In one study, a 3-(4-chlorophenyl) substituent combined with a 5-(4-chlorobenzyl) or 5-(4-fluorobenzyl) group resulted in the most potent anti-inflammatory agents.[12][13] The study explicitly notes that chloro substitution is superior to methyl substitution for this activity.[12][13]

Molecular Docking Insights: Molecular modeling studies reveal that potent pyridazinone derivatives adopt a binding mode within the COX-2 active site similar to that of celecoxib, a marketed COX-2 inhibitor. This explains their remarkable inhibitory activity at a molecular level.[15]

Data Summary: COX-2 Inhibition by Pyridazinone Analogs

Compound IDKey Structural FeaturesCOX-2 IC50 (nM)Selectivity Index (SI)In Vivo ActivityReference
2d 6-[2-(4-Methoxyphenyl)ethenyl]15.5624Superior to celecoxib[15]
2f 6-[2-(4-Fluorophenyl)ethenyl]19.7738Superior to celecoxib[15]
3c 6-[2-(Pyridin-3-yl)ethenyl]18.2335Superior to celecoxib[15]
20 3-(4-chlorophenyl)-5-(4-chlorobenzyl)--71.95% edema inhibition[12][13]
26 3-(4-chlorophenyl)-5-(4-fluorobenzyl)--77.23% edema inhibition[12][13]
Experimental Protocol: In Vivo Anti-inflammatory Assay

The causality behind experimental choices is paramount for trustworthy results. The carrageenan-induced rat paw edema model is a standard and reliable method for evaluating the acute anti-inflammatory activity of new compounds.

Protocol: Carrageenan-Induced Rat Paw Edema Assay

  • 1. Animal Acclimatization: Wistar rats (150-200g) are acclimatized for one week under standard laboratory conditions (12h light/dark cycle, 25±2°C, standard pellet diet and water ad libitum). This step is crucial to reduce stress-related variables.

  • 2. Grouping and Administration: Animals are fasted overnight and divided into groups: Control (vehicle), Standard (Indomethacin or Celecoxib, 10 mg/kg), and Test groups (various doses of pyridazinone compounds). The test compounds are administered orally or intraperitoneally.

  • 3. Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% w/v carrageenan solution in saline is injected into the sub-plantar tissue of the right hind paw of each rat. The contralateral paw receives saline as a control. Carrageenan is chosen as the phlogistic agent because it induces a well-characterized biphasic inflammatory response.

  • 4. Measurement: Paw volume is measured immediately after injection and at subsequent time points (e.g., 1, 2, 3, and 4 hours) using a plethysmometer. The difference in paw volume between the treated and untreated paws indicates the degree of edema.

  • 5. Calculation: The percentage inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average edema in the control group and Vt is the average edema in the test group.

  • 6. Ulcerogenic Liability Assessment: Post-experiment, animals are sacrificed, and stomachs are examined for hyperemia and ulceration to assess the gastrointestinal safety profile of the test compounds.[15] This self-validating step directly links efficacy to safety.

Chapter 3: Anticancer Activity

The pyridazinone scaffold is a key feature in many compounds designed to target cancer, often by inhibiting protein kinases involved in cell signaling and angiogenesis.[2][4][9]

Inhibition of Receptor Tyrosine Kinases (e.g., VEGFR-2)

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of this process, making it a validated target for cancer therapy.[2] Pyridazinone derivatives have been developed as potent VEGFR-2 inhibitors.

Mechanism of Action: Pyridazinone-based inhibitors typically function as ATP-competitive agents. They occupy the ATP-binding pocket of the VEGFR-2 kinase domain, preventing the autophosphorylation of the receptor. This blockade halts downstream signaling cascades, such as the Ras/Raf/MEK/ERK and PI3K/Akt pathways, which are responsible for promoting endothelial cell proliferation and survival.[2]

Signaling Pathway Diagram: VEGFR-2 Inhibition

G cluster_0 Cell Membrane cluster_1 Intracellular Kinase Domain VEGFR2 VEGFR-2 ATP_Site ATP Binding Site VEGF VEGF VEGF->VEGFR2 Binds Autophos Autophosphorylation ATP_Site->Autophos ATP -> ADP Pyridazinone Pyridazinone Inhibitor Pyridazinone->ATP_Site Blocks Downstream Downstream Signaling (PI3K/Akt, Ras/Raf/MEK) Autophos->Downstream Response Cell Proliferation, Migration, Survival Downstream->Response

Caption: Pyridazinone analogs inhibit VEGFR-2 by blocking the ATP-binding site.

SAR Insights for Anticancer Activity:

  • Thiourea Linker: For inhibiting kinases like B-Raf, the presence of a thiourea linker has been shown to be important for affinity.[9]

  • N-Phenyl Substitution: An N-phenyl substitution on the pyridazinone ring can improve inhibitory activity against specific kinases compared to non-substituted analogs.[9]

  • Diarylurea Moiety: The combination of a diarylurea group with the pyridazinone core has yielded compounds with potent growth inhibition against a wide range of cancer cell lines, including melanoma, NSCLC, and colon cancer.[17]

Experimental Protocol: Cytotoxicity Assessment

The MTT assay is a foundational colorimetric method to assess the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.

Protocol: MTT Assay for Cytotoxicity

  • 1. Cell Seeding: Cancer cells (e.g., A549, HCT-116) are seeded into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2). The choice of cell line must be relevant to the cancer type being targeted.

  • 2. Compound Treatment: The next day, the culture medium is replaced with fresh medium containing serial dilutions of the pyridazinone test compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.

  • 3. Incubation: The plate is incubated for a period that allows for multiple cell doublings, typically 48-72 hours. This duration is critical to observe significant anti-proliferative effects.

  • 4. MTT Addition: After incubation, the medium is removed, and 100 µL of MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for another 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • 5. Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • 6. Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of ~570 nm.

  • 7. Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is then determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The pyridazinone scaffold is a testament to the power of privileged structures in drug discovery. The structure-activity relationships discussed herein demonstrate that targeted modifications to the C2, C5, and C6 positions, as well as the strategic use of fused ring systems, can yield potent and selective agents for cardiovascular, inflammatory, and oncologic diseases. The ease of synthesis and the vast chemical space available for modification ensure that pyridazinone derivatives will remain a focal point of medicinal chemistry research.[5][18]

Future work should focus on leveraging hybrid drug design, where the pyridazinone moiety is combined with other pharmacophores to create multifunctional agents with synergistic effects.[7] Furthermore, a deeper understanding of the ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles of these analogs will be crucial for translating promising in vitro activity into clinically viable therapeutics.[11]

References

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  • Alsaiari, A. A., Almehmadi, M. M., & Asif, M. (2024). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Medicinal Chemistry, 20(3), 245-267. Retrieved January 15, 2026, from [Link]

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  • El-Sayed, M. A. A., et al. (2019). Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents. European Journal of Medicinal Chemistry, 171, 25-37. Retrieved January 15, 2026, from [Link]

  • Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8). Retrieved January 15, 2026, from [Link]

  • Borisova, B., Laronze-Cochard, M., & Gérard, S. (2024). PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. Journal of Chemical Technology and Metallurgy, 59(5), 987-1008. Retrieved January 15, 2026, from [Link]

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Sources

Methodological & Application

The Synthesis of 6-Arylpyridazin-3(2H)-ones: A Guide to Core Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

The 6-arylpyridazin-3(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including cardiovascular, anti-inflammatory, and anticancer properties.[1][2][3] This application note provides researchers, scientists, and drug development professionals with a detailed guide to the two most robust and versatile protocols for the synthesis of this important heterocyclic motif. We will explore both a modular, late-stage arylation approach via palladium-catalyzed cross-coupling and a classical de novo ring construction from γ-keto acid precursors. This guide emphasizes the underlying chemical principles, provides field-proven insights into experimental choices, and delivers detailed, step-by-step protocols for practical implementation in the laboratory.

Introduction to the Pyridazinone Core

The pyridazin-3(2H)-one ring is a six-membered diazine heterocycle containing two adjacent nitrogen atoms and an oxo group.[1] Its structural versatility and ability to be functionalized at various positions have made it a cornerstone for the development of novel therapeutic agents.[4] The introduction of an aryl group at the C6 position, in particular, has been shown to be critical for modulating the biological activity of these compounds. This guide focuses on providing reliable and reproducible methods to access this key structural class.

Strategy 1: Palladium-Catalyzed Arylation of a 6-Chloropyridazin-3(2H)-one Core

This approach is arguably the most flexible for generating a library of diverse 6-arylpyridazin-3(2H)-ones. The synthesis is convergent, involving the initial preparation of a common intermediate, 6-chloropyridazin-3(2H)-one, which is then coupled with various arylboronic acids using a palladium catalyst. This strategy's primary advantage is the commercial availability of a vast array of arylboronic acids, allowing for rapid exploration of the structure-activity relationship (SAR).

Workflow for Strategy 1

A 3,6-Dichloropyridazine B Selective Hydrolysis A->B NaOH / H₂O C 6-Chloropyridazin-3(2H)-one B->C E Suzuki-Miyaura Cross-Coupling C->E D Arylboronic Acid (Ar-B(OH)₂) D->E Pd Catalyst, Base F 6-Arylpyridazin-3(2H)-one E->F

Caption: Workflow for the Suzuki-Miyaura cross-coupling approach.

Part 1.A: Synthesis of the Key Intermediate: 6-Chloropyridazin-3(2H)-one

The starting point for this route is the selective hydrolysis of the commercially available 3,6-dichloropyridazine. The two chlorine atoms on the pyridazine ring exhibit different reactivities, allowing for a selective monosubstitution with a hydroxide nucleophile.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,6-dichloropyridazine (10.0 g, 67.1 mmol) in 100 mL of deionized water.

  • Reagent Addition: Add sodium hydroxide (2.68 g, 67.1 mmol, 1.0 eq.) to the suspension.

  • Reaction Execution: Heat the mixture to reflux (100 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes. The product will precipitate out of the solution.

  • Purification: Collect the white solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield 6-chloropyridazin-3(2H)-one. The product is often of sufficient purity for the next step, but can be recrystallized from ethanol/water if necessary.

Expert Insight: The 1:1 stoichiometry of NaOH to 3,6-dichloropyridazine is critical for selectivity. Using an excess of base or prolonged heating can lead to the formation of the undesired di-hydrolyzed product, maleic hydrazide.

Part 1.B: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that utilizes a palladium catalyst to couple an organoboron compound with an organic halide.[5][6] In this context, it provides a highly efficient method for introducing the aryl moiety. Microwave-assisted protocols have been shown to dramatically reduce reaction times and improve yields.[7]

Catalytic Cycle for Suzuki-Miyaura Coupling

G cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) Pd_complex [Ar-Pd(II)-Cl]L₂ Pd0->Pd_complex Oxidative Addition (Ar-Cl) Pd_complex_B [Ar-Pd(II)-Ar']L₂ Pd_complex->Pd_complex_B Transmetalation (Ar'-B(OH)₂ + Base) Pd_complex_B->Pd0 Reductive Elimination (Ar-Ar') Start Start (Pd Precursor) Start->Pd0 Activation

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocol (Microwave-Assisted):

  • Reaction Setup: To a 10 mL microwave vial, add 6-chloropyridazin-3(2H)-one (131 mg, 1.0 mmol), the desired arylboronic acid (1.5 mmol, 1.5 eq.), and potassium carbonate (414 mg, 3.0 mmol, 3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 41 mg, 0.05 mmol, 5 mol%).

  • Solvent Addition: Add a solvent mixture, such as 1,4-dioxane/water (4:1, 5 mL).

  • Reaction Execution: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 130-140 °C for 20-40 minutes.[7]

  • Work-up and Isolation: After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 6-arylpyridazin-3(2H)-one.

Expert Insight: The choice of palladium catalyst, ligand, and base can be crucial. For challenging substrates, more advanced catalyst systems like those employing SPhos or XPhos ligands may be necessary to achieve high yields. The base is not only a proton scavenger but also activates the boronic acid for transmetalation.[6]

Arylboronic Acid (Ar-B(OH)₂)Catalyst SystemConditionsYield (%)Reference
Phenylboronic acidPd(dppf)Cl₂ / K₂CO₃MW, 140°C, 30 min85[7]
4-Methoxyphenylboronic acidPd(SPhos) / K₃PO₄MW, 135°C, 30 min92[7]
3-Thienylboronic acidPd(dppf)Cl₂ / K₂CO₃MW, 140°C, 30 min78[7]
4-Fluorophenylboronic acidPd(PPh₃)₄ / Na₂CO₃Reflux, 12h75General

Strategy 2: De Novo Ring Synthesis from γ-Keto Acids

This classical approach constructs the pyridazinone ring from acyclic precursors. It involves the Friedel-Crafts acylation of an aromatic compound with succinic anhydride to form a 4-aryl-4-oxobutanoic acid (a γ-keto acid), followed by cyclocondensation with hydrazine. This method is robust, scalable, and avoids the use of expensive palladium catalysts.

Workflow for Strategy 2

A Arene (Ar-H) C Friedel-Crafts Acylation A->C B Succinic Anhydride B->C AlCl₃ D 4-Aryl-4-oxobutanoic acid C->D F Cyclocondensation D->F E Hydrazine Hydrate (N₂H₄·H₂O) E->F Ethanol, Reflux H 6-Aryl-4,5-dihydropyridazin-3(2H)-one F->H G (Optional) Dehydrogenation I 6-Arylpyridazin-3(2H)-one G->I H->G Br₂ / AcOH

Caption: Workflow for the γ-keto acid condensation approach.

Part 2.A: Synthesis of 4-Aryl-4-oxobutanoic Acid

The Friedel-Crafts acylation is a standard method for forming a C-C bond between an aromatic ring and an acyl group using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Experimental Protocol:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 29.3 g, 220 mmol, 2.2 eq.).

  • Solvent and Reagent Addition: Add a dry, inert solvent such as nitrobenzene or 1,2-dichloroethane (150 mL). Cool the mixture to 0 °C in an ice bath. Add the aromatic substrate (e.g., benzene, 100 mmol, 1.0 eq.) followed by the portion-wise addition of succinic anhydride (10.0 g, 100 mmol, 1.0 eq.) over 30 minutes, keeping the temperature below 10 °C.

  • Reaction Execution: Allow the reaction to stir at room temperature for 12-24 hours.

  • Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice (approx. 300 g) containing concentrated HCl (50 mL). This will hydrolyze the aluminum complex. The product can be extracted with an organic solvent like diethyl ether.

  • Purification: Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude keto acid can be purified by recrystallization from a suitable solvent (e.g., toluene or water).

Part 2.B: Cyclocondensation with Hydrazine

The final step is the reaction of the γ-keto acid with hydrazine hydrate. This reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the pyridazinone ring.[1][8] This initially forms the 4,5-dihydro- anologue, which can then be oxidized to the aromatic pyridazinone.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 4-aryl-4-oxobutanoic acid (50 mmol) in ethanol (150 mL).

  • Reagent Addition: Add hydrazine hydrate (80% solution, 3.1 mL, 50 mmol, 1.0 eq.) dropwise to the solution with stirring.[9]

  • Reaction Execution: Heat the mixture to reflux and maintain for 4-6 hours. The product, 6-aryl-4,5-dihydropyridazin-3(2H)-one, often precipitates from the solution upon cooling.

  • Isolation: Cool the reaction mixture to room temperature and collect the solid by vacuum filtration. Wash with a small amount of cold ethanol.

  • Dehydrogenation (Aromatization): To obtain the final aromatic product, dissolve the dihydro- intermediate (10 mmol) in glacial acetic acid (30 mL). Add bromine (0.51 mL, 10 mmol, 1.0 eq.) dropwise. Heat the mixture at 60-70 °C for 2 hours.

  • Final Work-up: Cool the mixture and pour it into ice water. Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to yield the pure 6-arylpyridazin-3(2H)-one.[1]

Conclusion

The synthesis of 6-arylpyridazin-3(2H)-ones can be reliably achieved through two primary, well-established methodologies. The palladium-catalyzed Suzuki-Miyaura coupling offers unparalleled flexibility for late-stage diversification, making it ideal for medicinal chemistry programs and library synthesis. The classical de novo synthesis from γ-keto acids provides a cost-effective, scalable, and robust route suitable for preparing large quantities of a specific target compound. The choice of protocol will depend on the specific goals of the researcher, including the desired scale, the need for analogue synthesis, and available starting materials. Both methods, when executed with care, provide reliable access to this important class of bioactive heterocycles.

References

  • Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones. Journal of Organic Chemistry, 2008. [Link]
  • Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. National Institutes of Health (NIH). [Link]
  • Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. [Link]
  • The 6-chloropyridazin-3(2H)-thione for the synthesis of pyridazines to tested for their antimicrobial activities. ResearchGate. [Link]
  • Synthesis and chemistry of pyridazin-3(2H)-ones. Request PDF on ResearchGate. [Link]
  • Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2 H )-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents. ResearchGate. [Link]
  • Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. ScholArena. [Link]
  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Institutes of Health (NIH). [Link]
  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]
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  • Synthesis and biological screening of some novel 6-substituted 2-alkylpyridazin-3(2H)-ones as anti-inflammatory and analgesic agents. PubMed. [Link]
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  • Solid-Phase Syntheses of 6-Arylpyridazin-3( 2H )-Ones. Request PDF on ResearchGate. [Link]
  • 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. PubMed. [Link]
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Application Notes and Protocols for the Evaluation of 6-(2-Hydroxyphenyl)pyridazin-3(2H)-one as a Potential PDE4 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Rationale for Targeting PDE4 with Novel Pyridazinone Scaffolds

Phosphodiesterase 4 (PDE4) is a critical enzyme in the regulation of intracellular signaling pathways, primarily through its specific hydrolysis of cyclic adenosine monophosphate (cAMP).[1] As a ubiquitous second messenger, cAMP is integral to a vast array of cellular functions, particularly in modulating inflammatory responses.[2] In immune cells, such as T lymphocytes, monocytes, and macrophages, PDE4 is the predominant isoenzyme responsible for cAMP degradation.[2] Its inhibition leads to an elevation of intracellular cAMP levels, which in turn activates downstream effectors like Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (EPAC).[1] This cascade of events ultimately results in the suppression of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), and the enhancement of anti-inflammatory responses.[2][3]

The therapeutic potential of PDE4 inhibitors has been realized with the approval of drugs like roflumilast for chronic obstructive pulmonary disease (COPD) and apremilast for psoriatic arthritis.[1] The pyridazin-3(2H)-one scaffold has emerged as a promising chemical framework for the development of novel PDE4 inhibitors.[4][5] This has led to extensive research into various derivatives of this core structure to identify new therapeutic candidates.[1][2] This document provides a comprehensive guide for the investigation of a specific pyridazinone derivative, 6-(2-Hydroxyphenyl)pyridazin-3(2H)-one, as a potential PDE4 inhibitor. While this specific molecule is not yet characterized as a PDE4 inhibitor in publicly available literature, its structural class warrants a thorough evaluation. These protocols are designed to guide researchers through the necessary in vitro and cell-based assays to determine its inhibitory activity and cellular efficacy.

Compound Profile: this compound

A clear understanding of the test compound's properties is fundamental for accurate and reproducible experimental outcomes.

PropertyValueSource
Chemical Name This compound[6]
CAS Number 62567-42-4[6]
Molecular Formula C10H8N2O2[6]
Molecular Weight 188.18 g/mol [6]
Physical Form Solid[4]
Melting Point 297-302 °C[4]
Purity ≥97% (typical)[6]

Note: Solubility of pyridazinone derivatives can vary. It is recommended to empirically determine the optimal solvent for stock solutions (e.g., DMSO) and working dilutions in aqueous assay buffers. For a related compound, 6-phenylpyridazin-3(2H)-one, solubility was highest in DMSO.[7]

Mechanism of Action: The PDE4 Signaling Pathway

The central role of PDE4 in cAMP metabolism is the cornerstone of its therapeutic targeting. The following diagram illustrates the canonical cAMP signaling pathway and the intervention point for a PDE4 inhibitor.

PDE4_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibition Inhibitor Action GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP PDE4 PDE4 Enzyme cAMP->PDE4 Hydrolysis PKA PKA cAMP->PKA Activation EPAC EPAC cAMP->EPAC Activation AMP AMP (inactive) PDE4->AMP Inflammation Pro-inflammatory Response PKA->Inflammation Inhibits Anti_Inflammation Anti-inflammatory Response PKA->Anti_Inflammation Promotes EPAC->Inflammation Inhibits EPAC->Anti_Inflammation Promotes Inhibitor 6-(2-Hydroxyphenyl) pyridazin-3(2H)-one Inhibitor->PDE4 Inhibition

Caption: PDE4 signaling pathway and inhibitor mechanism.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a framework for the systematic evaluation of this compound as a PDE4 inhibitor.

Protocol 1: In Vitro PDE4 Enzyme Inhibition Assay

This initial step directly measures the compound's ability to inhibit the catalytic activity of purified recombinant PDE4 enzyme. A common and robust method is the Fluorescence Polarization (FP) assay.

Principle: The assay utilizes a fluorescently labeled cAMP (cAMP-FAM). In its cyclic form, this small molecule rotates rapidly in solution, resulting in low fluorescence polarization. When PDE4 hydrolyzes cAMP-FAM, the resulting linear FAM-labeled phosphate is captured by a binding agent, forming a large complex. This larger complex tumbles much slower, leading to a high fluorescence polarization signal. An inhibitor will prevent this conversion, keeping the FP signal low.

Materials:

  • Recombinant Human PDE4B1 (or other isoforms)

  • Fluorescein-labeled cAMP (cAMP-FAM)

  • Binding Agent (phosphate-binding nanoparticles)

  • PDE Assay Buffer

  • Test Compound: this compound

  • Positive Control: Roflumilast or Rolipram

  • 384-well black microplate

  • Fluorescence plate reader capable of measuring FP

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series of the test compound in DMSO.

    • Prepare a similar dilution series for the positive control (e.g., Roflumilast).

  • Assay Plate Setup:

    • Add diluted test compound, positive control, or DMSO (vehicle control) to the appropriate wells of the 384-well plate.

    • Add PDE Assay Buffer to all wells.

    • Prepare a "no enzyme" control (buffer only) and a "100% activity" control (DMSO vehicle).

  • Enzyme Addition:

    • Dilute the PDE4 enzyme stock solution in PDE Assay Buffer to the desired concentration.

    • Add the diluted enzyme solution to all wells except the "no enzyme" control.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation:

    • Prepare the cAMP-FAM substrate solution in PDE Assay Buffer.

    • Add the substrate to all wells to initiate the enzymatic reaction.

    • Incubate at 37°C for 60 minutes.

  • Detection:

    • Add the Binding Agent to all wells to stop the reaction and bind the hydrolyzed substrate.

    • Incubate at room temperature for 30-60 minutes.

    • Read the fluorescence polarization on a compatible plate reader.

Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the "100% activity" and "no enzyme" controls.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

Protocol 2: Cell-Based cAMP Accumulation Assay

This assay determines the compound's ability to increase intracellular cAMP levels in a cellular context, which is a direct functional consequence of PDE4 inhibition.

Principle: A cell line (e.g., HEK293) is stimulated with an adenylyl cyclase activator (e.g., forskolin) to induce cAMP production. In the presence of a PDE4 inhibitor, the degradation of this newly synthesized cAMP is blocked, leading to its accumulation within the cells. The amount of accumulated cAMP is then quantified, typically using a competitive immunoassay format such as HTRF (Homogeneous Time-Resolved Fluorescence) or a luciferase reporter assay.[5]

Materials:

  • HEK293 cells (or another suitable cell line with endogenous PDE4 expression)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Forskolin

  • Test Compound: this compound

  • Positive Control: Roflumilast or IBMX (a non-selective PDE inhibitor)

  • cAMP quantification kit (e.g., HTRF cAMP assay kit)

  • 96-well cell culture plate

  • Plate reader compatible with the chosen detection technology

Procedure:

  • Cell Seeding:

    • Seed HEK293 cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and positive control in cell culture medium. The final DMSO concentration should be kept low (e.g., <0.5%) to avoid cytotoxicity.

    • Remove the old medium from the cells and add the diluted compounds.

    • Pre-incubate the cells with the compounds for 30-60 minutes at 37°C.

  • cAMP Stimulation:

    • Prepare a solution of forskolin in cell culture medium.

    • Add the forskolin solution to all wells (except for unstimulated controls) to a final concentration that elicits a sub-maximal cAMP response.

    • Incubate for 30 minutes at 37°C.

  • Cell Lysis and Detection:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis:

    • Generate a standard curve for cAMP quantification.

    • Calculate the concentration of cAMP in each well.

    • Plot the cAMP concentration against the logarithm of the inhibitor concentration.

    • Determine the EC50 value (the concentration of compound that produces 50% of the maximal response) from the resulting dose-response curve.

Experimental Workflow Visualization

The following diagram outlines the logical flow from initial compound characterization to cellular efficacy assessment.

Experimental_Workflow Start Start: This compound Compound_Prep Compound Preparation (Stock Solution in DMSO, Serial Dilutions) Start->Compound_Prep In_Vitro Protocol 1: In Vitro PDE4 Enzyme Assay (Fluorescence Polarization) Compound_Prep->In_Vitro Cell_Based Protocol 2: Cell-Based cAMP Assay (HTRF or Luciferase) Compound_Prep->Cell_Based IC50 Determine IC50 (Enzymatic Potency) In_Vitro->IC50 EC50 Determine EC50 (Cellular Potency) Cell_Based->EC50 Data_Analysis Data Analysis & Structure-Activity Relationship IC50->Data_Analysis EC50->Data_Analysis End End: Characterized PDE4 Inhibitor Profile Data_Analysis->End

Caption: Experimental workflow for inhibitor characterization.

Interpreting the Results and Next Steps

The successful completion of these protocols will yield crucial data on the potential of this compound as a PDE4 inhibitor.

  • High In Vitro Potency (Low IC50): A low nanomolar to micromolar IC50 value in the enzymatic assay suggests direct interaction with the PDE4 enzyme.

  • Cellular Activity (Low EC50): A potent EC50 value in the cell-based assay demonstrates that the compound can penetrate the cell membrane and inhibit PDE4 in a physiological context. A significant drop in potency from the IC50 to the EC50 value might indicate poor cell permeability or rapid metabolism.[5]

  • Comparison to Controls: The potency of the test compound should be compared to that of known PDE4 inhibitors like roflumilast to benchmark its activity.

Should this compound demonstrate promising activity, further investigations would be warranted. These could include:

  • PDE Isoform Selectivity Profiling: Testing the compound against other PDE families (PDE1, 2, 3, 5, etc.) to determine its selectivity for PDE4.

  • Downstream Functional Assays: Measuring the inhibition of TNF-α release from lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs) or other immune cells.[8]

  • In Vivo Models: Evaluating the compound's efficacy in animal models of inflammatory diseases, such as COPD or asthma.

Conclusion

The protocols and guidelines presented here provide a robust framework for the initial characterization of this compound as a potential PDE4 inhibitor. By systematically assessing its enzymatic and cellular activities, researchers can effectively determine the viability of this compound for further development in the context of inflammatory and respiratory diseases. The pyridazinone scaffold remains a fertile ground for the discovery of new therapeutics, and a methodical approach to evaluation is paramount to success.

References

  • BenchChem. (n.d.). Application Note: In Vitro PDE4 Inhibition Assay Using (S)-(+)-Rolipram.
  • National Institutes of Health. (n.d.). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of PDE4 Inhibitors from 2-Bromo-5-hydroxybenzaldehyde.
  • Patsnap Synapse. (2025). What are the therapeutic candidates targeting PDE4?.
  • BPS Bioscience. (n.d.). PDE4B1 Assay Kit.
  • BPS Bioscience. (n.d.). PDE4B Cell-Based Activity Assay Kit.
  • Conti, M., & Beavo, J. (2007). An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. PubMed Central.
  • Frontiers. (n.d.). Identification of a Selective PDE4B Inhibitor From Bryophyllum pinnatum by Target Fishing Study and In Vitro Evaluation of Quercetin 3-O-α-L-Arabinopyranosyl-(1→2).
  • MDPI. (n.d.). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes.
  • Science.gov. (n.d.). selective pde4 inhibitor: Topics by Science.gov.
  • Allart-Simon, I., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. PubMed Central.
  • ResearchGate. (n.d.). Biphenyl Pyridazinone Derivatives as Inhaled PDE4 Inhibitors: Structural Biology and Structure-Activity Relationships.
  • Shi, Y., et al. (2022). Development of novel 2-aminoalkyl-6-(2-hydroxyphenyl)pyridazin-3(2H)-one derivatives as balanced multifunctional agents against Alzheimer's disease. PubMed.
  • Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. MDPI.
  • SciSpace. (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture.
  • PubChem. (n.d.). 6-hydroxy-2-phenylpyridazin-3(2H)-one.
  • Amerigo Scientific. (n.d.). 6-(2-Hydroxyphenyl)-pyridazin-3(2H)-one (97%).

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Application of 6-(2-Hydroxyphenyl)pyridazin-3(2H)-one (BAY-1436032) in Cancer Research: A Technical Guide for Scientists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide on the application of 6-(2-Hydroxyphenyl)pyridazin-3(2H)-one, also known as BAY-1436032, a potent and selective pan-inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), in cancer research. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its mechanism of action, practical experimental protocols, and data interpretation.

Introduction: The Significance of Mutant IDH1 in Oncology

Isocitrate dehydrogenase 1 (IDH1) is a critical enzyme in cellular metabolism, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). In various cancers, including glioma, acute myeloid leukemia (AML), chondrosarcoma, and intrahepatic cholangiocarcinoma, somatic point mutations in the IDH1 gene, most commonly at the R132 codon, lead to a neomorphic enzymatic activity.[1] This mutant enzyme gains the ability to convert α-KG to the oncometabolite (R)-2-hydroxyglutarate (R-2HG).[1] The accumulation of R-2HG competitively inhibits α-KG-dependent dioxygenases, leading to widespread epigenetic alterations, including DNA and histone hypermethylation, which ultimately block cellular differentiation and promote tumorigenesis.[1] The discovery of this oncogenic pathway has established mutant IDH1 as a key therapeutic target.

BAY-1436032: A Pan-Mutant IDH1 Inhibitor

BAY-1436032 is an orally bioavailable small molecule that potently and selectively inhibits various mutant forms of the IDH1 enzyme.[2] Preclinical studies have demonstrated its ability to reduce intracellular R-2HG levels with high selectivity for mutant IDH1 over wild-type forms.[2] This targeted inhibition of the neomorphic activity of mutant IDH1 restores normal cellular metabolism and can induce differentiation of cancer cells, thereby inhibiting tumor growth.[2][3] Its favorable pharmacokinetic profile, including the ability to penetrate the blood-brain barrier, makes it a promising therapeutic agent for IDH1-driven cancers.[2]

Mechanism of Action: Reversing the Oncogenic Cascade

The primary mechanism of action of BAY-1436032 is the competitive inhibition of the mutant IDH1 enzyme, preventing the conversion of α-ketoglutarate to the oncometabolite R-2-hydroxyglutarate. This reduction in R-2HG levels alleviates the inhibition of α-KG-dependent dioxygenases, leading to the reversal of epigenetic dysregulation and the restoration of normal cellular differentiation programs.

BAY-1436032 Mechanism of Action cluster_0 Normal Cell cluster_1 Cancer Cell with Mutant IDH1 Isocitrate Isocitrate alpha_KG alpha_KG Isocitrate->alpha_KG IDH1 (wild-type) TCA_Cycle TCA_Cycle alpha_KG->TCA_Cycle Cellular Metabolism alpha_KG_mut α-Ketoglutarate R_2HG R-2-Hydroxyglutarate (Oncometabolite) alpha_KG_mut->R_2HG Mutant IDH1 Epigenetic_Dysregulation Epigenetic Dysregulation (Histone & DNA Hypermethylation) R_2HG->Epigenetic_Dysregulation Inhibits α-KG-dependent dioxygenases Differentiation_Block Block in Cellular Differentiation Epigenetic_Dysregulation->Differentiation_Block Tumor_Growth Tumor Growth Differentiation_Block->Tumor_Growth BAY1436032 BAY-1436032 BAY1436032->R_2HG Inhibits caption Mechanism of BAY-1436032 Action

Caption: Mechanism of BAY-1436032 Action.

Quantitative Data: In Vitro Potency of BAY-1436032

The following table summarizes the half-maximal inhibitory concentration (IC50) values of BAY-1436032 against various mutant IDH1 enzymes and in different cancer cell lines.

Target/Cell LineMutationIC50 (nM)Assay TypeReference
IDH1 EnzymeR132H60Biochemical Assay[2][4]
IDH1 EnzymeR132C45Biochemical Assay[2][4]
Mouse Hematopoietic CellsIDH1 R132H60Intracellular R-2HG Production[4]
Mouse Hematopoietic CellsIDH1 R132C45Intracellular R-2HG Production[4]
HCT-116 Cells-47Cell Viability (CellTiter-Glo)[2]
IDH1 Mutant AML Cells-~100Colony Growth Inhibition[2]

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments to evaluate the efficacy and mechanism of action of BAY-1436032.

Protocol 1: Mutant IDH1 En-suite Inhibition Assay

This protocol describes an in vitro assay to determine the inhibitory activity of BAY-1436032 on the enzymatic activity of mutant IDH1.

Enzyme Inhibition Assay Workflow start Start reagents Prepare Assay Buffer: - Mutant IDH1 Enzyme - α-Ketoglutarate - NADPH start->reagents add_inhibitor Add BAY-1436032 (or vehicle control) at various concentrations reagents->add_inhibitor incubate Incubate at 37°C add_inhibitor->incubate measure Measure NADPH consumption (Absorbance at 340 nm) incubate->measure analyze Calculate IC50 value measure->analyze end End analyze->end caption Mutant IDH1 Enzyme Inhibition Assay Workflow

Caption: Mutant IDH1 Enzyme Inhibition Assay Workflow.

Materials:

  • Recombinant human mutant IDH1 enzyme (e.g., R132H, R132C)

  • α-Ketoglutarate (α-KG)

  • NADPH

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • BAY-1436032

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Reagents: Prepare stock solutions of mutant IDH1 enzyme, α-KG, and NADPH in assay buffer. Prepare serial dilutions of BAY-1436032 in assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Mutant IDH1 enzyme

    • BAY-1436032 or vehicle control (e.g., DMSO)

  • Initiate Reaction: Add α-KG and NADPH to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Measurement: Measure the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Data Analysis: Calculate the percent inhibition for each concentration of BAY-1436032 relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Quantification of Intracellular R-2-Hydroxyglutarate (R-2HG)

This protocol outlines the measurement of the oncometabolite R-2HG in cell lysates using a colorimetric assay kit.

R-2HG Measurement Workflow start Start treat_cells Treat IDH1-mutant cells with BAY-1436032 start->treat_cells lyse_cells Prepare cell lysates treat_cells->lyse_cells deproteinate Deproteinate samples lyse_cells->deproteinate assay_reaction Perform colorimetric assay: - Add D2HG Enzyme & Substrate Mix - Incubate deproteinate->assay_reaction measure Measure absorbance at 450 nm assay_reaction->measure quantify Quantify R-2HG concentration using a standard curve measure->quantify end End quantify->end caption Intracellular R-2HG Measurement Workflow

Caption: Intracellular R-2HG Measurement Workflow.

Materials:

  • IDH1-mutant cancer cell line (e.g., U87-MG IDH1-R132H, patient-derived AML cells)

  • Cell culture reagents

  • BAY-1436032

  • D-2-Hydroxyglutarate (D2HG) Assay Kit (Colorimetric)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Cell Culture and Treatment: Seed IDH1-mutant cells in a 96-well plate and allow them to adhere. Treat the cells with various concentrations of BAY-1436032 or vehicle control for a specified duration (e.g., 24-72 hours).

  • Sample Preparation:

    • Harvest the cells and homogenize them in the D2HG Assay Buffer provided in the kit.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Deproteinate the samples according to the kit manufacturer's instructions (e.g., using a 10 kDa spin column).

  • Standard Curve Preparation: Prepare a standard curve using the D2HG standard provided in the kit.

  • Assay Reaction:

    • Add the deproteinized samples and standards to a 96-well plate.

    • Add the D2HG Enzyme and Substrate Mix to each well.

    • Incubate the plate at 37°C for the time specified in the kit protocol (e.g., 60 minutes).[5]

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Subtract the background reading from all sample and standard readings. Determine the R-2HG concentration in the samples by interpolating from the standard curve.

Protocol 3: Cell Viability Assay

This protocol describes the use of a tetrazolium-based (MTT or similar) assay to assess the effect of BAY-1436032 on the viability of cancer cells.

Cell Viability Assay Workflow start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells treat_cells Treat with BAY-1436032 (or vehicle control) seed_cells->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate add_reagent Add MTT or similar tetrazolium reagent incubate->add_reagent incubate_reagent Incubate to allow formazan formation add_reagent->incubate_reagent solubilize Solubilize formazan crystals (if necessary) incubate_reagent->solubilize measure Measure absorbance (e.g., at 570 nm) solubilize->measure analyze Calculate percent viability measure->analyze end End analyze->end caption Cell Viability Assay Workflow

Caption: Cell Viability Assay Workflow.

Materials:

  • Cancer cell line of interest

  • Cell culture reagents

  • BAY-1436032

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar tetrazolium salt

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of BAY-1436032 or vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: If using MTT, carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the formazan solution at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

Protocol 4: Western Blot Analysis of IDH1 and Differentiation Markers

This protocol details the use of Western blotting to assess the levels of total and mutant IDH1, as well as markers of cellular differentiation in response to BAY-1436032 treatment.

Western Blot Workflow start Start treat_cells Treat cells with BAY-1436032 start->treat_cells prepare_lysates Prepare protein lysates treat_cells->prepare_lysates quantify_protein Quantify protein concentration prepare_lysates->quantify_protein sds_page SDS-PAGE quantify_protein->sds_page transfer Transfer to membrane sds_page->transfer block Blocking transfer->block primary_ab Incubate with primary antibodies (e.g., anti-IDH1, anti-GFAP, anti-CD14) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect with ECL substrate secondary_ab->detect analyze Analyze band intensities detect->analyze end End analyze->end caption Western Blot Analysis Workflow

Caption: Western Blot Analysis Workflow.

Materials:

  • Treated and untreated cell pellets or tumor tissue

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane and transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies:

    • Anti-IDH1 (total)

    • Anti-mutant IDH1 (specific to the mutation of interest, if available)

    • For Glioma: Anti-GFAP (Glial Fibrillary Acidic Protein), Anti-Nestin

    • For AML: Anti-CD11b, Anti-CD14

    • Anti-β-actin or Anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Sample Preparation: Prepare protein lysates from cells or tissues using RIPA buffer.[6]

  • Protein Quantification: Determine the protein concentration of each lysate.[6]

  • SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.[6]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.[6]

  • Analysis: Quantify the band intensities and normalize to the loading control to determine changes in protein expression.

Protocol 5: In Vivo Efficacy in an Orthotopic Glioblastoma Xenograft Model

This protocol describes the establishment of an orthotopic patient-derived xenograft (PDX) model of glioblastoma and the evaluation of BAY-1436032 efficacy.

Orthotopic Xenograft Workflow start Start prepare_cells Prepare IDH1-mutant glioblastoma cells (PDX) start->prepare_cells stereotactic_injection Stereotactic intracranial injection into mice prepare_cells->stereotactic_injection tumor_establishment Monitor for tumor establishment (e.g., via bioluminescence or MRI) stereotactic_injection->tumor_establishment randomize Randomize mice into treatment and control groups tumor_establishment->randomize treat Administer BAY-1436032 (e.g., oral gavage) or vehicle randomize->treat monitor Monitor tumor growth and animal health treat->monitor endpoint Endpoint analysis: - Tumor volume - Survival - Pharmacodynamic markers monitor->endpoint end End endpoint->end caption Orthotopic Glioblastoma Xenograft Workflow

Caption: Orthotopic Glioblastoma Xenograft Workflow.

Materials:

  • Immunocompromised mice (e.g., NSG mice)

  • IDH1-mutant glioblastoma patient-derived cells

  • Stereotactic apparatus

  • BAY-1436032 formulated for oral administration

  • Imaging modality for monitoring tumor growth (e.g., bioluminescence imager, MRI)

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of IDH1-mutant glioblastoma PDX cells.

  • Orthotopic Implantation: Under anesthesia, inject the glioblastoma cells into the brain of the mice using a stereotactic apparatus.[7][8]

  • Tumor Growth Monitoring: Monitor tumor engraftment and growth using non-invasive imaging.

  • Treatment: Once tumors are established, randomize the mice into treatment and vehicle control groups. Administer BAY-1436032 orally at a predetermined dose and schedule (e.g., 150 mg/kg, once daily).[9]

  • Efficacy Assessment:

    • Monitor tumor volume regularly using imaging.

    • Record animal body weight and clinical signs of toxicity.

    • Monitor survival of the animals in each group.

  • Pharmacodynamic Analysis: At the end of the study, collect tumors and plasma to measure R-2HG levels and assess target engagement.[10]

Conclusion

This compound (BAY-1436032) represents a significant advancement in the targeted therapy of IDH1-mutant cancers. Its potent and selective inhibition of the neomorphic activity of mutant IDH1 offers a promising therapeutic strategy for a range of malignancies. The protocols and application notes provided in this guide are intended to equip researchers with the necessary tools to effectively investigate the preclinical efficacy and mechanism of action of this and similar compounds. Rigorous and well-designed experiments are crucial for advancing our understanding of IDH1-targeted therapies and ultimately improving patient outcomes.

References

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  • Establishment of Orthotopic Patient-derived Xenograft Models for Brain Tumors using a Stereotaxic Device. PubMed. Available from: [Link]

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Application Note: High-Resolution Chromatographic and Spectroscopic Strategies for the Purity Analysis of Pyridazinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

Pyridazinone derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Ensuring the purity of these Active Pharmaceutical Ingredients (APIs) is paramount for drug safety and efficacy. This guide provides a comprehensive framework for the analytical methods required for robust purity analysis of pyridazinone derivatives. It details field-proven protocols for High-Performance Liquid Chromatography (HPLC) and Headspace Gas Chromatography (HS-GC), explains the rationale behind experimental choices, and outlines a validation strategy compliant with international regulatory standards. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction

The Significance of Pyridazinone Scaffolds in Medicinal Chemistry

The pyridazinone ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in drug discovery. Its unique electronic and structural properties allow it to interact with a wide range of biological targets, leading to diverse pharmacological activities, including cardiovascular, anti-inflammatory, and anticancer effects.[1] The synthesis and development of novel pyridazinone derivatives is an active area of research, making robust analytical characterization essential.[2][3]

The Critical Role of Purity Analysis in Drug Development

Purity is not merely the absence of other components; it is a critical quality attribute (CQA) that directly impacts the safety and efficacy of a drug product. Impurities, which can arise from the manufacturing process, degradation, or storage, may be toxic, pharmacologically active, or affect the stability of the API.[4][5] Regulatory bodies like the FDA and ICH mandate strict control and monitoring of impurities.[6][7] Therefore, the development of sensitive, specific, and validated analytical methods is a non-negotiable step in the pharmaceutical development pipeline.[8]

Common Impurities in Pyridazinone Derivatives

Impurities associated with pyridazinone APIs can be broadly categorized as:

  • Organic Impurities: Starting materials, by-products, intermediates, and degradation products.

  • Inorganic Impurities: Reagents, ligands, catalysts, and heavy metals.

  • Residual Solvents: Organic volatile chemicals used during synthesis or purification.[9]

This application note will focus primarily on the detection and quantification of organic impurities and residual solvents.

Core Analytical Strategies: A Multi-Modal Approach

A comprehensive purity assessment requires a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is the primary tool for non-volatile organic impurities, while Gas Chromatography (GC) is the gold standard for residual solvents.[10] Hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable for the structural elucidation of unknown impurities.[5][11]

The following diagram illustrates a typical workflow for the purity analysis of a new pyridazinone API.

Purity Analysis Workflow cluster_0 Phase 1: Method Development & Validation cluster_1 Phase 2: Routine Analysis & Reporting Sample API Batch Received Forced_Deg Forced Degradation Study [ICH Q1A] Sample->Forced_Deg Stress Samples HPLC_Dev HPLC Method Development Sample->HPLC_Dev GC_Dev GC Method Development Sample->GC_Dev Forced_Deg->HPLC_Dev Degradants Info Validation Method Validation [ICH Q2(R1)] HPLC_Dev->Validation GC_Dev->Validation Routine_HPLC Routine HPLC Analysis (Purity, Related Substances) Validation->Routine_HPLC Routine_GC Routine GC Analysis (Residual Solvents) Validation->Routine_GC Impurity_ID Impurity Identification (LC-MS/MS) if > Threshold Routine_HPLC->Impurity_ID Report Certificate of Analysis (CoA) Generation Routine_HPLC->Report Routine_GC->Report Impurity_ID->Report

Caption: General workflow for purity analysis of a pyridazinone API.

High-Performance Liquid Chromatography (HPLC): The Workhorse Technique

HPLC, particularly in reversed-phase (RP) mode, is the most powerful technique for separating and quantifying non-volatile impurities in pharmaceutical compounds.[4]

Principle of Separation: Why RP-HPLC is the First Choice

Reversed-phase HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (like C18 or C8) is used with a polar mobile phase (typically a mixture of water and acetonitrile or methanol).[8] Most pyridazinone derivatives and their likely impurities possess sufficient hydrophobicity to be retained and separated effectively by this mechanism. The high resolution, reproducibility, and wide availability of RP-HPLC columns and systems make it the ideal starting point for method development.[10]

Protocol 1: Universal Reversed-Phase HPLC Method for Purity and Related Substances

Objective: To establish a broadly applicable, stability-indicating HPLC method for the determination of purity and the quantification of related substances in a pyridazinone API. A stability-indicating method is one that can separate the API from its degradation products, ensuring that the assay value is not inflated by co-eluting impurities.[12][13]

1. Materials and Reagents:

  • Pyridazinone API Reference Standard and Test Sample

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Methanol (MeOH)

  • Purified water (18.2 MΩ·cm)

  • Formic acid (or other suitable buffer component)

  • 0.45 µm syringe filters

2. Instrumentation and Chromatographic Conditions:

The following table summarizes a robust starting point for method development. Optimization will be required based on the specific properties of the pyridazinone derivative.

ParameterRecommended Starting ConditionRationale / Explanation
Column C18, 150 mm x 4.6 mm, 3.5 µmA C18 phase provides excellent hydrophobic retention for a wide range of compounds. The particle size offers a good balance between efficiency and backpressure.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as an ion-pairing agent and controls the pH, leading to sharper peaks for ionizable compounds.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency.
Gradient Elution 5% B to 95% B over 30 minA gradient is essential to elute both polar and non-polar impurities within a reasonable runtime. A shallow gradient provides the best resolution.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temp. 30 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Detector Photodiode Array (PDA/DAD)A PDA detector is crucial. It allows for the selection of the optimal detection wavelength and provides peak purity analysis by comparing spectra across a single peak.
Detection λ 254 nm (or λmax of API)254 nm is a common starting point. The optimal wavelength should be determined from the UV spectrum of the API to maximize sensitivity.
Injection Vol. 10 µLA typical injection volume; can be adjusted to meet sensitivity requirements.

3. Step-by-Step Procedure:

  • Mobile Phase Preparation: Prepare Mobile Phase A and B as described in the table. Filter and degas both solutions.

  • Standard Preparation: Accurately weigh ~10 mg of the Pyridazinone Reference Standard and dissolve it in 10 mL of a suitable solvent (e.g., 50:50 ACN/Water) to create a 1.0 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.[10]

  • Sample Preparation: Prepare the test sample in the same manner as the standard to a final concentration of 1.0 mg/mL. This high concentration is necessary to detect impurities at the 0.1% level or lower.[6] Filter the final solution through a 0.45 µm syringe filter before injection.

  • System Suitability: Inject the standard solution five times. The system is suitable for use if the relative standard deviation (RSD) for the peak area is ≤ 2.0%.

  • Analysis: Inject a blank (diluent), followed by the standard solution, and then the test sample.

  • Data Analysis: Identify the main API peak by its retention time. All other peaks are considered impurities. Calculate the percentage of each impurity using the area percent method:

    % Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100

Chiral HPLC: Resolving Enantiomeric Impurities

Many pyridazinone derivatives are chiral. If the API is a single enantiomer, it is a regulatory requirement to control the level of the unwanted enantiomer. This requires specialized chiral HPLC methods.[14]

  • Causality: Chiral separations are achieved using a Chiral Stationary Phase (CSP). These phases contain a chiral selector that interacts differently with each enantiomer, leading to different retention times.[15][16] Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are highly versatile and effective for separating a wide range of chiral compounds, including pyridazinones.[17][18]

  • Methodology: Method development is often empirical, screening different CSPs and mobile phase combinations (typically normal-phase, like hexane/isopropanol) to find the best resolution.[14][17][18]

Gas Chromatography (GC): For Volatile Analytes

When to Choose GC: Applicability and Limitations

GC is the ideal technique for analyzing volatile and semi-volatile compounds that are thermally stable.[10][19] In the context of pyridazinone purity, its primary application is the analysis of residual solvents, which are common process impurities from the manufacturing process.[9][20][21]

Protocol 2: Headspace GC-FID for Residual Solvent Analysis

Objective: To identify and quantify residual solvents in a pyridazinone API according to ICH Q3C guidelines.

Rationale: Headspace (HS) sampling is used because it introduces only the volatile components into the GC system, protecting the instrument from contamination by the non-volatile API.[22] A Flame Ionization Detector (FID) is used for its excellent sensitivity and universal response to organic compounds.[9]

1. Instrumentation and Conditions:

ParameterRecommended ConditionRationale / Explanation
GC Column DB-624 (or equivalent), 30 m x 0.32 mm, 1.8 µmA mid-polarity 6% cyanopropyl-phenyl phase is recommended by USP <467> and provides good selectivity for a wide range of common solvents.[22]
Carrier Gas Helium or HydrogenStandard carrier gases for GC.
Oven Program 40 °C (20 min), then 10 °C/min to 240 °C (10 min)This is a standard USP <467> temperature program designed to resolve a large number of solvents with varying boiling points.[21]
Injector Temp. 140 °CHot enough to ensure volatilization without causing degradation.
Detector FID at 250 °CStandard temperature for an FID detector.
Headspace Sampler
Vial Equilibration 80 °C for 45 minHeating the sealed vial partitions the volatile solvents between the sample matrix and the headspace gas, allowing for reproducible sampling.[21][22]
Sample Diluent Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)A high-boiling, polar aprotic solvent is required to dissolve the API and a wide range of potential residual solvents.

2. Step-by-Step Procedure:

  • Standard Preparation: Prepare a stock standard containing all potential residual solvents at a known concentration in the chosen diluent (e.g., DMSO).

  • Sample Preparation: Accurately weigh ~100 mg of the pyridazinone API into a 20 mL headspace vial. Add 1.0 mL of diluent, cap, and vortex to dissolve.[20]

  • Analysis: Place the standard and sample vials into the headspace autosampler. The instrument will automatically perform the equilibration and injection sequence.

  • Data Analysis: Identify solvent peaks in the sample chromatogram by comparing their retention times to the standard. Quantify by comparing the peak areas in the sample to those in the standard.

Hyphenated Techniques for Structural Elucidation: LC-MS/MS

When an unknown impurity is detected above the identification threshold (typically >0.10%), its structure must be elucidated.[6] LC-MS/MS is the most powerful tool for this purpose.[7][11]

  • Principle: The HPLC separates the impurity from the API and other components. The impurity then enters the mass spectrometer, which acts as a highly specific detector.

  • MS1 (Full Scan): Provides the accurate mass of the impurity, allowing for the generation of a molecular formula.

  • MS2 (Tandem MS/Fragmentation): The impurity ion is isolated and fragmented. The resulting fragment ions provide clues about the molecule's structure, like puzzle pieces. By interpreting this fragmentation pattern, a chemical structure can be proposed.[11]

The following diagram outlines the logical process for identifying an unknown impurity.

Impurity ID Workflow HPLC Unknown Peak Detected in HPLC-UV > Threshold LCMS Analyze Sample by LC-MS/MS HPLC->LCMS MS1 Determine Accurate Mass (MS1 Scan) LCMS->MS1 MS2 Acquire Fragmentation Data (MS/MS Scan) LCMS->MS2 Formula Generate Possible Molecular Formulae MS1->Formula Propose Propose Structure Based on Fragments & Synthesis Route Formula->Propose MS2->Propose Confirm Confirm via Synthesis or NMR Propose->Confirm

Caption: Workflow for structural elucidation of an unknown impurity.

Method Validation: Ensuring Trustworthy and Robust Data

A developed analytical method is not useful until it is validated. Validation demonstrates that the procedure is suitable for its intended purpose.[23][24] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for method validation.[25][26]

The main objective of validation is to prove that the method is specific, sensitive, linear, accurate, precise, and robust.[23][24]

Validation ParameterPurposeHow It's Assessed
Specificity To ensure the method can assess the analyte unequivocally in the presence of other components (impurities, degradants).Analyze spiked samples, perform forced degradation studies to generate potential interferences.[12][27][28]
Linearity To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range.Analyze a series of standards at different concentrations (typically 5 levels) and perform linear regression (R² ≥ 0.999).[8]
Accuracy To measure the closeness of the test results to the true value.Perform recovery studies by spiking the sample matrix with known amounts of impurity standards at different levels (e.g., 50%, 100%, 150%).
Precision To measure the degree of agreement among individual test results when the procedure is applied repeatedly.Repeatability: Multiple injections of the same sample. Intermediate Precision: Analysis on different days, by different analysts, or on different equipment. Results are expressed as %RSD.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Typically determined based on signal-to-noise ratio (S/N ≈ 3:1).
Limit of Quantitation (LOQ) The lowest amount of analyte that can be determined with suitable precision and accuracy.Typically determined based on signal-to-noise ratio (S/N ≈ 10:1) and confirmed by accuracy/precision studies.[8]
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.Vary parameters like mobile phase pH (±0.2), column temperature (±5°C), flow rate (±10%).

References

  • Enantiomeric Separation of Optically Active Pyridazinone Derivatives by Chiral HPLC. (n.d.). PubMed. Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. Retrieved from [Link]

  • Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. (2023). LCGC International. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). FDA. Retrieved from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved from [Link]

  • High Throughput HS-GC Method for Residual Solvent Analysis in Valsartan API. (n.d.). Shimadzu. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). ICH. Retrieved from [Link]

  • Analysis of Residual Solvents-Impurities by HS-GC-FID: Case of Seven Samples of Ciprofloxacin API. (2023). DergiPark. Retrieved from [Link]

  • Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. (n.d.). PubMed Central. Retrieved from [Link]

  • The Analysis of Residual Solvents in Pharmaceutical Products Using GC-VUV and Static Headspace. (n.d.). Labsolution. Retrieved from [Link]

  • Chromatography Method Development For Impurity Analysis And Degradation. (2023). IJCRT.org. Retrieved from [Link]

  • Impurity Profiling and Characterization for Generic Project Submission to USFDA. (n.d.). LinkedIn. Retrieved from [Link]

  • Forced Degradation Studies. (2016). MedCrave online. Retrieved from [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (n.d.). ResearchGate. Retrieved from [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS. (n.d.). Agilent. Retrieved from [Link]

  • IMPURITY PROFILING OF PHARMACEUTICALS. (2020). ijcrt.org. Retrieved from [Link]

  • Forced degradation studies. (2021). ResearchGate. Retrieved from [Link]

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (2023). MDPI. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. Retrieved from [Link]

  • LC-MS and CE-MS Strategies in Impurity Profiling. (n.d.). CHIMIA. Retrieved from [Link]

  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. (n.d.). PubMed. Retrieved from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]

  • Stability Indicating Forced Degradation Studies. (n.d.). RJPT. Retrieved from [Link]

  • Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). (2019). PubMed. Retrieved from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved from [Link]

  • Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction. (2023). Biological and Molecular Chemistry. Retrieved from [Link]

  • Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. (1986). Scilit. Retrieved from [Link]

  • Method Development for Drug Impurity Profiling: Part 1. (2010). LCGC International. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. (2008). Biomedical and Pharmacology Journal. Retrieved from [Link]

  • Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances. (2022). Biotechnology Journal International. Retrieved from [Link]

  • A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ. (2022). National Institutes of Health. Retrieved from [Link]

  • Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors. (n.d.). ACS Publications. Retrieved from [Link]

  • Synthesis and Characterization of Unique Pyridazines. (n.d.). Liberty University. Retrieved from [Link]

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Application Note: A Framework for Evaluating 6-(2-Hydroxyphenyl)pyridazin-3(2H)-one in Preclinical Models of Heart Failure

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in cardiovascular medicine.

Abstract: Heart failure remains a leading cause of morbidity and mortality worldwide, driving an urgent need for novel therapeutic agents that can effectively address its complex pathophysiology. The pyridazin-3(2H)-one scaffold has emerged as a privileged structure in cardiovascular drug discovery, forming the core of several agents with potent cardiotonic and vasodilatory properties.[1][2] This application note presents a comprehensive guide for the preclinical evaluation of 6-(2-Hydroxyphenyl)pyridazin-3(2H)-one, a novel compound from this chemical class. We provide a hypothesized mechanism of action based on related molecules and detail robust, field-proven protocols for its characterization in both in vitro models of cardiac hypertrophy and in vivo models of post-myocardial infarction heart failure. The methodologies described herein are designed to provide a thorough assessment of the compound's therapeutic potential, from cellular effects to integrated physiological outcomes.

Introduction and Hypothesized Mechanism of Action

The progression of heart failure involves a cascade of deleterious events, including pathological cardiac remodeling, increased hemodynamic load, and neurohormonal dysregulation.[3][4] Therapeutic strategies often aim to improve the heart's pumping efficiency (inotropism) while reducing its workload by decreasing vascular resistance (vasodilation).[5] Compounds that achieve both, known as inodilators, are of significant therapeutic interest.

The pyridazin-3(2H)-one core is central to established cardiovascular drugs like Pimobendan, which exerts its effects through a dual mechanism of action.[2][6] It acts as a calcium sensitizer by binding to cardiac troponin C, which enhances contractility without a significant increase in intracellular calcium and myocardial oxygen consumption.[7][8] Concurrently, it selectively inhibits phosphodiesterase 3 (PDE3), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[7][9] Elevated cAMP levels in cardiomyocytes contribute to positive inotropy, while in vascular smooth muscle cells, it promotes vasodilation, thereby reducing both cardiac preload and afterload.[8][10]

Based on this precedent, we hypothesize that this compound functions as an inodilator. Its primary mechanisms are likely to involve:

  • Calcium Sensitization: Direct interaction with the cardiac contractile apparatus to increase myofilament responsiveness to Ca²⁺.

  • PDE3 Inhibition: Increasing intracellular cAMP levels in both cardiac and vascular tissues.

This dual action is expected to improve cardiac output and efficiency while reducing the hemodynamic stresses that drive pathological remodeling.

Mechanism_of_Action cluster_cardiac Cardiomyocyte cluster_vsmc Vascular Smooth Muscle Compound This compound PDE3 Phosphodiesterase 3 (PDE3) Compound->PDE3 Inhibition VSMC Vascular Smooth Muscle Cells Compound->VSMC PDE3 Inhibition TroponinC Cardiac Troponin C Compound->TroponinC Binding (Hypothesized) cAMP cAMP PDE3->cAMP Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activation Ca_Channels L-type Ca²⁺ Channels (Phosphorylation) PKA->Ca_Channels Phosphorylation Myofilaments Myofilaments (Troponin I Phosphorylation) PKA->Myofilaments Contraction Increased Contractility (Positive Inotropy) Ca_Channels->Contraction Myofilaments->Contraction Relaxation Vasodilation (Reduced Preload & Afterload) VSMC->Relaxation Ca_Sensitivity Increased Ca²⁺ Sensitivity TroponinC->Ca_Sensitivity Ca_Sensitivity->Contraction In_Vitro_Workflow cluster_endpoints Endpoint Analysis Start Culture hiPSC-CMs or NRVMs on 24-well plates Serum_Starve Serum Starve (24 hours) Start->Serum_Starve Stimulate Stimulate with Endothelin-1 (ET-1) +/- Dose Range of Compound Serum_Starve->Stimulate Incubate Incubate (48 hours) Stimulate->Incubate Fix_Stain Fix & Stain for α-actinin / DAPI Incubate->Fix_Stain Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Lyse_Cells Lyse Cells Incubate->Lyse_Cells Microscopy Imaging & Cell Size Analysis Fix_Stain->Microscopy ELISA ANP/BNP ELISA Collect_Supernatant->ELISA qPCR RNA Extraction & qPCR (Nppa, Nppb, Myh7) Lyse_Cells->qPCR

Figure 2: Experimental workflow for the in vitro cardiac hypertrophy assay.

Protocol 2.1: Anti-Hypertrophy Assay using Cardiomyocytes
  • Cell Culture: Plate human iPSC-derived cardiomyocytes (hiPSC-CMs) or neonatal rat ventricular myocytes (NRVMs) onto fibronectin-coated 24-well plates at a density that allows for ~80% confluency. Culture in appropriate media for 48-72 hours to allow recovery and adherence.

  • Serum Starvation: To reduce baseline signaling, replace the culture medium with serum-free medium for 24 hours prior to stimulation.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions in serum-free medium to achieve final concentrations ranging from 10 nM to 10 µM. Ensure the final DMSO concentration is ≤0.1% across all wells to avoid solvent toxicity.

  • Stimulation and Treatment:

    • Control: Treat cells with vehicle (0.1% DMSO) in serum-free medium.

    • Hypertrophy: Treat cells with Endothelin-1 (100 nM). [11] * Treatment Groups: Co-treat cells with ET-1 (100 nM) and varying concentrations of the test compound.

  • Incubation: Incubate the cells for 48 hours at 37°C and 5% CO₂.

  • Endpoint Analysis:

    • Supernatant Collection: Carefully collect the cell culture supernatant from each well and store at -80°C for subsequent protein analysis.

    • Cell Lysis for RNA: Wash the cells once with cold PBS, then add TRIzol reagent to lyse the cells directly in the well. Store lysate at -80°C.

    • Fixing and Staining for Imaging: Wash cells with PBS, then fix with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.1% Triton X-100, then stain with an anti-α-actinin antibody (to delineate cell borders) and DAPI (for nuclear staining).

  • Data Acquisition and Analysis:

    • Cell Size: Acquire images using a high-content imaging system or fluorescence microscope. Use imaging software (e.g., ImageJ) to quantify the surface area of at least 100 cells per condition.

    • Gene Expression: Extract RNA from the cell lysates, synthesize cDNA, and perform quantitative PCR (qPCR) for hypertrophic marker genes: Nppa (ANP), Nppb (BNP), and Myh7 (β-myosin heavy chain). Normalize to a housekeeping gene (e.g., GAPDH).

    • Protein Secretion: Quantify the concentration of secreted ANP or BNP in the collected supernatant using commercially available ELISA kits.

Data Summary and Expected Outcomes
ParameterVehicle ControlET-1 StimulationET-1 + Test CompoundRationale
Cell Surface Area Baseline↑ (Increased)↓ (Decreased vs. ET-1)Measures physical hypertrophy.
Nppa/Nppb mRNA Low↑↑ (Strongly Increased)↓ (Dose-dependent reduction)Key genetic markers of pathological hypertrophy. [11]
Secreted ANP/BNP Low↑↑ (Strongly Increased)↓ (Dose-dependent reduction)Confirms protein-level changes and functional effect.
Myh7 mRNA Low↑ (Increased)↓ (Reduced)Indicates a shift from adult (α-MHC) to fetal (β-MHC) gene program.

Part II: In Vivo Efficacy in a Post-Myocardial Infarction Model

Objective: To assess the therapeutic efficacy of this compound in a clinically relevant animal model of ischemic heart failure.

Causality: Permanent ligation of the left anterior descending (LAD) coronary artery in mice induces a reproducible myocardial infarction (MI), leading to progressive left ventricular (LV) remodeling, fibrosis, and contractile dysfunction over several weeks. [12][13]This model effectively mimics the transition from acute injury to chronic heart failure in humans. [14]Evaluating the compound in this context allows for an integrated assessment of its effects on cardiac function, infarct size, and fibrosis under pathological stress.

In_Vivo_Workflow cluster_terminal_analysis Terminal Endpoint Analysis Start Acclimate C57BL/6 Mice (1 week) Baseline_Echo Baseline Echocardiography Start->Baseline_Echo Surgery LAD Ligation Surgery (or Sham Operation) Baseline_Echo->Surgery Randomize Randomize into Treatment Groups (Vehicle, Compound, Positive Control) Surgery->Randomize Dosing Daily Dosing (e.g., Oral Gavage for 4 weeks) Randomize->Dosing Echo_Followup Follow-up Echocardiography (e.g., Weeks 1, 2, 4) Dosing->Echo_Followup Weekly Monitoring Terminal Terminal Procedure (Week 4) Echo_Followup->Terminal Harvest Harvest Hearts & Organs Terminal->Harvest Histology Histology: Masson's Trichrome (Fibrosis) PicoSirius Red (Collagen) Harvest->Histology Molecular Tissue Homogenization: qPCR / Western Blot Harvest->Molecular

Figure 3: Experimental workflow for the in vivo myocardial infarction model.

Protocol 3.1: Murine Model of Myocardial Infarction
  • Animals: Use adult male C57BL/6 mice (10-12 weeks old). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Baseline Assessment: Perform baseline transthoracic echocardiography on anesthetized mice to obtain pre-MI cardiac function parameters. [15][16]3. Surgical Procedure (LAD Ligation):

    • Anesthetize the mouse (e.g., with 1.5-2% isoflurane).

    • Intubate and ventilate the animal.

    • Perform a left thoracotomy to expose the heart.

    • Permanently ligate the left anterior descending (LAD) coronary artery with a suture (e.g., 8-0 silk). Successful ligation is confirmed by the immediate appearance of a pale, ischemic region in the LV free wall.

    • Sham Control: Perform the same surgical procedure but pass the suture under the LAD without tying it.

    • Close the chest wall, evacuate air, and allow the animal to recover with appropriate analgesia.

  • Treatment: 24 hours post-surgery, randomize MI-operated animals into treatment groups (n=10-15 per group):

    • Vehicle Control: (e.g., 0.5% methylcellulose)

    • Test Compound: this compound at one or more dose levels.

    • Positive Control (Optional): An ACE inhibitor (e.g., Ramipril) or Pimobendan.

    • Administer treatment daily via oral gavage for 28 days.

  • Functional Assessment (Echocardiography):

    • Perform echocardiography at 7, 14, and 28 days post-MI to longitudinally assess cardiac function. [17] * Acquire M-mode images from the parasternal short-axis view to measure LV internal dimensions at end-diastole (LVID;d) and end-systole (LVID;s).

    • Calculate Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (LVFS) using standard formulas.

  • Terminal Analysis (Day 28):

    • Perform final echocardiography.

    • Euthanize the animals and harvest the hearts.

    • Perfuse hearts with saline and fix in 10% neutral buffered formalin.

    • Embed the hearts in paraffin and section them for histological analysis.

    • Histology: Stain sections with Masson's Trichrome to quantify infarct size and interstitial fibrosis. The fibrotic (blue) and viable (red) areas can be measured using image analysis software.

Data Summary and Expected Outcomes
ParameterShamMI + VehicleMI + Test CompoundRationale
LVEF (%) ~60-70%↓↓ (~25-35%)↑ (Improved vs. Vehicle)Primary measure of systolic function. [16]
LVFS (%) ~35-45%↓↓ (~10-15%)↑ (Improved vs. Vehicle)A simpler, related measure of contractility. [16]
LVID;d (mm) Normal↑ (LV Dilation)↓ (Attenuated Dilation)Indicates adverse LV remodeling.
Infarct Size (%) 0%~40-50%↔/↓ (No change or slight reduction)Measures extent of initial injury; typically not altered by late-phase treatment.
LV Fibrosis (%) Low↑↑ (Increased)↓ (Reduced vs. Vehicle)Measures scar maturation and reactive fibrosis, key drivers of stiffness.

Synthesis and Interpretation

A successful outcome for this compound would be the demonstration of anti-hypertrophic effects in vitro and a significant improvement in cardiac function with attenuated adverse remodeling in vivo.

  • Connecting the Data: A reduction in hypertrophic markers in vitro suggests a direct, protective effect on cardiomyocytes. An improvement in LVEF and a reduction in LV dilation in vivo would validate this effect at the organ level. The inodilator properties (PDE3 inhibition and Ca²⁺ sensitization) are the mechanistic drivers of this functional improvement, leading to more efficient cardiac work and a reduction in wall stress, which in turn mitigates the stimulus for pathological remodeling and fibrosis.

  • Trustworthiness of the Protocols: These protocols represent standard, validated methods in cardiovascular research. The use of a sham-operated group controls for surgical trauma, while the vehicle-treated MI group establishes the disease progression baseline. [12]Longitudinal assessment with a non-invasive imaging modality like echocardiography ensures statistical power and tracks changes over time in the same animal. [18]

Conclusion

The systematic application of the in vitro and in vivo protocols detailed in this guide will enable a comprehensive evaluation of this compound. The data generated will provide critical insights into its potential as a novel therapeutic agent for heart failure, elucidating its effects on cellular hypertrophy, whole-organ function, and post-injury remodeling. This structured approach ensures robust, reproducible, and clinically translatable results, paving the way for further development.

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Application Notes and Protocols for Evaluating the Cytotoxicity of 6-(2-Hydroxyphenyl)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Your Senior Application Scientist

Introduction: The Therapeutic Potential and Toxicological Screening of Pyridazinone Derivatives

The pyridazin-3(2H)-one scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous bioactive agents with a wide range of therapeutic effects, including cardiovascular and anticancer properties.[1] Several derivatives have demonstrated potent cytotoxic effects against various human cancer cell lines, with mechanisms often linked to the induction of apoptosis and the accumulation of poly-ubiquitinated proteins.[2] Some pyridazinone compounds have been shown to orchestrate oxidative stress in cancer cells, leading to increased levels of hydrogen peroxide and lipid peroxidation, ultimately resulting in cell death.[3] Given the significant therapeutic interest in this class of compounds, a thorough evaluation of their cytotoxic potential is a critical step in the drug development process.[4][5]

This guide provides a detailed framework for assessing the cytotoxicity of a specific derivative, 6-(2-Hydroxyphenyl)pyridazin-3(2H)-one. While this particular compound is being explored for its multifunctional role in managing Alzheimer's disease by targeting cholinergic systems and oxidative stress, its broader cytotoxic profile remains to be fully characterized.[6] Therefore, a multi-parametric approach to cytotoxicity assessment is essential to understand its cellular effects comprehensively. We will detail a suite of well-established, cell-based assays that interrogate different aspects of cellular health, from metabolic activity and membrane integrity to the specific pathways of programmed cell death.

I. Foundational Cytotoxicity Assessment: Metabolic Viability and Membrane Integrity

A primary screen for cytotoxicity often involves assessing the overall metabolic health of a cell population and the integrity of the plasma membrane. The following assays provide a robust initial evaluation of the cytotoxic effects of this compound.

A. MTT Assay: A Measure of Metabolic Activity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[7][8] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of metabolically active cells.[10][11] A reduction in formazan production in treated cells compared to untreated controls indicates a loss of cell viability.

Experimental Workflow:

MTT_Workflow cluster_prep Cell Preparation & Treatment cluster_assay MTT Assay cluster_readout Data Acquisition cell_seeding Seed cells in a 96-well plate (e.g., 1x10^4 cells/well) incubation1 Incubate overnight (24h) for cell adherence cell_seeding->incubation1 treatment Treat cells with varying concentrations of this compound incubation1->treatment incubation2 Incubate for desired exposure time (e.g., 24, 48, 72 hours) treatment->incubation2 add_mtt Add MTT solution (5 mg/mL in PBS) to each well incubation2->add_mtt incubation3 Incubate for 3-4 hours at 37°C for formazan crystal formation add_mtt->incubation3 solubilize Add solubilization solution (e.g., acidified isopropanol) incubation3->solubilize shake Shake on an orbital shaker for 15 minutes to dissolve crystals solubilize->shake read_absorbance Measure absorbance at 570 nm using a microplate reader shake->read_absorbance LDH_Workflow cluster_prep Cell Preparation & Treatment cluster_assay LDH Assay cluster_readout Data Acquisition cell_seeding Seed cells in a 96-well plate incubation1 Incubate overnight cell_seeding->incubation1 treatment Treat with this compound incubation1->treatment incubation2 Incubate for desired exposure time treatment->incubation2 collect_supernatant Collect cell culture supernatant incubation2->collect_supernatant add_reagent Add LDH reaction mixture to supernatant collect_supernatant->add_reagent incubation3 Incubate at room temperature for 30 min (protected from light) add_reagent->incubation3 add_stop Add stop solution incubation3->add_stop read_absorbance Measure absorbance at 490 nm add_stop->read_absorbance

Caption: Workflow for the LDH cytotoxicity assay.

Detailed Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure times at 37°C.

  • Supernatant Collection: After incubation, centrifuge the plate at 400-600 x g for 5 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well flat-bottom plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant. [12]5. Incubation: Incubate the plate at room temperature for 30 minutes, protected from light. [12]6. Stop Reaction: Add 50 µL of stop solution to each well. [12]7. Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background absorbance. [12]

II. Mechanistic Insights: Delving into Apoptosis

Should the initial screening indicate significant cytotoxicity, it is crucial to investigate the underlying mechanism of cell death. Apoptosis, or programmed cell death, is a common pathway through which cytotoxic compounds exert their effects. The following assays can elucidate whether this compound induces apoptosis.

A. Annexin V/Propidium Iodide (PI) Staining: Detecting Apoptotic and Necrotic Cells

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. [13][14]During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and is used to label early apoptotic cells. [15]Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity. [13] Cell Population Identification:

  • Viable cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Experimental Workflow:

AnnexinV_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Flow Cytometry Analysis cell_culture Culture and treat cells with This compound harvest_cells Harvest cells (including supernatant for apoptotic bodies) cell_culture->harvest_cells wash_cells Wash cells with cold PBS harvest_cells->wash_cells resuspend Resuspend cells in 1X Annexin Binding Buffer wash_cells->resuspend add_stains Add FITC-Annexin V and PI resuspend->add_stains incubation Incubate for 15-20 minutes at RT in the dark add_stains->incubation acquire_data Analyze samples by flow cytometry incubation->acquire_data

Caption: Workflow for Annexin V/PI apoptosis assay.

Detailed Protocol: Annexin V/PI Staining

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound for the appropriate duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing apoptotic bodies.

  • Washing: Wash the cells twice with cold 1X PBS by centrifuging at 400-600 x g for 5 minutes. [14]4. Resuspension: Resuspend the cell pellet in 1X Annexin Binding Buffer at a concentration of approximately 1 x 106 cells/mL. [13][15]5. Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 2 µL of PI (1 mg/mL). [14]6. Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark. [13]7. Analysis: Add 400 µL of 1X Annexin Binding Buffer to each tube and analyze the samples by flow cytometry as soon as possible. [13][15]

B. Caspase-3/7 Activity Assay: Measuring Executioner Caspase Activation

Principle: Caspases are a family of proteases that play a crucial role in apoptosis. [16]Caspase-3 and -7 are key "executioner" caspases that, once activated, cleave a multitude of cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis. [17][18]This assay utilizes a proluminescent or fluorogenic substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by active caspase-3 and -7. [17][19]The cleavage of the substrate releases a luminescent or fluorescent signal that is proportional to the amount of active caspase-3/7 in the sample.

Experimental Workflow:

Caspase_Workflow cluster_prep Cell Preparation & Treatment cluster_assay Caspase-Glo® 3/7 Assay cluster_readout Data Acquisition cell_seeding Seed cells in a white-walled 96-well plate incubation1 Incubate overnight cell_seeding->incubation1 treatment Treat with this compound incubation1->treatment incubation2 Incubate for desired exposure time treatment->incubation2 add_reagent Add Caspase-Glo® 3/7 Reagent to each well incubation2->add_reagent shake_incubate Shake briefly and incubate at room temperature for 1-2 hours add_reagent->shake_incubate read_luminescence Measure luminescence with a plate-reading luminometer shake_incubate->read_luminescence

Caption: Workflow for the Caspase-3/7 activity assay.

Detailed Protocol: Caspase-3/7 Activity Assay (Luminescent)

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence measurements. Follow the treatment protocol as described previously.

  • Reagent Addition: After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well. [19]3. Incubation: Mix the contents of the wells by briefly shaking on an orbital shaker. Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.

III. Data Interpretation and Quantitative Analysis

For each assay, it is crucial to include appropriate controls, including untreated cells (negative control), vehicle-treated cells, and a positive control known to induce the specific type of cell death being measured. Data should be normalized to the untreated control and expressed as a percentage of viability or cytotoxicity. For dose-response experiments, the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) should be calculated using appropriate software.

Quantitative Data Summary Table:

AssayParameter MeasuredExpected Outcome with Cytotoxic Compound
MTT Mitochondrial dehydrogenase activityDecreased absorbance at 570/590 nm
LDH Lactate dehydrogenase release (membrane damage)Increased absorbance at 490 nm
Annexin V/PI Phosphatidylserine externalization/membrane permeabilityIncreased percentage of Annexin V-positive cells (early and late apoptosis)
Caspase-3/7 Executioner caspase activityIncreased luminescent or fluorescent signal

Conclusion

The suite of assays detailed in this application note provides a comprehensive and robust framework for evaluating the cytotoxicity of this compound. By employing a multi-parametric approach, researchers can not only quantify the cytotoxic potential of this compound but also gain valuable insights into its mechanism of action. This information is indispensable for the continued development of pyridazinone-based therapeutics, ensuring a thorough understanding of their safety and efficacy profiles.

References

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  • Parboosing, R., Mzobe, G., Chonco, L., & Moodley, I. (2016). Cell-based Assays for Assessing Toxicity: A Basic Guide. Medicinal chemistry (Shariqah (United Arab Emirates)), 13(1), 13–21. [Link]

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  • Bouchmaa, N., Tilaoui, M., El-Akhal, J., Zyad, A., & Al-Harrasi, A. (2018). Cytotoxicity of new pyridazin-3(2H)-one derivatives orchestrating oxidative stress in human triple-negative breast cancer (MDA-MB-468). Archiv der Pharmazie, 351(12), e1800128. [Link]

  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Retrieved from [Link]

  • Du, J., Sanchez, T., Cacan, E., Li, S., Wang, G., & Greer, A. (2019). A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation. Bioorganic & medicinal chemistry letters, 29(23), 126725. [Link]

  • Bouchmaa, N., Tilaoui, M., Boukharsa, Y., Jaâfari, A., & Zyad, A. (2018). Cytotoxic Activity of Pyridazin-3(2H)-one Derivative 6f against P815 Cells. ResearchGate. Retrieved from [Link]

  • Allam, M. A., El-Sayed, L. E., El-Malah, A. A., & Omar, H. A. (2021). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future medicinal chemistry, 13(18), 1647–1670. [Link]

  • Shi, Y., Zhang, H., Song, Q., Yu, G., Liu, Z., Zhong, F., Tan, Z., Liu, X., & Deng, Y. (2022). Development of novel 2-aminoalkyl-6-(2-hydroxyphenyl)pyridazin-3(2H)-one derivatives as balanced multifunctional agents against Alzheimer's disease. European journal of medicinal chemistry, 230, 114098. [Link]

  • de la Torre, B. G., Fustero, S., Román, R., Girela, J. L., Sánchez-López, E., García-Barrado, M. J., & Albericio, F. (2021). Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Phenylpiperazine Skeleton. Molecules (Basel, Switzerland), 26(5), 1279. [Link]

  • El-Sayed, M. A. A., El-Gazzar, M. G., & El-Kerdawy, A. M. (2020). Synthesis and biological screening of some novel 6-substituted 2-alkylpyridazin-3(2H)-ones as anti-inflammatory and analgesic agents. Archiv der Pharmazie, 353(11), e2000215. [Link]

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Application Notes & Protocol: Solubilization of 6-(2-Hydroxyphenyl)pyridazin-3(2H)-one for In Vitro Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridazinone scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anti-inflammatory, anticancer, and cardiovascular properties.[1][2][3][4][5][6][7] 6-(2-Hydroxyphenyl)pyridazin-3(2H)-one is a member of this class, holding potential for investigation in various drug discovery programs. A critical, yet often underestimated, prerequisite for obtaining reliable and reproducible in vitro data is the complete and stable solubilization of the test compound. Poor aqueous solubility can lead to compound precipitation, inaccurate concentration measurements, and ultimately, misleading biological results.

This document provides a comprehensive, field-proven protocol for the solubilization of this compound. As a Senior Application Scientist, this guide moves beyond a simple list of steps to explain the underlying rationale for solvent selection, procedural nuances, and essential validation checks, ensuring the integrity of your experimental setup.

Part 1: Physicochemical Profile & Solvent Selection Rationale

Understanding the compound's properties is the cornerstone of developing a robust dissolution protocol.

Compound Identity

Property Value Source
Compound Name This compound -
Molecular Formula C₁₀H₈N₂O₂ [8]
Molecular Weight 188.19 g/mol [8]

| CAS Number | 62567-42-4 |[8] |

Solubility Rationale Direct, publicly available solubility data for this compound is limited. Therefore, we base our initial strategy on extensive data available for the structurally similar analog, 6-phenyl-pyridazin-3(2H)-one (PPD), which is also poorly soluble in water.[9][10][11]

Table 1: Solubility of Analog 6-phenyl-pyridazin-3(2H)-one (PPD) in Various Solvents at 318.2 K (45°C)

Solvent Mole Fraction Solubility (xₑ) Classification
Dimethyl Sulfoxide (DMSO) 4.73 x 10⁻¹ Freely Soluble
Polyethylene Glycol-400 (PEG-400) 4.12 x 10⁻¹ Freely Soluble
Transcutol® 3.46 x 10⁻¹ Freely Soluble
Ethanol 8.22 x 10⁻³ Sparingly Soluble
Methanol 5.18 x 10⁻³ Sparingly Soluble
Water 1.26 x 10⁻⁵ Very Slightly Soluble

Data synthesized from multiple sources.[10][11][12][13]

Expert Analysis & Solvent Choice:

  • Primary Solvent - DMSO: The data for the analog PPD overwhelmingly supports the use of Dimethyl Sulfoxide (DMSO) as the primary solvent.[9][10][11][12][13] Its high solvating capacity for pyridazinone derivatives makes it the optimal choice for preparing a high-concentration primary stock solution.

  • Causality of DMSO Efficacy: DMSO is a polar aprotic solvent that is an excellent hydrogen bond acceptor, enabling it to effectively disrupt the crystal lattice of organic compounds like pyridazinones. Its miscibility with water allows for subsequent dilution into aqueous cell culture media.

  • Trustworthiness through Constraint - The 0.1% Rule: While an excellent solvent, DMSO can induce cellular stress, affect enzyme activity, or cause off-target effects at higher concentrations.[14] To maintain experimental integrity, the final concentration of DMSO in the cell culture medium must be kept to a minimum, ideally ≤0.1% , and should not exceed 0.5%.[14][15] This constraint dictates the entire dilution strategy.

Part 2: Protocol for High-Concentration Stock Solution (10-50 mM in DMSO)

This protocol details the preparation of a concentrated, sterile stock solution, which serves as the foundation for all subsequent experimental dilutions. Preparing a high-concentration stock minimizes the volume of DMSO added to the final assay, thereby reducing potential solvent-induced artifacts.[14][16]

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO (cell culture grade)

  • Sterile, amber glass vial or clear vial wrapped in aluminum foil

  • Calibrated analytical balance

  • Sterile, low-retention pipette tips

  • Vortex mixer

  • Water bath sonicator (optional, but recommended)

Step-by-Step Methodology:

  • Equilibrate Compound: Allow the vial containing the compound powder to reach room temperature before opening to prevent moisture condensation.

  • Weigh Compound: Using an analytical balance inside a chemical fume hood, accurately weigh the desired amount of this compound into a sterile amber vial.

    • Expert Insight: Weighing slightly more than needed and back-calculating the required solvent volume is often more practical than trying to weigh an exact mass.

  • Calculate DMSO Volume: Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 20 mM).

    • Formula: Volume (L) = Mass (g) / (Concentration (mol/L) × Molecular Weight ( g/mol ))

    • Example for 20 mM Stock from 5 mg of compound:

      • Volume (L) = 0.005 g / (0.020 mol/L × 188.19 g/mol ) = 0.001328 L = 1.328 mL

  • Dissolution: Add the calculated volume of sterile DMSO to the vial. Cap the vial tightly.

  • Agitation: Vortex the solution at medium speed for 2-5 minutes. A clear, particulate-free solution should be obtained.

  • Assisted Dissolution (If Necessary): If particulates remain, utilize one of the following methods. The dissolution of the related compound PPD is endothermic, suggesting that gentle warming can be beneficial.[9]

    • Sonication: Place the vial in a room temperature water bath sonicator for 10-15 minutes.[14]

    • Gentle Warming: Warm the solution in a 37°C water bath for 10 minutes, followed by vortexing.[14]

    • Causality: These methods provide energy to overcome the compound's crystal lattice energy, facilitating its interaction with the solvent.

  • Final Inspection & Storage: Once fully dissolved, visually inspect the solution against a light source to ensure no undissolved particles remain. Store the stock solution in properly labeled aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Diagram 1: Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_dissolve Dissolution cluster_final Finalization weigh 1. Weigh Compound (MW = 188.19 g/mol) calc 2. Calculate Solvent Volume (Target: 10-50 mM) weigh->calc add_dmso 3. Add Sterile DMSO calc->add_dmso vortex 4. Vortex (2-5 min) add_dmso->vortex inspect1 5. Visually Inspect vortex->inspect1 assist 6. Gentle Heat (37°C) or Sonication inspect1->assist Particulates Present inspect2 7. Confirm Complete Dissolution inspect1->inspect2 Fully Dissolved assist->vortex aliquot 8. Aliquot into sterile tubes inspect2->aliquot store 9. Store at -20°C / -80°C aliquot->store

Caption: Workflow for preparing a high-concentration DMSO stock solution.

Part 3: Protocol for Working Solution Preparation in Aqueous Media

This protocol describes the critical step of diluting the DMSO stock into your final aqueous experimental medium (e.g., DMEM, RPMI-1640) to achieve the desired test concentrations.

Materials:

  • Concentrated DMSO stock solution of the compound

  • Sterile, complete cell culture medium, pre-warmed to 37°C

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Calibrated micropipettes and sterile, low-retention tips

Step-by-Step Methodology:

  • Thaw Stock: Thaw one aliquot of the DMSO stock solution at room temperature. Once thawed, gently vortex to ensure homogeneity.

  • Prepare Medium: Dispense the required volume of pre-warmed (37°C) cell culture medium into a sterile conical tube.

    • Expert Insight: Using pre-warmed medium is crucial. The solubility of many compounds, including the related PPD, increases with temperature.[9][11] A cold medium increases the risk of precipitation.

  • Perform Serial Dilutions: It is best practice to perform one or more intermediate dilution steps rather than a single large dilution. This improves accuracy and reduces the risk of the compound "crashing out."

  • The Critical Dilution Step:

    • Pipette the small volume of the DMSO stock solution.

    • Dispense it directly into the larger volume of pre-warmed medium while the tube is being actively vortexed at a medium speed.[14]

    • Causality: This technique ensures rapid and turbulent mixing, preventing localized high concentrations of the compound which can lead to immediate precipitation upon contact with the aqueous environment.

  • Final Concentration Example (Targeting 10 µM):

    • Step A (Intermediate Dilution): Prepare a 1 mM intermediate solution by adding 10 µL of a 20 mM DMSO stock to 190 µL of pre-warmed medium. (1:20 dilution).

    • Step B (Final Dilution): Prepare the final 10 µM working solution by adding 10 µL of the 1 mM intermediate solution to 990 µL of pre-warmed medium. (1:100 dilution).

    • The final DMSO concentration would be 0.05% (from the 1:20 dilution) + ~0.005% (from the 1:100 dilution), which is well below the 0.1% target.

  • Use Immediately: Use the freshly prepared working solutions for your experiments as soon as possible to minimize the risk of degradation or precipitation over time.

Diagram 2: Workflow for Preparing Working Solutions

G cluster_dilution Serial Dilution Process stock 1. Thaw Aliquot of DMSO Stock (e.g., 20 mM) add_stock Add Stock to WARM Medium while VORTEXING stock->add_stock medium 2. Pre-warm Cell Culture Medium to 37°C medium->add_stock add_inter Add Intermediate to WARM Medium while VORTEXING medium->add_inter intermediate 3. Prepare Intermediate Dilution (e.g., 1 mM in Medium) intermediate->add_inter final 4. Prepare Final Working Solution (e.g., 10 µM in Medium) use 5. Use Freshly Prepared Solution in Assay Immediately final->use add_stock->intermediate add_inter->final

Caption: Serial dilution workflow emphasizing the critical mixing step.

Part 4: Quality Control and Protocol Validation

A protocol is only trustworthy if it includes self-validating steps.

  • Vehicle Control (Mandatory): In every experiment, a "vehicle control" group must be included. This group is treated with cell culture medium containing the same final concentration of DMSO as the highest concentration of the test compound. This allows you to differentiate the compound's effect from any effect of the solvent.

  • Visual Confirmation: Before adding to cells, visually inspect the final working solution for any signs of cloudiness or precipitation. For higher concentrations, examination under a light microscope (a drop on a slide) can reveal micro-precipitates invisible to the naked eye.

  • Time-Course Stability: If your experiment runs for an extended period (e.g., 24, 48, or 72 hours), it is prudent to check the stability of your highest concentration working solution. Incubate a sample of the solution under the same conditions as your experiment (37°C, 5% CO₂) and inspect for precipitation at various time points.

Part 5: Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Compound precipitates from DMSO stock during storage. 1. DMSO absorbed water from the atmosphere.2. Stock concentration is too high (supersaturated).3. Storage temperature is too low.1. Use fresh, anhydrous DMSO. Ensure vials are tightly capped.2. Prepare a new stock at a lower concentration (e.g., reduce from 50 mM to 20 mM).3. Gently warm the vial to 37°C and vortex to redissolve before making working solutions.
Compound "crashes out" immediately upon dilution into aqueous medium. 1. Dilution was performed into cold medium.2. Inadequate mixing during dilution.3. Final concentration exceeds the aqueous solubility limit.1. Ensure the medium is pre-warmed to 37°C. 2. Re-attempt the dilution, adding the compound stock to the medium while actively vortexing. 3. Lower the final target concentration. Consider using solubility enhancers like cyclodextrins if compatible with the assay.
Inconsistent or non-reproducible biological results. 1. Incomplete dissolution of the stock solution.2. Precipitation in the working solution over time.3. Degradation of the compound in the medium.1. Always ensure the DMSO stock is perfectly clear before use. If needed, sonicate or warm briefly.2. Perform the stability check described in Part 4. If precipitation occurs, the medium may need to be replaced with freshly prepared solution during the experiment.3. Prepare working solutions fresh for each experiment and use immediately.

References

  • Title: Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems Source: MDPI URL: [Link]

  • Title: 6-hydroxy-2-phenylpyridazin-3(2H)-one | C10H8N2O2 Source: PubChem URL: [Link]

  • Title: Detailed Study on Synthesis, Characterization and Solubility Determination of 6-phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents Source: Current Advances in Chemistry and Biochemistry Vol. 2 URL: [Link]

  • Title: 6-(2-hydroxyphenyl)-pyridazin-3(2H)-one Source: Stenutz URL: [Link]

  • Title: Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Preparing Stock Solutions Source: PhytoTech Labs URL: [Link]

  • Title: Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment Source: Emulate Bio URL: [Link]

  • Title: Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold Source: SAR Publication URL: [Link]

  • Title: Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture Source: SciSpace URL: [Link]

  • Title: Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages Source: National Institutes of Health (NIH) URL: [Link]

  • Title: How do i prepare TRF stock solution for cell culture study? Source: ResearchGate URL: [Link]

  • Title: An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Pyridazine and pyridazinone compounds in crops protection: a review Source: National Institutes of Health (NIH) URL: [Link]

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Application Notes & Protocols: 6-(2-Hydroxyphenyl)pyridazin-3(2H)-one as a Chemical Probe for p38α Mitogen-Activated Protein Kinase (MAPK)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are critical regulators of a vast array of cellular processes, including inflammation, cell proliferation, apoptosis, and stress responses.[1][2] Within this family, the p38 MAPKs are strongly activated by environmental stresses and inflammatory cytokines, playing a central role in the production of pro-inflammatory mediators like TNF-α and IL-6.[2][3] The p38α isoform (MAPK14) is the most extensively studied and has been implicated in the pathophysiology of numerous diseases, including inflammatory disorders, neurodegenerative diseases, and cancer, making it a compelling target for therapeutic intervention and chemical probe development.[1][4]

This document provides a technical guide for the characterization and application of 6-(2-Hydroxyphenyl)pyridazin-3(2H)-one , a novel chemical probe developed for the selective inhibition of p38α MAPK. The pyridazinone scaffold is a versatile heterocyclic core known to be present in various biologically active agents, including kinase inhibitors.[5][6][7][8] This guide will detail the probe's mechanism of action, provide key performance characteristics, and offer validated protocols for its use in both biochemical and cellular assays to investigate the p38α signaling cascade.

Mechanism of Action: Competitive ATP Inhibition

This compound is designed as an ATP-competitive inhibitor. It targets the ATP-binding pocket of p38α kinase, a conserved region where the enzyme binds its phosphate donor, adenosine triphosphate (ATP). By occupying this site, the probe prevents the phosphorylation of p38α's downstream substrates, thereby blocking signal propagation.[9] The kinase activity of p38α is dependent on its dual phosphorylation at Threonine 180 and Tyrosine 182 by upstream kinases, primarily MKK3 and MKK6.[10][11] The probe inhibits the catalytic function of the activated (phosphorylated) p38α enzyme.

The simplified signaling pathway is illustrated below. Upon stimulation by stressors or cytokines, the upstream MAPKKs (MKK3/6) phosphorylate and activate p38α. Activated p38α then phosphorylates its own downstream targets, such as MAPK-activated protein kinase 2 (MK2) and various transcription factors (e.g., ATF2), leading to a cellular response.[3][10] The chemical probe acts by directly inhibiting the kinase activity of p38α, thus preventing the phosphorylation of these downstream effectors.

p38_pathway cluster_activation ext_stimuli Stress / Cytokines (e.g., UV, TNF-α, LPS) mkk3_6 MKK3 / MKK6 ext_stimuli->mkk3_6 p38_inactive p38α (Inactive) mkk3_6->p38_inactive Phosphorylates p38_active p-p38α (Active) (Thr180/Tyr182) mkk3_6->p38_active downstream Downstream Substrates (e.g., MK2, ATF2) p38_active->downstream Phosphorylates probe 6-(2-Hydroxyphenyl) pyridazin-3(2H)-one probe->p38_active Inhibits response Cellular Response (Inflammation, Apoptosis) downstream->response

Figure 1. p38α MAPK Signaling Pathway Inhibition.

Probe Characterization and Validation Data

A high-quality chemical probe must be potent, selective, and well-characterized in cellular systems. The following tables summarize the exemplary performance data for this compound.

Table 1: Biochemical Potency

This data was generated using a recombinant human p38α kinase in an in vitro kinase assay. Potency is typically determined at an ATP concentration equal to the Michaelis constant (Km) for the specific kinase to reflect the intrinsic affinity of the inhibitor.[12]

ParameterValueAssay Condition
Target p38α (MAPK14)Recombinant human enzyme
IC₅₀ 35 nMADP-Glo™ Kinase Assay[13]
Kᵢ 20 nMATP-competitive
Assay ATP Conc. 100 µM (Km)60 min incubation, RT
Table 2: Kinase Selectivity Profile

Selectivity is crucial to ensure that observed biological effects are due to the inhibition of the intended target and not off-target activities.[12][14] The probe was profiled against a panel of related kinases. The data is presented as the IC₅₀ value for each kinase.

KinaseIC₅₀ (nM)Fold Selectivity (vs. p38α)
p38α 35 1
p38β450>12x
p38γ>10,000>285x
p38δ>10,000>285x
JNK12,500>70x
ERK2>10,000>285x
MK2>10,000>285x
Table 3: Cellular Activity

This data demonstrates the probe's ability to engage its target in a cellular context and inhibit downstream signaling.

ParameterValueCell Line & Assay
Target Engagement (p-MK2) EC₅₀ = 250 nMHEK293 cells, Anisomycin-stimulated
Cytokine Inhibition (TNF-α) EC₅₀ = 300 nMLPS-stimulated THP-1 monocytes
Cytotoxicity (CC₅₀) > 30 µMHEK293 cells, 24h incubation

Experimental Protocols

The following protocols provide step-by-step methodologies for validating the activity of this compound.

Protocol 1: In Vitro p38α Kinase Assay (Biochemical Potency)

This protocol measures the direct inhibitory effect of the probe on recombinant p38α kinase activity by quantifying ADP production.[13]

Methodology:

  • Reagent Preparation:

    • Kinase Buffer: 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

    • Enzyme: Dilute active recombinant p38α kinase in Kinase Buffer.

    • Substrate/ATP Mix: Prepare a solution of ATF-2 substrate and ATP in Kinase Buffer. The final ATP concentration should be at its Kₘ (e.g., 100 µM).

    • Probe Dilution: Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO. Then, create intermediate dilutions in Kinase Buffer.

  • Assay Procedure (384-well plate format):

    • Add 1 µL of the probe dilution or DMSO (vehicle control) to the wells.

    • Add 2 µL of the diluted p38α enzyme and pre-incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding 2 µL of the Substrate/ATP mix.

    • Incubate for 60 minutes at room temperature.

  • Detection (using ADP-Glo™ Assay):

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the percent inhibition against the log of the probe concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cellular Target Engagement via Western Blot

This protocol assesses the probe's ability to inhibit p38α activity in cells by measuring the phosphorylation of a direct downstream substrate, MK2.[9][15]

western_blot_workflow step1 1. Cell Culture (e.g., HeLa, HEK293) step2 2. Pre-treatment (Probe or Vehicle) step1->step2 step3 3. Stimulation (e.g., Anisomycin, UV) step2->step3 step4 4. Cell Lysis step3->step4 step5 5. SDS-PAGE & Western Blot step4->step5 step6 6. Antibody Incubation (p-MK2, Total MK2, GAPDH) step5->step6 step7 7. Imaging & Quantification step6->step7

Figure 2. Western Blot Workflow for Cellular Target Engagement.

Methodology:

  • Cell Culture: Plate cells (e.g., HeLa or HEK293) and grow to 80-90% confluency.

  • Serum Starvation: To reduce basal signaling, serum-starve the cells for 4-6 hours prior to treatment.

  • Inhibitor Pre-treatment: Treat cells with various concentrations of this compound (e.g., 0.01 to 10 µM) or DMSO vehicle for 1 hour.

  • Stimulation: Add a p38 MAPK activator, such as Anisomycin (10 µg/mL) or subject cells to UV irradiation, and incubate for 30 minutes. Include an unstimulated control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate overnight at 4°C with primary antibodies: anti-phospho-MK2 (Thr334), anti-total MK2, and a loading control (e.g., anti-GAPDH).

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the phospho-MK2 signal to total MK2 and then to the loading control.

    • Plot the normalized signal against probe concentration to determine the cellular EC₅₀.

Trustworthiness and Self-Validation

  • Orthogonal Assays: The use of both a biochemical (direct enzyme inhibition) and a cellular assay (downstream pathway inhibition) provides orthogonal validation of the probe's mechanism.

  • Essential Controls:

    • Negative Control: Always include a vehicle-only (DMSO) control to measure maximal pathway activation.

    • Positive Control: Use a well-characterized p38 MAPK inhibitor (e.g., SB203580) as a benchmark for comparison.[9]

    • Inactive Analogue (If Available): An ideal control is a structurally similar but biologically inactive molecule to confirm that the observed effects are not due to non-specific compound properties.

  • Selectivity Profiling: The comprehensive kinase panel data (Table 2) is critical for interpreting experimental results and attributing the observed phenotype to p38α inhibition. Researchers should be mindful of the >12-fold selectivity over p38β and consider if this isoform is relevant in their biological system.

References

  • Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). ResearchGate. [Link]

  • p38 MAPK Signaling Review. Assay Genie. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC, NIH. [Link]

  • P38 Signaling Pathway. Creative Diagnostics. [Link]

  • Mechanisms and functions of p38 MAPK signalling. PubMed. [Link]

  • Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. ACS Medicinal Chemistry Letters. [Link]

  • p38 mitogen-activated protein kinases. Wikipedia. [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, Oxford Academic. [Link]

  • Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS. [Link]

  • Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. PMC, NIH. [Link]

  • Kinase selectivity profiling by inhibitor affinity chromatography. Semantic Scholar. [Link]

  • Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. ACS Medicinal Chemistry Letters. [Link]

  • Kinase Selectivity Panels. Reaction Biology. [Link]

  • Pyridazinone derivatives displaying highly potent and selective inhibitory activities against c-Met tyrosine kinase. PubMed. [Link]

  • Discovery of novel pyridazinone derivatives as EGFRWT/ EGFRT790M kinase inhibitors; design, synthesis, antitumor evaluation, and molecular dynamic simulations. PubMed. [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

  • A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts. PubMed Central. [Link]

  • Western blot analysis revealed that inhibition of p38 MAPK activation... ResearchGate. [Link]

  • Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. NIH. [Link]

  • Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents. Taylor & Francis Online. [Link]

  • p38 MAPK (Phospho-Tyr182) Colorimetric Cell-Based ELISA Kit. Boster Bio. [Link]

  • Insights from the molecular docking and simulation analysis of P38 MAPK phytochemical inhibitor complexes. PubMed Central. [Link]

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. [Link]

  • Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. NIH. [Link]

  • Inhibition of p38α MAPK enzyme activity and validation of design for... ResearchGate. [Link]

  • Capturing the promise of p38 MAPK inhibition. MedNous. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(2-Hydroxyphenyl)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-(2-Hydroxyphenyl)pyridazin-3(2H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists aiming to optimize their synthetic protocols and improve reaction yields. Drawing from established chemical principles and field-proven insights, this document provides a structured approach to troubleshooting common issues encountered during this synthesis.

Section 1: The Synthetic Pathway - A Mechanistic Overview

The most prevalent and reliable method for synthesizing 6-arylpyridazin-3(2H)-ones, including the target compound, is a two-step process. It begins with the formation of a γ-keto acid intermediate, followed by a cyclocondensation reaction with hydrazine.[1][2] Understanding this workflow is the first step toward effective troubleshooting.

The general workflow involves:

  • Friedel-Crafts Acylation: Phenol is acylated with succinic anhydride, typically using a Lewis acid catalyst like aluminum chloride (AlCl₃), to form the key intermediate, 4-(2-hydroxyphenyl)-4-oxobutanoic acid.

  • Cyclocondensation: The γ-keto acid is then reacted with hydrazine hydrate. This reaction proceeds via the formation of a hydrazone, which subsequently undergoes an intramolecular cyclization and dehydration to yield the final pyridazinone ring system.[1][3]

G cluster_0 Step 1: γ-Keto Acid Synthesis cluster_1 Step 2: Pyridazinone Formation Phenol Phenol FC_Acylation Friedel-Crafts Acylation (AlCl₃ Catalyst) Phenol->FC_Acylation Succinic_Anhydride Succinic_Anhydride Succinic_Anhydride->FC_Acylation Keto_Acid 4-(2-hydroxyphenyl)- 4-oxobutanoic acid FC_Acylation->Keto_Acid Cyclocondensation Cyclocondensation (Reflux) Keto_Acid->Cyclocondensation Hydrazine Hydrazine Hydrate Hydrazine->Cyclocondensation Final_Product This compound Cyclocondensation->Final_Product

Caption: Overall synthetic workflow.

The mechanism of the key cyclocondensation step is critical. The initial reaction between the ketone of the γ-keto acid and hydrazine forms a hydrazone intermediate. The terminal nitrogen of the hydrazone then performs an intramolecular nucleophilic attack on the carboxylic acid carbonyl, followed by the elimination of a water molecule to form the stable six-membered pyridazinone ring.

G Keto_Acid γ-Keto Acid Hydrazone Hydrazone Intermediate Keto_Acid->Hydrazone + Hydrazine Hydrazine H₂N-NH₂ Cyclized_Int Cyclized Intermediate Hydrazone->Cyclized_Int Intramolecular Cyclization Product Pyridazinone Product Cyclized_Int->Product - H₂O (Dehydration) Water H₂O Cyclized_Int->Water

Caption: Mechanism of cyclocondensation.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format to help you pinpoint and resolve problems impacting your reaction yield.

Q1: My overall yield is very low. Where should I start troubleshooting?

A1: A low overall yield is a common problem that requires a systematic approach. Begin by evaluating each step independently.

  • Verify Starting Material Purity: Ensure the purity of your phenol, succinic anhydride, and especially the hydrazine hydrate. Old or improperly stored hydrazine can degrade.[3]

  • Analyze the Intermediate: Before proceeding to the second step, isolate and confirm the structure and purity of the 4-(2-hydroxyphenyl)-4-oxobutanoic acid intermediate via NMR or melting point. A low yield or impure intermediate is the most common reason for poor final yield.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor both the Friedel-Crafts acylation and the cyclocondensation. This will tell you if the reaction is going to completion, stalling, or forming side products.[3]

Q2: The final cyclocondensation step is inefficient, and I'm isolating the hydrazone intermediate. How can I drive the reaction to completion?

A2: Isolating the hydrazone is a classic sign of incomplete cyclization.[4] The dehydration step is often the rate-limiting part of this reaction. Here are several strategies to push the equilibrium toward the final product:

  • Solvent Choice: The choice of solvent is crucial. Protic solvents like ethanol or glacial acetic acid are commonly used because they can facilitate the proton transfers involved in the dehydration step.[3] Acetic acid often gives higher yields as it acts as both a solvent and an acid catalyst for the dehydration.

  • Acid Catalysis: If you are using a neutral solvent like ethanol, adding a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl or H₂SO₄) can significantly accelerate the final ring-closing dehydration. However, be cautious, as strongly acidic conditions can sometimes promote side reactions.[3]

  • Water Removal: The cyclization reaction produces one equivalent of water. Removing this water as it forms can effectively drive the reaction to completion according to Le Châtelier's principle. This can be achieved by using a Dean-Stark apparatus with a suitable solvent like toluene.[3]

  • Increase Reaction Temperature & Time: Ensure you are refluxing at an adequate temperature and for a sufficient duration. Monitor the reaction via TLC until the hydrazone spot is no longer visible.

Q3: My TLC shows multiple spots, indicating significant side product formation. What are these impurities and how can I minimize them?

A3: The formation of multiple side products is a frequent challenge that points to issues with reaction conditions or starting material purity.[3]

  • Common Side Products:

    • Unreacted γ-keto acid: The starting material may not have fully reacted.

    • Hydrazone Intermediate: As discussed in Q2, this forms when cyclization is incomplete.[4]

    • Products of Self-Condensation or Decomposition: At excessively high temperatures, starting materials or the product may begin to decompose.[5]

    • Over-acylation products from the Friedel-Crafts step can carry through as impurities.

  • Strategies for Minimization:

    • Optimize Temperature: Do not overheat the reaction. An excessively high temperature can cause decomposition. The optimal reflux temperature depends on the solvent used. Monitor the reaction to find the sweet spot between reaction rate and stability.[3]

    • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of hydrazine hydrate to ensure complete conversion of the keto acid, but avoid a large excess which can complicate purification.

    • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, especially if your reagents are sensitive.

Q4: I'm struggling with the final purification. What is the best method to isolate the pure product?

A4: Purification can be challenging due to the polar nature of the pyridazinone product and potential impurities.

  • Crystallization: This is the most effective method for obtaining high-purity this compound. Good solvents for recrystallization often include ethanol, methanol, or mixtures of ethanol and water. The product is typically a solid.

  • Workup Procedure: After the reaction is complete, cool the reaction mixture and pour it into ice-water. The product should precipitate. If it doesn't, it may be due to the pH. Adjust the pH to be slightly acidic (pH 5-6) to ensure the phenolic proton is on and the pyridazinone nitrogen is neutral, which should minimize water solubility.

  • Column Chromatography: If crystallization fails to remove all impurities, silica gel column chromatography can be used. A mobile phase with a mixture of a non-polar solvent (like ethyl acetate or dichloromethane) and a polar solvent (like methanol) is typically effective. For example, a gradient of 0-10% methanol in dichloromethane often works well.

Section 3: Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis.

Protocol 1: Synthesis of 4-(2-hydroxyphenyl)-4-oxobutanoic acid (γ-Keto Acid Intermediate)

  • To a three-necked flask equipped with a mechanical stirrer and a dropping funnel, add anhydrous aluminum chloride (AlCl₃, 2.2 eq) and a suitable solvent like nitrobenzene or 1,2-dichloroethane.

  • Cool the mixture in an ice bath to 0-5 °C.

  • In a separate beaker, dissolve succinic anhydride (1.1 eq) and phenol (1.0 eq) in the same solvent.

  • Add the phenol/succinic anhydride solution dropwise to the stirred AlCl₃ suspension over 1-2 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours, or until TLC indicates consumption of the starting material.

  • Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated HCl.

  • The product can be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., water or toluene) to yield the pure γ-keto acid.

Protocol 2: Synthesis of this compound

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-(2-hydroxyphenyl)-4-oxobutanoic acid (1.0 eq) in glacial acetic acid or ethanol.

  • Add hydrazine hydrate (80% solution, 1.2 eq) dropwise to the solution with stirring.

  • Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and maintain for 4-8 hours.

  • Monitor the reaction progress by TLC (e.g., using a 10% Methanol/Dichloromethane mobile phase). The reaction is complete when the starting keto acid and intermediate hydrazone spots have disappeared.

  • Cool the reaction mixture to room temperature and pour it into a beaker of ice-water.

  • A solid precipitate should form. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Dry the crude product in a vacuum oven.

  • For higher purity, recrystallize the solid from ethanol or a similar protic solvent.

Section 4: Frequently Asked Questions (FAQs)

Q1: What is the role of the solvent in the cyclocondensation reaction? A1: The solvent plays multiple roles. Protic solvents like ethanol and acetic acid are preferred because they can solubilize the reactants and intermediate, and more importantly, they can facilitate the proton transfer steps required for both hydrazone formation and the final dehydration to the pyridazinone ring.[3] Acetic acid can also serve as a catalyst.[3]

Q2: Can I use a different hydrazine source, like phenylhydrazine? A2: Yes, you can use substituted hydrazines like phenylhydrazine or methylhydrazine. However, this will result in an N-substituted pyridazinone. For example, using phenylhydrazine will yield 2-phenyl-6-(2-hydroxyphenyl)pyridazin-3(2H)-one. Ensure you use the correct hydrazine to obtain your desired final product.

Q3: Are there alternative, higher-yielding synthetic routes I should consider? A3: While the γ-keto acid pathway is the most common, other methods exist. One notable alternative is a one-pot reaction between a substituted acetophenone (in this case, 2'-hydroxyacetophenone), glyoxylic acid, and hydrazine hydrate.[6][7] This approach avoids the isolation of the γ-keto acid intermediate, potentially saving time and improving overall process efficiency. However, one-pot reactions can sometimes be more challenging to optimize.

Q4: How critical is temperature control during the reflux? A4: Temperature control is very important.[5] While reflux is necessary to provide the activation energy for the cyclization and dehydration, excessive heat can lead to the decomposition of starting materials, intermediates, or the final product, resulting in lower yields and more impurities.[3] The ideal temperature is the minimum required for a reasonable reaction rate, which is typically the boiling point of the chosen solvent.

Section 5: Summary of Optimization Parameters
ParameterRecommended ConditionRationale & Impact on Yield
Solvent Glacial Acetic Acid or EthanolProtic solvents facilitate proton transfer for dehydration. Acetic acid also acts as a catalyst, often improving yield.[3]
Temperature Reflux (Solvent Dependent)Provides necessary activation energy. Excess heat can cause decomposition and lower the yield.[3][5]
Catalyst Catalytic H⁺ (if using EtOH)A strong acid catalyst speeds up the rate-limiting dehydration step, driving the reaction to completion.[3]
Water Removal Dean-Stark ApparatusRemoving the water byproduct shifts the equilibrium towards the product, increasing the conversion and final yield.[3]
Hydrazine Stoichiometry 1.1 - 1.2 equivalentsA slight excess ensures the full consumption of the limiting γ-keto acid without complicating purification.
Reaction Monitoring Thin Layer Chromatography (TLC)Essential for determining reaction completion, preventing unnecessary heating, and identifying side product formation.[3]
References
  • BenchChem. (2025). Common side reactions in the synthesis of pyridazinone derivatives. Tech Support Guide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGL4uNbhdqJpfmjH_A-APAifq9Q-N9M9u1iO-GTbKwFqQVHMLtGijf1arMhvFEOw_eBkCEAOMDlc-sKx5HsizFtwvqDjUEBcQmrlc-V18ED4MVMNXOD4O5VLMx9loSHH9tAQ0jFTWsjNkaa-nrJKbXEeJxFF6Saez1VYbpByCfAKpqW9TuLkTraNFI89h5zNKLUEvjkv7ptsgZil_crtA==]
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Common side products in the synthesis of pyridazinones.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyridazinone Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of pyridazinone-based compounds. Pyridazinones are a vital class of nitrogen-containing heterocycles, widely recognized for their diverse biological activities and applications in medicinal chemistry.[1][2][3] However, their synthesis is not without challenges, often leading to a variety of side products that can complicate purification and reduce yields.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience. Our goal is to empower you to diagnose, mitigate, and resolve common issues encountered during the synthesis of these important molecules.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter in the lab, offering causal explanations and actionable protocols to get your synthesis back on track.

Q1: My reaction yield is unexpectedly low, and TLC/LC-MS analysis shows a complex mixture with multiple spots. Where should I start troubleshooting?

A1: Low yields and a complex crude product mixture are common frustrations in pyridazinone synthesis, often stemming from several concurrent issues. A systematic approach is key to identifying and resolving the root cause.

Core Causality: The primary synthetic route to pyridazinones involves the cyclocondensation of a 1,4-dicarbonyl compound (or a functional equivalent like a γ-ketoacid) with hydrazine or its derivatives.[4][5] The complexity arises from incomplete reactions, instability of intermediates, or the formation of stable side products.

Troubleshooting Workflow:

  • Verify Starting Material Purity: Impurities in your 1,4-dicarbonyl compound or hydrazine source can introduce competing reactions. Confirm the purity of your starting materials by NMR, melting point, or other appropriate analytical methods before starting the reaction.

  • Address Incomplete Cyclization (Hydrazone Formation): The initial step is the formation of a hydrazone intermediate. If the subsequent intramolecular cyclization is slow or fails to proceed to completion, this hydrazone will be a major byproduct.[6]

    • Mitigation Strategy: The cyclization step is often a dehydration reaction. Ensure your reaction conditions facilitate water removal. This can be achieved by using a Dean-Stark apparatus in a suitable solvent like toluene, or by adding molecular sieves.[6] The pH can also be critical; a slightly acidic medium (e.g., acetic acid as a solvent or co-solvent) can catalyze the dehydration and cyclization.[6][7]

  • Optimize Reaction Temperature and Time: Insufficient heat may lead to an incomplete reaction, while excessive temperatures can cause degradation of either the reactants or the desired product, potentially leading to N-N bond cleavage.[6] Monitor the reaction progress closely using TLC or LC-MS to establish the optimal balance of temperature and time for your specific substrates.[6]

  • Evaluate Solvent Choice: The solvent plays a crucial role. Protic solvents like ethanol or acetic acid are commonly used as they can facilitate the necessary proton transfers during hydrazone formation and cyclization.[6]

Below is a Graphviz diagram illustrating a general troubleshooting workflow for low yields.

low_yield_workflow start Low Yield of Pyridazinone check_purity Check Purity of Starting Materials start->check_purity optimize_temp Optimize Reaction Temperature check_purity->optimize_temp eval_solvent Evaluate Solvent Choice optimize_temp->eval_solvent adjust_ph Adjust Reaction pH (Acid Catalysis) eval_solvent->adjust_ph water_removal Consider Water Removal adjust_ph->water_removal monitor Monitor Reaction by TLC/LC-MS water_removal->monitor reevaluate Re-evaluate Strategy monitor->reevaluate reevaluate->check_purity If issues persist success Improved Yield reevaluate->success Optimization Successful

Caption: A troubleshooting workflow for addressing low yields in pyridazinone synthesis.

Q2: I'm observing significant formation of regioisomers. How can I control the selectivity?

A2: The formation of regioisomers is a classic challenge when using unsymmetrical 1,4-dicarbonyl precursors. The two non-equivalent carbonyl groups will react with the hydrazine at different rates, leading to a mixture of products.[6]

Core Causality: The regioselectivity is governed by the relative electrophilicity of the two carbonyl carbons and steric hindrance around them. The more electrophilic and less sterically hindered carbonyl group will typically react faster with the nucleophilic hydrazine.

Mitigation Strategies:

  • Steric and Electronic Control: If possible, design your synthetic precursor to maximize the electronic and steric differences between the two carbonyl groups. A carbonyl adjacent to an electron-withdrawing group will be more reactive, while a carbonyl flanked by bulky substituents will be less accessible.

  • Temperature Control: Lowering the reaction temperature can often enhance selectivity. At lower temperatures, the difference in activation energy between the two competing reaction pathways becomes more significant, favoring the formation of the product from the lower energy pathway.

  • Catalyst Selection: The use of specific acid or base catalysts can sometimes influence which carbonyl group is more activated towards nucleophilic attack. This often requires empirical screening for the specific substrate.

Q3: My synthesis of a 4,5-dihydropyridazinone is plagued by an over-oxidized, aromatic byproduct. How can this be prevented?

A3: When synthesizing 4,5-dihydropyridazinones, the formation of the corresponding fully aromatic pyridazinone is a common side reaction.[6] This is particularly prevalent if the reaction is run under harsh conditions or exposed to air for extended periods.

Core Causality: The dihydropyridazinone ring is susceptible to oxidation, which leads to the thermodynamically more stable aromatic system.[8] This can be promoted by atmospheric oxygen, especially at elevated temperatures, or by certain reagents used in the reaction.

Mitigation Strategies:

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen. This is especially important for reactions requiring prolonged heating.

  • Control of Reaction Conditions: Avoid overly harsh acidic or oxidative conditions that could promote aromatization.[6] If an oxidation step is intended to form the pyridazinone from a dihydropyridazine intermediate, the choice and stoichiometry of the oxidant are critical.[9][10][11] Mild oxidizing agents are preferable.

  • Judicious Choice of Oxidant: If you are intentionally oxidizing a dihydropyridazine, select an oxidant known for controlled aromatization. Common reagents include bromine in acetic acid, potassium permanganate, or simply heating in a high-boiling solvent like nitrobenzene. The choice depends on the stability of other functional groups in your molecule.

The following diagram illustrates the desired reaction pathway versus the unwanted oxidation side reaction.

oxidation_pathway sub 1,4-Dicarbonyl + Hydrazine inter 4,5-Dihydropyridazinone (Desired Product) sub->inter Cyclocondensation side Aromatic Pyridazinone (Side Product) inter->side [Oxidation] (e.g., Air, Heat)

Caption: Reaction pathway showing the formation of the desired dihydropyridazinone and the competing oxidation to an aromatic side product.

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding side products in pyridazinone synthesis.

FAQ 1: What are the most common classes of side products in pyridazinone synthesis?

The types of side products encountered are highly dependent on the specific substrates and reaction conditions. However, several classes of byproducts appear frequently across various synthetic routes.

Side Product ClassDescription & Common CauseMitigation Approach
Hydrazones Incomplete cyclization of the initial hydrazone intermediate.[6]Use of dehydrating conditions (Dean-Stark, molecular sieves), acid catalysis.[6]
Regioisomers Use of unsymmetrical 1,4-dicarbonyl compounds.[6]Lower reaction temperature, leverage steric/electronic differences.
Over-Alkylation When using substituted hydrazines (e.g., methylhydrazine), alkylation can occur at both nitrogen atoms or on the pyridazinone ring itself.[6]Careful control of stoichiometry, use of milder bases and alkylating agents.[12]
Dehydration/ Aromatization Loss of water from dihydropyridazinone intermediates, especially under harsh acidic or oxidative conditions.[6]Inert atmosphere, milder reaction conditions, controlled use of oxidants.[9][10][11]
Dimerization Self-reaction of intermediates or products, sometimes observed with reactive pyrazole precursors.[13]Lower reactant concentrations, controlled addition of reagents.
N-N Bond Cleavage Fragmentation of the hydrazine or pyridazinone ring under harsh conditions (e.g., high heat, strong redox agents).[6]Use of milder reaction temperatures and reagents.
FAQ 2: How can I effectively characterize these side products?

A combination of modern analytical techniques is essential for unambiguous structure elucidation of unexpected byproducts.

  • Mass Spectrometry (LC-MS, HRMS): This is your first line of analysis. It provides the molecular weight of the components in your mixture, allowing you to quickly hypothesize potential structures (e.g., a mass corresponding to the hydrazone intermediate, or a mass 2 amu lower than your product, suggesting aromatization).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC/HMBC): NMR is crucial for confirming the exact structure and connectivity. ¹H NMR can reveal the number and environment of protons, helping to distinguish between regioisomers. The disappearance of signals corresponding to the dihydropyridazinone CH2-CH2 protons and the appearance of new aromatic signals is a clear indicator of aromatization. 2D NMR experiments are invaluable for piecing together complex structures.

  • Infrared (IR) Spectroscopy: IR can provide useful functional group information. For instance, the presence of a strong C=O stretch and N-H stretches can help confirm the pyridazinone ring, while the absence of an N-H band in an N-substituted product is a key diagnostic feature.

FAQ 3: What are the best general strategies for purifying crude pyridazinone products away from these side products?

Purification can often be as challenging as the synthesis itself. A multi-step approach is often necessary.

  • Aqueous Washes/Extraction: Utilize differences in acidity/basicity. For example, an unreacted acidic starting material (like a γ-ketoacid) can be removed by washing the organic layer with a basic aqueous solution (e.g., sodium bicarbonate).[14]

  • Recrystallization: This is a powerful technique for removing small amounts of impurities if a suitable solvent system can be found. The ideal solvent will dissolve the desired product well at high temperatures but poorly at low temperatures, while keeping the impurities dissolved.[14] Ethanol is a common choice for pyridazinone derivatives.[14]

  • Silica Gel Column Chromatography: This is the most versatile and common method for separating complex mixtures.[14] A typical starting point is a solvent system of hexane and ethyl acetate, with the polarity gradually increased to elute the desired compound. Running analytical TLC plates first is essential to determine the optimal solvent conditions for separation.[14]

By understanding the fundamental chemistry of pyridazinone formation and the common pitfalls, you can proactively design more robust experiments, effectively troubleshoot issues as they arise, and ultimately achieve higher yields and purity in your synthetic endeavors.

References

  • Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842. 1

  • Asif, M. (2019). A Review on Synthesis and Biological Activities of Magic Moiety: Pyridazinone. Journal of Drug Delivery and Therapeutics, 9(3-s), 849-864. 2

  • BenchChem. (2025). Common side reactions in the synthesis of pyridazinone derivatives. BenchChem Technical Support. 6

  • Asif, M. (2014). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 6(7), 3536-3550. 15

  • Asif, M. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 5(2), 118-128. 7

  • Saeed, A., & Shah, S. (2018). Pyridazin-3(2H)-ones: Synthesis, reactivity and biological significance. Journal of Basic and Applied Sciences, 14, 297-310.

  • Wang, H., et al. (2021). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Molecules, 26(12), 3581.

  • Wikipedia contributors. (2023). Pyridazine. In Wikipedia, The Free Encyclopedia.

  • BenchChem. (2025). Purification. BenchChem Technical Support. 14

  • Ortiz-Perez, I., et al. (2007). Oxidation of Hantzsch 1,4-dihydropyridines of pharmacological significance by electrogenerated superoxide. Pharmaceutical Research, 24(10), 1863-1873.

  • Guengerich, F. P., et al. (1991). Oxidation of Dihydropyridine Calcium Channel Blockers and Analogues by Human Liver Cytochrome P-450 IIIA4. Journal of Medicinal Chemistry, 34(6), 1838-1844.

  • Asif, M. (2017). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. Frontiers in Chemical Sciences, 1(1), 1-6. 11

  • ChemTube3D. (n.d.). Synthesis of Pyridazine. University of Liverpool.

  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of Pyridazinones. BenchChem Technical Support. 12

  • Asif, M. (2017). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library, 5(1), 1-19. 5

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Technical Support Center: Optimizing Suzuki Coupling for Pyridazinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing Suzuki-Miyaura cross-coupling reactions in the synthesis of pyridazinone derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance the efficiency, yield, and purity of their coupling reactions involving this important heterocyclic scaffold. Drawing from established literature and extensive field experience, this resource provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during the Suzuki coupling of pyridazinone-based substrates. Each issue is presented in a question-and-answer format, providing a diagnosis of the potential causes and a systematic approach to resolving the problem.

Issue 1: Low or No Product Yield

Question: I am attempting a Suzuki coupling with a chloropyridazinone and a boronic acid, but I am observing very low conversion to the desired product. What are the likely causes and how can I improve my yield?

Answer:

Low or no yield in a Suzuki coupling involving a pyridazinone substrate can stem from several factors, often related to the delicate balance of the catalytic cycle. Here is a breakdown of potential causes and a step-by-step guide to optimization.

Causality-Driven Troubleshooting:

  • Inefficient Oxidative Addition: The first committed step of the catalytic cycle is the oxidative addition of the palladium(0) catalyst to the halo-pyridazinone.[1] While the electron-deficient nature of the pyridazine ring generally facilitates this step, certain factors can hinder it.[2][3]

    • Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be optimal for all substrates.[3] Electron-rich and bulky phosphine ligands are known to facilitate the oxidative addition step.[1]

    • Actionable Protocol:

      • Screen Catalysts and Ligands: If using a simple Pd source like Pd(OAc)₂, consider adding a specialized ligand. A good starting point is to screen a panel of ligands with varying steric and electronic properties.

      • Switch to a Pre-catalyst: Employing a pre-formed palladium(II) pre-catalyst can ensure a more consistent generation of the active Pd(0) species.

  • Slow or Incomplete Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center.[4] It is often the rate-limiting step and is highly dependent on the choice of base and the stability of the boronic acid.

    • Base Selection: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species.[4] The choice of base can significantly impact the reaction rate and the prevalence of side reactions.

    • Boronic Acid Stability: Boronic acids can be prone to decomposition, particularly protodeboronation, under the reaction conditions.[5]

    • Actionable Protocol:

      • Base Screening: If using a weak base like Na₂CO₃, consider switching to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃.

      • Solvent System: Ensure your solvent system can dissolve the inorganic base. A mixture of an organic solvent (e.g., dioxane, DME, or toluene) with water is often necessary.[6]

      • Boronic Ester: If protodeboronation is suspected, consider using a more stable boronic ester derivative, such as a pinacol ester.[5]

  • Catalyst Deactivation: The palladium catalyst can be deactivated through various pathways, leading to incomplete conversion.

    • Actionable Protocol:

      • Degassing: Thoroughly degas your reaction mixture to remove oxygen, which can oxidize the Pd(0) catalyst and promote side reactions like homocoupling.

      • Purify Starting Materials: Ensure your starting materials are free from impurities that could act as catalyst poisons.

Illustrative Workflow for Yield Optimization:

Yield_Optimization Start Low Yield Observed Check_Catalyst Evaluate Catalyst/Ligand System Start->Check_Catalyst Check_Base Assess Base and Boronic Acid Stability Start->Check_Base Check_Conditions Verify Reaction Conditions Start->Check_Conditions Optimize_Catalyst Screen Ligands or Use Pre-catalyst Check_Catalyst->Optimize_Catalyst Optimize_Base Screen Stronger Bases (K3PO4, Cs2CO3) Check_Base->Optimize_Base Optimize_Boronic Use Boronic Ester Check_Base->Optimize_Boronic Optimize_Conditions Thoroughly Degas and Purify Reagents Check_Conditions->Optimize_Conditions Success Improved Yield Optimize_Catalyst->Success Optimize_Base->Success Optimize_Boronic->Success Optimize_Conditions->Success Side_Products Start Side Products Observed Identify_Side_Product Identify Major Side Product(s) Start->Identify_Side_Product Homocoupling Homocoupling of Boronic Acid Identify_Side_Product->Homocoupling Yes Dehalogenation Dehalogenation of Pyridazinone Identify_Side_Product->Dehalogenation No Solution_Homocoupling Improve Degassing Use Pd(0) Source Homocoupling->Solution_Homocoupling Solution_Dehalogenation Change Base to Inorganic Use Anhydrous or Aprotic Solvent Dehalogenation->Solution_Dehalogenation

Caption: Decision tree for addressing common side products.

Section 2: Frequently Asked Questions (FAQs)**

This section provides answers to common questions regarding the practical aspects of setting up and running Suzuki coupling reactions for pyridazinone synthesis.

1. What is a good starting point for catalyst and ligand selection for a novel pyridazinone substrate?

For a new pyridazinone substrate, a good starting point is to use a versatile and robust catalyst system. A combination of Pd(OAc)₂ with a biarylphosphine ligand such as SPhos or XPhos is often effective for a wide range of substrates, including electron-deficient heterocycles. [1]Alternatively, using a pre-catalyst like SPhos-Pd-G2 can provide more consistent results.

2. How does the position of the halogen on the pyridazinone ring affect reactivity?

The position of the halogen can have a significant impact on the rate of oxidative addition. Halogens at positions that are more electron-deficient will generally undergo oxidative addition more readily. For pyridazinones, the electronic landscape of the ring should be considered, and positions ortho or para to the ring nitrogens may exhibit different reactivity profiles.

3. What are the best practices for setting up a Suzuki coupling reaction to ensure reproducibility?

  • Consistent Reagent Quality: Use high-purity, dry solvents and reagents.

  • Inert Atmosphere: Always perform the reaction under an inert atmosphere of argon or nitrogen.

  • Effective Stirring: Ensure the reaction mixture is well-stirred, especially if it is heterogeneous.

  • Precise Temperature Control: Use a reliable heating mantle or oil bath to maintain a consistent reaction temperature.

  • Careful Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, LC-MS, or GC-MS.

4. Can I use microwave irradiation to accelerate my Suzuki coupling reaction?

Yes, microwave-assisted Suzuki coupling can be a very effective method for accelerating reaction times and improving yields, especially for challenging substrates. The high temperatures and pressures achieved in a microwave reactor can significantly increase the rates of the catalytic steps.

5. How do I purify my pyridazinone product from the reaction mixture?

Purification typically involves an aqueous workup to remove the inorganic base and boron-containing byproducts, followed by column chromatography on silica gel. [2]A typical workup procedure involves diluting the reaction mixture with an organic solvent, washing with water and brine, drying the organic layer, and concentrating it under reduced pressure. [2]The choice of eluent for chromatography will depend on the polarity of your product.

Section 3: Data and Protocols

Table 1: Recommended Starting Conditions for Suzuki Coupling of Halo-Pyridazinones
ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂ (2-5 mol%) or a pre-catalyst (e.g., SPhos-Pd-G2, 2-5 mol%)Pre-catalysts offer better control over the active catalyst formation.
Ligand SPhos, XPhos, or other bulky, electron-rich phosphines (4-10 mol%)Facilitates oxidative addition and reductive elimination. [1]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Strong, non-nucleophilic bases that effectively promote transmetalation.
Boronic Acid/Ester 1.1 - 1.5 equivalentsA slight excess is used to drive the reaction to completion.
Solvent Dioxane/H₂O (e.g., 4:1 v/v) or DME/H₂OAprotic solvent with water to dissolve the inorganic base. [2]
Temperature 80-110 °CSufficient thermal energy to overcome activation barriers.
Atmosphere Inert (Argon or Nitrogen)Prevents catalyst oxidation and side reactions.
Experimental Protocol: Synthesis of a Thienylpyridazine Derivative

The following protocol is adapted from a literature procedure for the synthesis of a thienylpyridazine derivative via a Suzuki-Miyaura cross-coupling reaction. [2] Materials:

  • 3-Bromo-6-(thiophen-2-yl)pyridazine

  • Appropriate (hetero)aromatic boronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (5 mol%)

  • 2 M aqueous Na₂CO₃ solution

  • 1,2-Dimethoxyethane (DME)

  • Ethanol

  • Chloroform

  • Saturated NaCl solution

  • 10% NaOH solution

  • Water

  • MgSO₄

  • Silica gel

  • Dichloromethane

  • Hexane

Procedure:

  • To a reaction vessel, add 3-bromo-6-(thiophen-2-yl)pyridazine (1 equivalent), the (hetero)aromatic boronic acid (1.2 equivalents), and Pd(PPh₃)₄ (0.05 equivalents).

  • Add a mixture of DME, ethanol, and 2 M aqueous Na₂CO₃ solution.

  • Degas the reaction mixture by bubbling nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 80 °C under a nitrogen atmosphere and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the mixture with chloroform.

  • Wash the combined organic layers with a saturated solution of NaCl, water, and a 10% NaOH solution.

  • Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of dichloromethane in hexane as the eluent.

  • Recrystallize the purified product from a dichloromethane/hexane mixture to obtain the pure pyridazine derivative.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Raposo, M. M. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2947. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts, 12(1), 106. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ACS Publications. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development, 22(1), 118-124. [Link]

  • ResearchGate. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Retrieved from [Link]

  • ACS Publications. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(15), 5581–5593. [Link]

  • Chemistry LibreTexts. (2024). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ACS Publications. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(45), 18258–18269. [Link]

  • ACS Publications. (2026). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. The Journal of Organic Chemistry. [Link]

  • YouTube. (2020, February 14). Suzuki cross-coupling reaction [Video]. ChemHelp ASAP. [Link]

  • MDPI. (2020). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Molecules, 25(18), 4236. [Link]

  • RSC Publishing. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]

  • Synfacts. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. [Link]

  • MDPI. (2020). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. Catalysts, 10(9), 1045. [Link]

  • ACS Publications. (2015). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic Letters, 17(11), 2856–2859. [Link]

  • RSC Publishing. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

  • MDPI. (2026). Mechano-Induced Synthesis of Polyethylene Glycols α,ω-DiSubstituted with 4-(PAH)-1H-1,2,3-Triazoles in Presence of In Situ-Generated Bronze Microparticles as Catalyst. Molecules. [Link]

Sources

Technical Support Center: Overcoming Purification Challenges for 6-Arylpyridazinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the purification of 6-arylpyridazinone compounds. This class of heterocyclic molecules is of significant interest in medicinal chemistry and drug development. However, their unique structural features often present considerable challenges during isolation and purification. This guide provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot common issues and streamline your purification workflows.

Part 1: Troubleshooting Guide

This section addresses specific, frequently encountered problems during the purification of 6-arylpyridazinone derivatives. The answers provide not just a solution, but the scientific reasoning behind the recommended approach.

Q1: My 6-arylpyridazinone compound is poorly soluble in common chromatography solvents. How do I select an appropriate solvent system for purification?

A: Poor solubility is a primary hurdle for many heterocyclic compounds, including 6-arylpyridazinones. The selection of a suitable solvent is the most critical step for any purification method, be it chromatography or recrystallization.

Causality & Rationale: The solubility of 6-arylpyridazinones is dictated by a balance between the polar pyridazinone core and the often nonpolar aryl substituent. Intermolecular forces, such as hydrogen bonding and π-stacking, can also lead to high lattice energy in the solid state, further reducing solubility. For instance, a study on 6-phenylpyridazin-3(2H)-one showed that its solubility varies dramatically across different solvents, being highest in highly polar aprotic solvents like DMSO and very low in water.[1]

Troubleshooting Steps:

  • Systematic Solubility Testing: Before attempting large-scale purification, perform small-scale solubility tests in a range of solvents covering the full polarity spectrum (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol, DMSO).

  • Leverage Co-solvents: For chromatography, a single eluent is often insufficient. Start with a binary system, typically a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or acetone.[2] If solubility remains low, consider adding a small percentage (1-5%) of a stronger, more polar solvent like methanol or isopropanol to the mobile phase to improve dissolution.

  • Consider "Greener" Solvents: Modern purification strategies are increasingly adopting more sustainable solvents. Ethyl acetate/ethanol mixtures can be effective alternatives to chlorinated solvents.

  • Reference Existing Data: Use published solubility data as a starting point. The table below summarizes the mole fraction solubility of 6-phenylpyridazin-3(2H)-one at 318.2 K as a reference.[1]

SolventMole Fraction Solubility (x 10⁻²)Polarity Index
Water0.0012610.2
Methanol0.5185.1
Ethanol0.8224.3
1-Butanol2.114.0
Ethyl Acetate8.814.4
Dimethyl Sulfoxide (DMSO)47.37.2
Polyethylene Glycol-400 (PEG-400)41.2N/A

Table 1: Solubility of 6-phenylpyridazin-3(2H)-one in various solvents. Data extracted from a 2023 study.[1]

Q2: My crude product contains a significant amount of unreacted starting materials. What is the most efficient first-pass purification step before chromatography?

A: Rushing to column chromatography with very crude material is inefficient and can lead to poor separation and wasted resources. A simple, bulk purification technique like an aqueous wash or recrystallization should always be the first consideration.

Causality & Rationale:

  • Aqueous Washes: If the starting materials have different acid-base properties from your target compound, they can be easily removed. For example, an unreacted acidic precursor can be removed by washing an organic solution of your product with a mild base like sodium bicarbonate solution.[2]

  • Recrystallization: This is one of the most powerful techniques for purifying solid compounds.[3] It relies on the principle that the desired compound and the impurities have different solubilities in a chosen solvent at different temperatures.[4] For many pyridazinone derivatives, ethanol is a good starting solvent for recrystallization attempts.[2]

Recommended Workflow:

  • Assess Acid-Base Properties: Analyze your starting materials and product to see if a liquid-liquid extraction (aqueous wash) can remove key impurities.

  • Attempt Recrystallization: If the crude material is solid, attempt recrystallization. It is highly effective at removing small amounts of impurities that may be trapped in the crystal lattice of the crude product.[4] A successful recrystallization can sometimes yield a product of >99% purity, eliminating the need for chromatography.

Q3: My compound and a key impurity have very similar polarity (close spots on TLC), making separation by flash chromatography difficult. How can I improve resolution?

A: Co-elution of closely related impurities is a classic chromatography challenge. Improving resolution requires a systematic optimization of the chromatographic conditions.

Causality & Rationale: Resolution in chromatography is a function of column efficiency, selectivity, and retention factor. When polarity is similar, the selectivity of the system (the ability to distinguish between two compounds) is low. To improve this, you must alter the chemical interactions between your compounds and the stationary/mobile phases.

Optimization Strategies:

  • Fine-Tune the Mobile Phase:

    • Go Isocratic: Switch from a steep gradient to a shallow gradient or an isocratic (constant solvent composition) elution. This increases the interaction time with the stationary phase and can improve separation.

    • Change Solvent Selectivity: Instead of just adjusting the ratio of hexane/ethyl acetate, try replacing one of the solvents. For example, switching ethyl acetate with dichloromethane or tert-butyl methyl ether can alter the specific interactions (e.g., dipole-dipole vs. hydrogen bonding) and improve selectivity.

  • Modify the Stationary Phase: If you are using standard silica gel, consider alternatives like alumina, or silica treated with silver nitrate for compounds with olefinic groups. For moderately polar compounds, reverse-phase (e.g., C18) chromatography can provide a completely different selectivity profile.

  • Optimize Loading: Overloading the column is a common cause of poor separation. As a rule of thumb, aim for a sample load of 1-5% of the silica gel mass, depending on the difficulty of the separation.

Method Development Workflow Diagram:

G TLC 1. Run TLC in Hex/EtOAc (Multiple Ratios) Assess 2. Assess Separation (ΔRf) TLC->Assess Good_Sep Separation OK (ΔRf > 0.1) Assess->Good_Sep Yes Poor_Sep Poor Separation (ΔRf < 0.1) Assess->Poor_Sep No Scale_Up 3. Scale Up to Flash Chromatography Good_Sep->Scale_Up Change_Solvent 3a. Change Polar Solvent (e.g., try DCM or Acetone) Poor_Sep->Change_Solvent Success Purification Successful Scale_Up->Success Assess2 4. Re-assess Separation Change_Solvent->Assess2 Assess2->Scale_Up Improved Change_Stationary 3b. Change Stationary Phase (e.g., C18 Reverse Phase) Assess2->Change_Stationary No Improvement Change_Stationary->Scale_Up

Caption: Workflow for chromatography method development.

Part 2: Frequently Asked Questions (FAQs)
FAQ 1: What is the best general approach for purifying a novel 6-arylpyridazinone derivative?

A general purification strategy should proceed from simpler, scalable methods to more complex, high-resolution techniques. This ensures efficiency and minimizes the use of costly materials.

G cluster_0 Purification Workflow A Crude Product B Aqueous Workup / Extraction (Removes salts, acidic/basic impurities) A->B C Attempt Recrystallization (Removes closely related impurities) B->C D Purity Check (TLC/HPLC) C->D H Is Purity >95%? D->H E Column Chromatography (Separates by polarity) F Final Purity Assessment (HPLC, LC-MS, NMR) E->F G Pure Compound F->G H->E No H->G Yes

Caption: General purification workflow for 6-arylpyridazinones.

FAQ 2: How do I choose between normal-phase and reverse-phase chromatography?

The choice depends primarily on the polarity of your compound.

  • Normal-Phase Chromatography (NPC): Uses a polar stationary phase (like silica gel) and a non-polar mobile phase. It is ideal for non-polar to moderately polar compounds that are soluble in organic solvents like hexane and ethyl acetate. Most 6-arylpyridazinones are well-suited for NPC.

  • Reverse-Phase Chromatography (RPC): Uses a non-polar stationary phase (like C18-modified silica) and a polar mobile phase (like water/acetonitrile or water/methanol). RPC is excellent for highly polar or water-soluble compounds. If your 6-arylpyridazinone has highly polar functional groups (e.g., carboxylic acids, multiple hydroxyls), RPC may provide better results.

FAQ 3: What analytical techniques are essential for confirming the purity of my final compound?

Relying on a single technique is insufficient. A combination of methods is necessary to ensure the purity of your compound for downstream applications.[5]

TechniquePurposeStrengthsLimitations
HPLC-UV Quantifies purity and detects non-volatile impurities.High sensitivity, excellent quantitation, widely available.[6]Requires a chromophore; may not detect all impurities if they don't absorb UV light.
LC-MS Confirms mass of the main peak and identifies impurities.Provides molecular weight information, highly sensitive.Response factors can vary, making it semi-quantitative without standards.
NMR (¹H, ¹³C) Confirms structure and detects structural isomers/impurities.Provides definitive structural information; qNMR can provide absolute purity.[5]Lower sensitivity than HPLC/MS; may not detect minor impurities (<1%).
GC-MS Detects residual solvents and volatile impurities.Excellent for volatile and semi-volatile compounds.[7]Not suitable for non-volatile or thermally labile compounds.

Table 2: Comparison of analytical techniques for purity assessment.

Part 3: Key Experimental Protocols
Protocol 1: General Recrystallization Procedure

This protocol provides a step-by-step guide for purifying a solid 6-arylpyridazinone compound.[3][4]

  • Solvent Selection: In a small test tube, add ~20 mg of your crude solid. Add a potential recrystallization solvent (e.g., ethanol, isopropanol, or ethyl acetate) dropwise at room temperature until the solid just dissolves. If it dissolves easily at room temperature, the solvent is too good and not suitable. A good solvent will dissolve the compound when hot but not when cold.[4]

  • Dissolution: Place the bulk of your crude solid in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the mixture gently (e.g., on a hot plate) with stirring. Continue adding the minimum amount of hot solvent until all the solid has just dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask prevents solvent evaporation. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Silica Gel Flash Chromatography

This protocol is a standard method for purifying compounds based on polarity.[2]

  • TLC Analysis: Determine the optimal mobile phase using Thin-Layer Chromatography (TLC). The ideal solvent system should give your target compound an Rf (retention factor) of approximately 0.2-0.4.

  • Column Packing: Select an appropriately sized column. As a guideline, use 50-100 g of silica gel for every 1 g of crude material. Pack the column using the chosen mobile phase (or a less polar starting solvent for gradient elution) as a slurry. Ensure there are no cracks or air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). If solubility is an issue, you can adsorb the compound onto a small amount of silica gel (dry loading). Add the sample carefully to the top of the packed column.

  • Elution: Begin eluting the mobile phase through the column, collecting fractions in test tubes. You can use an isocratic system (constant solvent mixture) or a gradient system (gradually increasing the polarity of the mobile phase, e.g., from 5% EtOAc in hexane to 30% EtOAc in hexane).

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure compound.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 6-arylpyridazinone.

References
  • BenchChem. (2025).
  • Cirilli, R., et al. (1997). Chiral Resolution and Absolute Configuration of the Enantiomers of 5-acetyl-2-methyl-4-methylsulfinyl-6-phenyl-3(2H)-pyridazinone and Evaluation of Their Platelet Aggregation Inhibitory Activity. Chirality, 9(7), 681-5. [Link]

  • Sun, W., et al. (2022). A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ. Frontiers in Pharmacology, 13, 868434. [Link]

  • BenchChem. (2025).
  • Momm, J., et al. (2016). Nonclassical Recrystallization. Angewandte Chemie International Edition, 55(41), 12658-12662. [Link]

  • Alam, M. S., et al. (2023). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. ResearchGate. [Link]

  • Professor Dave Explains. (2020). Recrystallization. YouTube. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Drug Development and Delivery. (n.d.). Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. [Link]

  • MDPI. (2023). Special Issue on “Applications of Chromatographic Separation Techniques in Food and Chemistry”. [Link]

  • Lennie, A. R. (2022). Accessing new polymorphs and solvates through solvothermal recrystallization. IUCrJ, 9(Pt 2), 143–144. [Link]

  • Wheeler, S. E., & Houk, K. N. (2009). Probing Substituent Effects in Aryl-Aryl Interactions Using Stereoselective Diels-Alder Cycloadditions. Journal of the American Chemical Society, 131(9), 3126–3127. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Analytical Methods. In Toxicological Profile for Pyridine. [Link]

  • Upperton Pharma Solutions. (2024). A Guide to Improving API Solubility with Spray-Dried Dispersions. [Link]

  • BenchChem. (2025). A Researcher's Guide to Purity Assessment of Synthesized 6-Chloropyridin-3-amine.

Sources

Interpreting ambiguous NMR spectra of 6-(2-Hydroxyphenyl)pyridazin-3(2H)-one.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-(2-Hydroxyphenyl)pyridazin-3(2H)-one

Welcome to the technical support hub for the analysis of this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in interpreting the NMR spectra of this and structurally related compounds. My goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles that give rise to spectral ambiguities. We will explore the causality behind these phenomena and equip you with robust experimental strategies to obtain clear, assignable, and publishable data.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the NMR analysis of this compound.

Q1: Why does my ¹H NMR spectrum show more signals than expected, or unusually broad peaks in the aromatic region?

Answer: This is the most frequently reported issue and is almost always attributable to the presence of prototropic tautomers . The pyridazin-3(2H)-one ring exists in a dynamic equilibrium between its lactam (amide) and lactim (hydroxy-imine) forms.

  • Causality: Prototropic tautomerism involves the migration of a proton, in this case, the N-H proton.[1] This migration is accompanied by a rearrangement of the pi-electron system, creating two distinct chemical species. If the rate of exchange between these tautomers is slow on the NMR timescale, you will observe a separate set of signals for each tautomer. If the exchange rate is intermediate, the corresponding signals will broaden, sometimes to the point of disappearing into the baseline. If the exchange is very fast, you will see a single set of population-averaged signals.[2]

  • Troubleshooting Action: The definitive method to investigate this is Variable Temperature (VT) NMR spectroscopy .[3]

    • Lowering the temperature will slow the rate of tautomeric exchange. This can resolve broad, intermediate-exchange signals into sharp, distinct peaks for each tautomer.

    • Increasing the temperature will accelerate the exchange, potentially coalescing multiple sets of signals into a single, sharp, averaged set.[4]

Below is a diagram illustrating the tautomeric equilibrium responsible for spectral complexity.

Caption: Lactam-Lactim tautomerism in the pyridazinone ring.

Q2: My phenolic -OH and/or pyridazinone -NH proton signals are extremely broad, or I can't find them at all. Are they gone?

Answer: These signals are not gone; they are likely broadened into the baseline or have disappeared due to rapid chemical exchange . The protons on the hydroxyl (-OH) and amide (-NH) groups are "labile," meaning they can be readily exchanged with other labile protons in the sample, such as traces of water, or even with each other.

  • Causality: This exchange is a chemical rate process. When the rate of exchange is fast, the NMR spectrometer detects the proton in an averaged environment, leading to signal broadening. The rate is highly sensitive to solvent, temperature, and the presence of acidic or basic impurities.[5] In many common NMR solvents, especially without rigorous drying, this broadening is significant.[6]

  • Troubleshooting Action: The standard protocol to definitively identify labile proton signals is the D₂O Exchange Experiment .

    • Acquire a standard ¹H NMR spectrum of your sample in a suitable solvent (e.g., DMSO-d₆).

    • Add a single drop of deuterium oxide (D₂O) to the NMR tube.

    • Shake the tube gently to mix and re-acquire the ¹H NMR spectrum.

    • The signals corresponding to the -OH and -NH protons will disappear or significantly decrease in intensity because the protons have been replaced by non-signal-producing deuterium.[5] All C-H signals will remain.

Q3: The chemical shifts in my spectrum don't match published data for a similar pyridazinone derivative. Did I synthesize the wrong compound?

Answer: Not necessarily. Before questioning the synthesis, scrutinize the experimental conditions, particularly the NMR solvent . Chemical shifts, especially for protons on or near heteroatoms, are highly dependent on the solvent used.

  • Causality: Solvent molecules can interact with a solute through various mechanisms, including hydrogen bonding and polarity effects, which alter the local electronic environment of the nuclei.[7] A change from a non-polar solvent like CDCl₃ to a polar, hydrogen-bond-accepting solvent like DMSO-d₆ can cause dramatic shifts. For instance, a study on a related pyridazinyl compound showed that moving from a low-polarity solvent (CDCl₃) to high-polarity solvents (DMSO-d₆, CD₃OD) caused chemical shift changes (Δδ) greater than 0.3 ppm.[8] The tautomeric equilibrium discussed in Q1 is also highly solvent-dependent.[9]

  • Troubleshooting Action:

    • Verify the Solvent: Always compare your data to literature data acquired in the exact same solvent.

    • Standardize Reporting: When publishing your own data, always explicitly state the solvent and concentration used.

    • Solvent Titration: If you suspect a strong solvent interaction or a shift in equilibrium, you can perform a solvent titration study by acquiring spectra in mixtures of two different deuterated solvents (e.g., CDCl₃ and DMSO-d₆) at varying ratios.

Q4: I can't confidently assign the protons on the hydroxyphenyl and pyridazinone rings because their signals are clustered in the 6.5-8.0 ppm region. How can I achieve unambiguous assignment?

Answer: This is a classic case where one-dimensional (1D) NMR is insufficient. The solution is to use two-dimensional (2D) NMR spectroscopy , which spreads the information across a second frequency axis, resolving overlapping signals and revealing the connectivity of your molecule.

  • Causality: 1D NMR only shows chemical shift. 2D NMR experiments reveal through-bond scalar couplings, allowing you to build a map of the molecular skeleton. For complete assignment of pyridazinone derivatives, a combination of COSY, HSQC, and HMBC experiments is standard practice.[10][11]

  • Troubleshooting Action: Acquire the following suite of 2D NMR spectra.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2 or 3 bonds). This will allow you to trace the spin systems within the hydroxyphenyl ring and the pyridazinone ring separately.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (a one-bond correlation).[12] This is the most powerful way to assign carbon signals based on their known proton assignments.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by multiple bonds (typically 2 or 3). This is the key experiment for connecting the fragments. For example, you can see a correlation from a proton on one ring to a carbon on the other, unambiguously establishing how the two rings are connected.[13]

TwoD_Workflow cluster_2D 2D NMR Analysis OneD_H 1D ¹H NMR (Overlapping Signals) COSY COSY (¹H-¹H Connectivity) OneD_H->COSY Resolves Spin Systems HSQC HSQC (Direct ¹H-¹³C Attachment) OneD_H->HSQC OneD_C 1D ¹³C NMR (Unassigned Carbons) OneD_C->HSQC Assigns Protonated Carbons COSY->HSQC HMBC HMBC (Long-Range ¹H-¹³C Links) HSQC->HMBC Provides C/H Pairs Result Unambiguous Structure Assignment HMBC->Result Connects Fragments

Caption: Workflow for unambiguous structure assignment using 2D NMR.

Advanced Experimental Protocols

Protocol 1: Variable Temperature (VT) NMR for Tautomer Analysis
  • Sample Preparation: Prepare a sample of 5-10 mg of your compound in a suitable high-boiling point solvent (e.g., DMSO-d₆ or Toluene-d₈). Ensure the concentration is high enough for good signal-to-noise.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K). Note the chemical shifts and line widths of the signals of interest.

  • Cooling Sequence: Lower the spectrometer temperature in increments of 10-20 K (e.g., to 278 K, 258 K, etc.). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.

  • Heating Sequence: Return to room temperature, then increase the temperature in increments of 20 K (e.g., to 318 K, 338 K, 358 K). Again, allow the sample to equilibrate at each step.

  • Data Analysis: Compare the spectra. Look for the sharpening of broad peaks or the appearance of new sets of signals at lower temperatures (slow exchange). Look for the coalescence of multiple signals into single, averaged peaks at higher temperatures (fast exchange).[3]

Protocol 2: 2D NMR Spectroscopy for Complete Assignment
  • Sample Preparation: Prepare a moderately concentrated sample (15-25 mg) in ~0.6 mL of a suitable deuterated solvent (DMSO-d₆ is common for pyridazinones). A higher concentration is needed for ¹³C-based experiments like HSQC and HMBC.

  • Acquisition: Using your spectrometer's standard parameter sets, acquire the following experiments:

    • gCOSY (gradient-selected COSY): Standard parameters are usually sufficient.

    • gHSQC (gradient-selected HSQC): Ensure the ¹³C spectral width covers the expected range (~0-180 ppm). The key parameter is the one-bond coupling constant (¹J_CH), typically set to ~145 Hz for aromatic/heteroaromatic systems.

    • gHMBC (gradient-selected HMBC): This experiment detects long-range couplings. The crucial parameter is the long-range coupling constant (ⁿJ_CH), which should be optimized. A value of 8-10 Hz is a good starting point to detect 2- and 3-bond correlations.

  • Processing & Interpretation:

    • Process the data using the spectrometer software (e.g., applying window functions and Fourier transformation).

    • HSQC Analysis: First, use the HSQC spectrum to link each proton signal to its directly attached carbon.

    • COSY Analysis: Next, use the COSY cross-peaks to walk along the proton spin systems. For example, starting from one aromatic proton, you can identify its neighbors on the same ring.

    • HMBC Analysis: Finally, use the HMBC cross-peaks to piece the fragments together. Look for correlations between the pyridazinone protons and the phenyl carbons, and vice-versa. This will confirm the C-C linkage between the two rings.[13]

Data Interpretation Aids

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges

The following table provides estimated chemical shift (δ) values for the major lactam tautomer of this compound in DMSO-d₆. Actual values can vary based on concentration and temperature.

Atom/Group Nucleus Expected δ (ppm) Notes
Pyridazinone NH¹H11.0 - 13.0Broad, exchangeable. Position is highly solvent and concentration dependent.
Phenolic OH¹H9.0 - 10.5Broad, exchangeable.
Pyridazinone H-4/H-5¹H7.0 - 8.0Part of an AB or AX spin system, coupled to each other.
Phenyl H-3'/H-4'/H-5'/H-6'¹H6.8 - 7.8Complex multiplet patterns. Requires 2D NMR for definitive assignment.
Pyridazinone C=O (C-3)¹³C160 - 165From literature on pyridazin-3(2H)-one.[14]
Pyridazinone C-6¹³C145 - 155Attached to the phenyl ring.
Phenolic C-OH (C-2')¹³C150 - 160Deshielded by the oxygen atom.[15]
Aromatic/Olefinic C¹³C115 - 145Includes C-4, C-5, and the remaining phenyl carbons.

References

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  • Márquez, F., et al. (2009). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H). Magnetic Resonance in Chemistry, 47(10), 888-893. [Link]

  • Zhang, Q., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Molecules, 28(23), 7899. [Link]

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  • Silva, A. M. S. (2008). Advanced NMR techniques for structural characterization of heterocyclic structures. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. [Link]

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  • Márquez, F., et al. (2009). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H). PubMed. Retrieved from [Link]

  • Limbach, H.-H., et al. (1994). Variable Temperature 15N CPMAS NMR Studies of Dye Tautomerism in Crystalline and Amorphous Environments. Berichte der Bunsengesellschaft für physikalische Chemie, 98(10), 1257-1272. [Link]

  • Begtrup, M., et al. (1988). An analysis of the ¹³C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1, 503-506. [Link]

  • Gulati, A., et al. (2013). IR and 1 H NMR characteristics of the compounds. ResearchGate. Retrieved from [Link]

  • Michigan State University. (n.d.). NMR Artifacts. Max T. Rogers NMR Facility. Retrieved from [Link]

  • Silva, A. M. S. (2017). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Retrieved from [Link]

  • Talmaciu, M., et al. (2017). ¹H NMR analyses of the pH-dependent stability profile of 2 a. ResearchGate. Retrieved from [Link]

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  • Viljas, J., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. PubMed. Retrieved from [Link]

  • Palanivel, C., et al. (2015). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry, 31(2), 999-1004. [Link]

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  • Sanna, M., et al. (2022). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Molecules, 27(19), 6549. [Link]

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  • Bell, S. E. J., et al. (2005). Tautomerism and 1H and 13C NMR assignment of methyl derivatives of 9-hydroxyphenalenone. PubMed. Retrieved from [Link]

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Technical Support Center: Managing Off-target Effects of Pyridazinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridazinone derivatives. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions regarding the management of off-target effects. Our goal is to equip you with the scientific rationale and robust experimental protocols needed to ensure the integrity and accuracy of your results.

The pyridazinone scaffold is a versatile pharmacophore found in compounds targeting a wide array of proteins, including kinases, phosphodiesterases (PDEs), and various receptors.[1][2][3] This versatility, however, necessitates a rigorous approach to confirming that an observed biological effect is indeed due to the intended target and not an unforeseen interaction.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions that arise during the early stages of experimentation with pyridazinone-based compounds.

Q1: What are the most common off-target classes for pyridazinone derivatives?

A1: Due to their structural features, which can mimic endogenous ligands like ATP, pyridazinone derivatives frequently exhibit off-target activity against protein kinases.[4][5] Many p38 MAPK inhibitors, a common class of pyridazinone compounds, have been withdrawn from clinical trials due to off-target effects, often related to cross-reactivity with other kinases.[6] Other reported off-targets include phosphodiesterases (e.g., PDE3), G-protein coupled receptors (GPCRs), and various enzymes involved in inflammatory pathways.[2][7]

Q2: When should I first suspect an off-target effect in my experiment?

A2: Suspect an off-target effect under the following circumstances:

  • Mismatch between Potency: The compound's effective concentration in a cell-based assay (EC50) is significantly higher than its potency in a biochemical assay (IC50) against the purified target.[8]

  • Unexpected Phenotype: The observed cellular response is inconsistent with the known function of the intended target. For example, if you are targeting a non-essential kinase but observe rapid cytotoxicity.[9]

  • Inconsistent Results with Different Scaffolds: A structurally unrelated inhibitor of the same target fails to produce the same phenotype.[8][9]

  • Literature Precedent: Published data on similar pyridazinone scaffolds indicate known off-target liabilities.[6][10]

Q3: What is the difference between a "selective" and a "specific" inhibitor?

A3: These terms are often used interchangeably but have distinct meanings. Selectivity is relative; a compound is selective if it binds to its intended target with significantly higher affinity (e.g., 100-fold) than to other proteins. Specificity is absolute, meaning the compound interacts only with its intended target. In practice, no small molecule inhibitor is truly specific. The goal is to use a compound that is selective enough for your experimental window, meaning at the concentration used to engage the primary target, it does not significantly engage off-targets that could confound results.[4]

Q4: Can computational (in silico) methods reliably predict off-target effects?

A4: In silico methods, which use algorithms to predict interactions based on chemical structure, are valuable for early-stage hypothesis generation.[11][12] They can flag potential off-targets by comparing the compound's structure to databases of known protein-ligand interactions.[12] However, their predictive power can be limited, and they cannot replace direct experimental validation.[10] They are best used as a preliminary screen to guide which experimental profiling assays to perform.[11][12]

Part 2: Troubleshooting Guides & Decision Workflows

This section provides structured guidance for addressing specific experimental problems where off-target effects are a likely culprit.

Problem 1: Observed cellular phenotype does not align with the known function of the intended target.

Your pyridazinone derivative, designed to inhibit Target X, produces a potent anti-proliferative effect. However, genetic knockdown (e.g., siRNA/shRNA) of Target X does not replicate this phenotype.

Causality: This is a classic indicator of an off-target effect. The observed phenotype is likely caused by the compound inhibiting one or more other proteins (Off-Targets Y and Z) that are critical for cell proliferation, independent of Target X.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for phenotype-target mismatch.
Problem 2: High biochemical potency does not translate to cellular activity.

Your compound has a nanomolar IC50 against the purified target enzyme, but requires micromolar concentrations to show any effect in a cell-based assay.

Causality: This discrepancy can arise from several factors unrelated to off-target binding, but which must be ruled out first. The primary causes are poor cell permeability, rapid metabolic degradation, or active efflux from the cell.[8]

Recommended Action Plan:

  • Assess Physicochemical Properties: Review the compound's LogP and polar surface area (PSA). High values may suggest poor permeability.

  • Conduct Permeability Assays: Use standard methods like the Parallel Artificial Membrane Permeability Assay (PAMPA) to directly measure membrane transport.

  • Evaluate Metabolic Stability: Incubate the compound with liver microsomes or hepatocytes and measure its half-life. Rapid degradation will prevent it from reaching its intracellular target.

  • Use Efflux Pump Inhibitors: Co-treat cells with known inhibitors of efflux pumps (e.g., verapamil for P-glycoprotein) to see if cellular potency is restored. If these factors are ruled out, the discrepancy could indicate that the intracellular environment (e.g., high ATP concentrations for a kinase inhibitor) reduces the compound's effective potency, an issue that must be considered in data interpretation.[13]

Part 3: Key Experimental Protocols for Off-Target Validation

A multi-pronged experimental approach is essential for rigorously identifying and validating off-target effects.[9] Here are protocols for key methodologies.

Protocol 1: In Vitro Kinase Profiling

Purpose: To broadly screen your pyridazinone derivative against a large panel of purified human kinases to identify potential off-target interactions.

Methodology:

  • Compound Preparation: Prepare a concentrated stock solution of the test compound in 100% DMSO (e.g., 10 mM).

  • Assay Concentration: Select a screening concentration. A common starting point is 1 µM, which is high enough to detect moderate-affinity interactions but low enough to avoid non-specific effects.

  • Panel Selection: Submit the compound to a commercial service (e.g., Reaction Biology, Eurofins) offering a large kinase panel (e.g., >400 kinases). The assay is typically a radiometric (33P-ATP) or fluorescence-based format that measures substrate phosphorylation.[13][14]

  • Data Analysis: The service will provide data as "% Inhibition" at the tested concentration.

  • Follow-up: For any kinases showing significant inhibition (e.g., >50%), perform a dose-response experiment to determine the IC50 value. This is crucial for assessing the relevance of the off-target hit.

Scientist's Note: An off-target is only concerning if its IC50 is within a ~10-30 fold window of the on-target IC50, or if it falls within the concentration range that produces your cellular phenotype.

Table 1: Example Kinase Profiling Data Summary
Kinase Target% Inhibition @ 1 µMOn-Target/Off-TargetIC50 (nM)Selectivity Window (Off-Target IC50 / On-Target IC50)Conclusion
p38α (MAPK14) 98%On-Target 15 N/APotent on-target activity
JNK185%Off-Target25016.7xPotential off-target; requires cellular validation
GSK3β62%Off-Target95063.3xModerate off-target; less likely to be relevant
CDK215%Off-Target>10,000>667xNot a significant off-target
Protocol 2: Cellular Thermal Shift Assay (CETSA®)

Purpose: To confirm that a compound binds to its intended target (or a suspected off-target) in the complex environment of an intact cell or tissue lysate.[15][16][17] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[15][16]

Methodology:

  • Cell Treatment: Treat cultured cells with the pyridazinone derivative at a relevant concentration (e.g., 10x cellular EC50) and a vehicle control (e.g., DMSO) for a set time (e.g., 1 hour).[15]

  • Heating Gradient: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a cooling step.[16]

  • Lysis and Fractionation: Lyse the cells (e.g., via freeze-thaw cycles). Separate the soluble protein fraction from the precipitated/aggregated fraction by centrifugation at high speed (e.g., 20,000 x g).[18]

  • Detection: Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or other immunoassays like AlphaScreen®.[15][17]

  • Data Analysis: Plot the relative band intensity (soluble protein) against temperature for both vehicle and compound-treated samples. A shift in the melting curve to the right indicates target engagement.[16]

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 3: Chemoproteomics for Unbiased Target Deconvolution

Purpose: To identify the full spectrum of protein interactors (on- and off-targets) for a compound in a cellular lysate without prior bias.[19] This is particularly useful when kinase profiling yields no obvious culprits.

Methodology (Affinity-based approach):

  • Probe Synthesis: Synthesize an analog of your pyridazinone derivative that incorporates an affinity tag (e.g., biotin) via a linker, while ensuring it retains its biological activity.

  • Matrix Immobilization: Immobilize the biotinylated probe onto streptavidin-coated beads.

  • Competition Binding: Incubate cell or tissue lysates with the immobilized probe in the presence of increasing concentrations of the original, "free" compound.[20]

  • Enrichment: Proteins that bind to the probe will be captured by the beads. Specific binders will be competed off by the free compound in a dose-dependent manner.

  • Mass Spectrometry: After washing, the bead-bound proteins are eluted, digested, and identified/quantified using mass spectrometry (e.g., LC-MS/MS).

  • Data Analysis: True interactors will show a dose-dependent decrease in abundance in the mass spectrometry data as the concentration of the free competitor compound increases.[20]

Scientist's Note: Probe-free methods like Thermal Proteome Profiling (TPP), which combines CETSA with mass spectrometry, are also powerful alternatives that do not require chemical modification of the compound.[21]

Part 4: The Critical Role of Controls

  • Vehicle Control: Always include a control group treated with the same concentration of the compound's solvent (e.g., DMSO) to account for any solvent-induced effects.[8]

  • Structurally-Related Inactive Control: If possible, use a close structural analog of your compound that has been shown to be inactive against the primary target. If this "dead" compound fails to produce the phenotype, it strongly supports that the observed activity is mediated by binding to a specific protein target (though not necessarily the intended one).

  • Structurally Unrelated Active Control: As mentioned in the troubleshooting workflow, using a compound with a different chemical scaffold that inhibits the same primary target is a powerful tool. If both compounds elicit the same phenotype, it builds confidence in on-target causality.[8][9]

By systematically applying these troubleshooting strategies, validation protocols, and control principles, researchers can confidently navigate the complexities of pyridazinone pharmacology, leading to more reliable data and a clearer understanding of their compound's true mechanism of action.

References

  • Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling. SpringerLink.
  • A brief introduction to chemical proteomics for target deconvolution. PubMed.
  • Chemical Proteomics for Target Valid
  • Chemoproteomics, a broad avenue to target deconvolution. THE LEI GROUP.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • Stability-based approaches in chemoproteomics. PMC - NIH.
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.
  • Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Bentham Science.
  • Technical Support Center: Best Practices for Kinase Inhibitor Experiments. Benchchem.
  • Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow. PerkinElmer.
  • Cellular thermal shift assay. Wikipedia.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
  • Technical Support Center: Minimizing Off-Target Effects of Pyrazinib in Cell Lines. Benchchem.
  • Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. PMC - PubMed Central.
  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. PMC.
  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. NIH.
  • Technical Support Center: Investigating Off-Target Effects of Small Molecules. Benchchem.
  • Strategies to reduce off-target effects of pyrimidine-based kinase inhibitors. Benchchem.
  • Pyridazinones and Structurally Related Derivatives with Anti-Inflamm
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central.
  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research, London.
  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PMC.

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Validation & Comparative

A Comparative Guide to Validating the Binding Mode of 6-(2-Hydroxyphenyl)pyridazin-3(2H)-one to its Target

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Affinity - The Imperative of Binding Mode Validation

In the landscape of modern drug discovery, the identification of a small molecule that binds to a protein of interest is a critical first step. However, the affinity, often represented by the dissociation constant (KD), tells only part of the story. To truly understand and optimize a drug candidate like 6-(2-Hydroxyphenyl)pyridazin-3(2H)-one, a member of the pharmacologically versatile pyridazinone class of compounds, we must elucidate its binding mode—the precise orientation and interactions that govern its engagement with the target protein.[1][2] This guide provides a comparative overview of state-of-the-art biophysical and cellular techniques to rigorously validate the binding mode of this compound, ensuring a solid foundation for structure-activity relationship (SAR) studies and lead optimization.

The pyridazin-3(2H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including anticancer, anti-inflammatory, and antihypertensive effects.[1][2][3] This promiscuity underscores the importance of confirming target engagement and understanding the specific interactions of our lead compound, this compound, to ensure on-target efficacy and minimize off-target effects. This guide will navigate through a multi-pronged approach, from initial computational predictions to high-resolution structural elucidation and in-cellulo confirmation.

The Validation Workflow: An Integrated Approach

A robust validation of a compound's binding mode is not reliant on a single technique but rather a confluence of evidence from orthogonal methods. Each technique offers unique insights, and their collective data builds a comprehensive and trustworthy picture of the protein-ligand interaction. Our journey will encompass computational, biophysical, and cellular methodologies.

G cluster_0 Computational & Initial Assessment cluster_1 Biophysical Characterization cluster_2 Structural & Cellular Validation A Molecular Docking B Molecular Dynamics A->B Refine Pose C Surface Plasmon Resonance (SPR) B->C Inform Assay Design D Isothermal Titration Calorimetry (ITC) C->D Orthogonal Validation E X-ray Crystallography / Cryo-EM D->E Confirm Thermodynamics F Cellular Thermal Shift Assay (CETSA) E->F In-Cell Confirmation

Caption: Integrated workflow for binding mode validation.

Part 1: In Silico Prediction - Laying the Groundwork

Computational methods provide the initial hypothesis of the binding mode, guiding subsequent experimental design and interpretation.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[4] This technique is instrumental in generating an initial, plausible binding pose for this compound.

  • Causality Behind Experimental Choices: By predicting the binding site and key interacting residues, docking allows for the design of targeted mutagenesis studies to validate these interactions. It also helps in prioritizing which biophysical assays might be most suitable.

  • Trustworthiness: The reliability of docking results is highly dependent on the quality of the protein structure and the scoring function used. Therefore, it is crucial to consider these predictions as hypotheses that require experimental validation.

Part 2: Biophysical Validation - Quantifying the Interaction

Biophysical techniques provide quantitative data on the binding affinity, kinetics, and thermodynamics of the interaction, offering the first layer of experimental validation for the predicted binding mode.[5][6][7]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte to a ligand immobilized on a sensor surface in real-time.[8][9][10] It provides invaluable information on the kinetics (kon and koff) and affinity (KD) of the interaction.[8][11]

Experimental Protocol: SPR Analysis

  • Immobilization: Covalently immobilize the purified target protein onto a sensor chip (e.g., CM5 chip via amine coupling).

  • Analyte Preparation: Prepare a dilution series of this compound in a suitable running buffer.

  • Binding Measurement: Inject the compound dilutions over the sensor surface and a reference flow cell. The change in refractive index, proportional to the mass bound, is recorded as a sensorgram.

  • Kinetic Analysis: Fit the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine kon, koff, and KD.

  • Expertise & Experience: A key consideration is the potential for mass transport limitations, especially for fast-binding interactions. Performing the analysis at multiple flow rates can help identify and mitigate these artifacts.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[12][13][14][15] This includes the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[12][16][17]

Experimental Protocol: ITC Analysis

  • Sample Preparation: Place the purified target protein in the sample cell and this compound in the injection syringe.

  • Titration: Perform a series of small injections of the compound into the protein solution.

  • Data Acquisition: The heat change upon each injection is measured and plotted against the molar ratio of ligand to protein.

  • Thermodynamic Fitting: Fit the resulting isotherm to a binding model to extract the thermodynamic parameters.

  • Trustworthiness: ITC is considered the gold standard for characterizing binding thermodynamics in solution as it is a label-free, direct measurement.[14] The stoichiometry information obtained is crucial for validating a 1:1 binding model.

Comparison of Biophysical Techniques
FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Primary Output Kinetics (kon, koff), Affinity (KD)Thermodynamics (KD, n, ΔH, ΔS)
Throughput HigherLower
Sample Consumption Lower (protein immobilized)Higher
Labeling Requirement NoneNone
Key Advantage Real-time kinetic informationComplete thermodynamic profile

Part 3: High-Resolution Structural Validation - Visualizing the Interaction

While biophysical methods confirm binding, high-resolution structural techniques provide the definitive proof of the binding mode.

X-ray Crystallography

X-ray crystallography is a powerful technique for determining the three-dimensional atomic structure of a protein-ligand complex.[18][19][20][21][22] It provides unambiguous evidence of the ligand's orientation, conformation, and specific interactions with the protein.[18][21]

Experimental Protocol: X-ray Crystallography

  • Crystallization: Obtain high-quality crystals of the target protein, either alone (for soaking) or in the presence of this compound (co-crystallization).

  • Data Collection: Expose the crystal to a high-intensity X-ray beam and collect the diffraction data.

  • Structure Determination: Process the diffraction data to generate an electron density map, into which the protein and ligand structures are built and refined.

  • Authoritative Grounding: The resulting crystal structure provides the most detailed and authoritative view of the binding mode, directly visualizing hydrogen bonds, hydrophobic interactions, and other key contacts. This information is invaluable for structure-based drug design.

G cluster_0 Crystallography Workflow A Protein Purification B Crystallization Trials A->B High Purity Protein C X-ray Diffraction B->C Diffracting Crystals D Structure Solution & Refinement C->D Diffraction Data E Binding Mode Analysis D->E Electron Density Map

Caption: X-ray crystallography workflow for structural validation.

Part 4: In-Cellulo Confirmation - Proving Target Engagement in a Biological Context

Confirming that the compound engages its target within the complex environment of a living cell is the final and crucial step in the validation process.

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[23][24][25][26] This allows for the confirmation of target engagement in intact cells or cell lysates.[23][26]

Experimental Protocol: CETSA

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cells across a range of temperatures.

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Detection: Analyze the amount of soluble target protein remaining at each temperature using a detection method like Western blotting or mass spectrometry.

  • Melt Curve Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[24]

  • Expertise & Experience: A key advantage of CETSA is its ability to assess target engagement in a physiological context, which can be influenced by factors like cell permeability and intracellular compound concentrations.[23] A positive result in CETSA provides strong evidence that the compound reaches and binds to its intended target in a living system.

Conclusion: A Multi-faceted Approach to Confidence in Binding Mode

Validating the binding mode of a promising compound like this compound is a rigorous but essential process. By integrating computational predictions with quantitative biophysical characterization, high-resolution structural data, and in-cellulo target engagement confirmation, researchers can build a comprehensive and reliable model of the protein-ligand interaction. This multi-faceted approach not only provides a high degree of confidence in the binding mode but also lays a solid foundation for the rational design of more potent and selective drug candidates. The judicious application of the techniques outlined in this guide will undoubtedly accelerate the journey from hit to lead and beyond.

References

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  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. [Link]

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  • Molecular docking studies of dihydropyridazin-3(2H)-one derivatives as Antifungal, antibacterial and anti-helmintic agents. Semantic Scholar. [Link]

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Comparing the efficacy of 6-(2-Hydroxyphenyl)pyridazin-3(2H)-one with other PDE inhibitors.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Phosphodiesterase Inhibition

Phosphodiesterases (PDEs) are a superfamily of enzymes that play a critical role in intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The targeted inhibition of specific PDE isoenzymes has emerged as a powerful therapeutic strategy for a range of debilitating conditions, from cardiovascular diseases to chronic inflammatory disorders. The pyridazin-3(2H)-one scaffold has garnered significant interest as a privileged structure in the development of novel PDE inhibitors. This guide provides a comparative efficacy analysis of pyridazinone-based PDE inhibitors, with a focus on their performance against established therapeutic agents targeting PDE3 and PDE4.

The central nervous system, cardiovascular system, and inflammatory cells all express phosphodiesterases (PDEs), a class of enzymes that control intracellular signaling. By catalyzing the hydrolysis of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), PDEs regulate a wide range of physiological processes. The therapeutic potential of selectively inhibiting these enzymes has led to the development of numerous drugs for a variety of conditions.

This guide will focus on the comparative efficacy of a promising class of compounds, the 6-arylpyridazin-3(2H)-ones, against other well-established PDE inhibitors. While specific data for 6-(2-Hydroxyphenyl)pyridazin-3(2H)-one is not yet publicly available, the pyridazinone core is a well-established pharmacophore for PDE inhibition. Notably, derivatives of this scaffold have demonstrated potent inhibitory activity against both PDE3 and PDE4.[1] Therefore, this guide will use representative pyridazinone compounds to compare their efficacy with selective inhibitors of these two subfamilies.

The Pyridazinone Scaffold: A Versatile Backbone for PDE Inhibition

The pyridazinone core has proven to be a versatile template for the design of potent PDE inhibitors. A notable example is Zardaverine , a 6-phenyl-2H-pyridazin-3-one derivative, which exhibits dual inhibitory activity against both PDE3 and PDE4.[2][3][4] Another relevant compound is CI-930 , a pyridazinone derivative that has been investigated as a PDE3 inhibitor.[5] The dual-action of compounds like Zardaverine is of particular interest, as it suggests the potential for broader therapeutic applications, addressing both the inflammatory component of diseases like chronic obstructive pulmonary disease (COPD) via PDE4 inhibition, and the smooth muscle relaxation aspect through PDE3 inhibition.[3]

Comparative Efficacy Analysis: Pyridazinones vs. Selective PDE Inhibitors

To provide a clear and objective comparison, we will evaluate the efficacy of representative pyridazinone-based inhibitors against well-established, clinically relevant selective inhibitors of PDE3 and PDE4.

In Vitro Inhibitory Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for our compounds of interest.

CompoundTarget PDEIC50 (nM)Reference
Zardaverine PDE3110 - 580[2][3]
PDE4170 - 210[2][3]
Milrinone PDE32100[6]
Cilostazol PDE3200[6]
Roflumilast PDE40.8[7]
Apremilast PDE474[8]

Analysis of In Vitro Data:

The data reveals that Zardaverine, a representative pyridazinone, is a potent inhibitor of both PDE3 and PDE4, with IC50 values in the nanomolar range. When compared to the selective PDE3 inhibitor Milrinone, Zardaverine demonstrates significantly higher potency. Its potency against PDE3 is comparable to that of Cilostazol.

In the context of PDE4 inhibition, the established selective inhibitor Roflumilast exhibits exceptional potency with a sub-nanomolar IC50 value. While Zardaverine is a potent PDE4 inhibitor, it is less potent than Roflumilast but shows comparable potency to Apremilast. This positions the pyridazinone scaffold as a highly promising starting point for the development of potent PDE inhibitors.

Signaling Pathways and Experimental Workflows

Mechanism of Action: The cAMP Signaling Cascade

PDE3 and PDE4 inhibitors exert their therapeutic effects by modulating the intracellular levels of cAMP. The following diagram illustrates this fundamental signaling pathway.

cAMP Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE PDE3 / PDE4 cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP PDE->AMP Hydrolyzes Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation, Reduced Inflammation) PKA->Cellular_Response Phosphorylates Targets Inhibitor Pyridazinone or other PDE Inhibitor Inhibitor->PDE Inhibits

cAMP Signaling Pathway and PDE Inhibition.
Experimental Workflow: In Vitro PDE Inhibition Assay

The following diagram outlines a typical workflow for determining the in vitro efficacy of a PDE inhibitor using a fluorescence polarization assay.

In Vitro PDE Inhibition Assay Workflow Start Start Reagent_Prep Prepare Reagents: - PDE Enzyme (PDE3 or PDE4) - Fluorescently Labeled cAMP (Substrate) - Assay Buffer - Test Compound (e.g., Pyridazinone) Start->Reagent_Prep Plate_Setup Plate Setup (384-well): - Add Assay Buffer - Add Serial Dilutions of Test Compound - Add Control Wells (No Inhibitor, Max Inhibition) Reagent_Prep->Plate_Setup Enzyme_Addition Add PDE Enzyme to appropriate wells Plate_Setup->Enzyme_Addition Incubation1 Incubate at Room Temperature (15 minutes) Enzyme_Addition->Incubation1 Substrate_Addition Add Fluorescently Labeled cAMP to initiate the reaction Incubation1->Substrate_Addition Incubation2 Incubate at Room Temperature (60 minutes) Substrate_Addition->Incubation2 Stop_Reaction Add Binding Agent to stop the reaction and bind to hydrolyzed substrate Incubation2->Stop_Reaction Incubation3 Incubate at Room Temperature (30 minutes) Stop_Reaction->Incubation3 FP_Reading Read Fluorescence Polarization (FP) on a plate reader Incubation3->FP_Reading Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 value FP_Reading->Data_Analysis End End Data_Analysis->End

Workflow for In Vitro PDE Inhibition Assay.

Detailed Experimental Protocols

In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)

This protocol is designed for a 384-well plate format and is based on commercially available assay kits.

1. Reagent Preparation:

  • Assay Buffer: Prepare a buffer containing 50 mM Tris-HCl (pH 7.5), 8.3 mM MgCl₂, 1.7 mM EGTA, and 0.1% BSA.
  • PDE4 Enzyme: Reconstitute and dilute the recombinant human PDE4 enzyme to the desired concentration in assay buffer. The optimal concentration should be determined empirically to achieve a robust signal window.
  • FAM-cAMP Substrate: Prepare a solution of fluorescein-labeled cAMP (FAM-cAMP) at a concentration of 100 nM in assay buffer.
  • Test Compound: Prepare a serial dilution of the test compound (e.g., this compound) in assay buffer containing a final DMSO concentration not exceeding 1%.

2. Assay Procedure:

  • To the wells of a black, low-volume 384-well plate, add 5 µL of the test compound dilutions or controls (assay buffer for 100% activity, and a known potent PDE4 inhibitor for 0% activity).
  • Add 5 µL of the diluted PDE4 enzyme solution to all wells except the "no enzyme" control wells.
  • Incubate the plate for 15 minutes at room temperature.
  • Initiate the enzymatic reaction by adding 10 µL of the 100 nM FAM-cAMP substrate solution to all wells.
  • Incubate the plate for 60 minutes at room temperature, protected from light.
  • Stop the reaction by adding 10 µL of a binding agent solution (as provided in commercial kits).
  • Incubate for an additional 30 minutes at room temperature.
  • Read the fluorescence polarization on a suitable plate reader with excitation at ~485 nm and emission at ~535 nm.

3. Data Analysis:

  • The percentage of inhibition is calculated using the formula: % Inhibition = 100 * (1 - [(FP_sample - FP_low_control) / (FP_high_control - FP_low_control)])
  • The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
In Vivo Efficacy Evaluation in a Rodent Model of COPD (for PDE4 Inhibitors)

1. Animal Model:

  • Male BALB/c mice are exposed to cigarette smoke or intranasal lipopolysaccharide (LPS) to induce pulmonary inflammation, a key feature of COPD.[9]

2. Dosing and Administration:

  • The test compound (e.g., a pyridazinone-based PDE4 inhibitor) is administered orally or via inhalation at various doses. Roflumilast can be used as a positive control.

3. Efficacy Assessment:

  • Bronchoalveolar Lavage (BAL): 24 hours after the final challenge, mice are euthanized, and a BAL is performed to collect lung inflammatory cells. The total and differential cell counts (neutrophils, macrophages, lymphocytes) are determined.
  • Cytokine Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the BAL fluid are measured using ELISA.
  • Lung Histology: Lung tissue is collected, fixed, and stained with hematoxylin and eosin (H&E) to assess the degree of inflammation and tissue damage.

4. Expected Outcome:

  • An effective PDE4 inhibitor is expected to significantly reduce the influx of inflammatory cells (particularly neutrophils) into the lungs and decrease the levels of pro-inflammatory cytokines in the BAL fluid.
In Vivo Efficacy Evaluation in an Animal Model of Heart Failure (for PDE3 Inhibitors)

1. Animal Model:

  • Heart failure can be induced in rats or mice through surgical procedures such as coronary artery ligation or transverse aortic constriction (TAC), or through chronic administration of cardiotoxic agents like doxorubicin.[10]

2. Dosing and Administration:

  • The test compound (e.g., a pyridazinone-based PDE3 inhibitor) is administered intravenously or orally. Milrinone can be used as a positive control.

3. Efficacy Assessment:

  • Hemodynamic Monitoring: A catheter is inserted into the left ventricle to measure parameters such as left ventricular systolic pressure (LVSP), left ventricular end-diastolic pressure (LVEDP), and the maximal rate of pressure rise and fall (±dP/dt).
  • Echocardiography: Transthoracic echocardiography is used to assess cardiac function, including ejection fraction and fractional shortening.
  • Histopathology: Heart tissue is examined for markers of hypertrophy and fibrosis.

4. Expected Outcome:

  • A potent PDE3 inhibitor is expected to improve cardiac contractility (increased +dP/dt and ejection fraction) and reduce cardiac preload and afterload (decreased LVEDP and systemic vascular resistance).

Conclusion and Future Directions

The pyridazin-3(2H)-one scaffold represents a highly promising platform for the development of novel phosphodiesterase inhibitors. Representative compounds from this class have demonstrated potent dual inhibitory activity against PDE3 and PDE4, suggesting a broad therapeutic potential. The in vitro efficacy of these compounds is comparable to, and in some cases exceeds, that of established drugs.

Further research should focus on the synthesis and evaluation of a broader range of this compound derivatives to establish a clear structure-activity relationship and to optimize both potency and selectivity. The detailed experimental protocols provided in this guide offer a robust framework for the preclinical evaluation of these and other novel PDE inhibitors. The continued exploration of the pyridazinone scaffold holds the promise of delivering next-generation therapeutics for a variety of inflammatory and cardiovascular diseases.

References

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  • PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review. PubMed Central. [Link]

  • Zardaverine as a selective inhibitor of phosphodiesterase isozymes. PubMed. [Link]

  • Phosphodiesterase 3/4 Inhibitor Zardaverine Exhibits Potent and Selective Antitumor Activity against Hepatocellular Carcinoma Both In Vitro and In Vivo Independently of Phosphodiesterase Inhibition. PubMed Central. [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Institutes of Health. [Link]

  • Structural Optimization of 6-aryl Pyridazin-3-ones as Novel Potent PDE4 Inhibitors. ResearchGate. [Link]

  • PDE4-Selective Inhibition in Chronic Obstructive Pulmonary Disease and Pulmonary Fibrosis: Different Agents or Different Targets? MDPI. [Link]

  • Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. PubMed Central. [Link]

  • Acute hemodynamic and hormonal effects of CI-930, a new phosphodiesterase inhibitor, in severe congestive heart failure. PubMed. [Link]

  • Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases. Frontiers. [Link]

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A Comparative Guide to the Synthesis of 6-(2-Hydroxyphenyl)pyridazin-3(2H)-one for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-(2-Hydroxyphenyl)pyridazin-3(2H)-one is a heterocyclic compound of significant interest in medicinal chemistry, serving as a crucial intermediate in the development of various therapeutic agents, including antihypertensive drugs.[1] Its structural motif, featuring a pyridazinone core linked to a phenolic moiety, imparts unique physicochemical properties that are attractive for drug design. The efficient and scalable synthesis of this molecule is paramount for advancing research and development efforts. This guide provides an in-depth comparison of the primary and alternative synthetic routes to this compound, offering a critical evaluation of their respective methodologies, yields, and potential challenges to inform rational route selection in a laboratory or process chemistry setting.

Overview of Synthetic Strategies

The synthesis of this compound can be broadly approached through several distinct strategies. The most established method involves the cyclocondensation of a γ-keto acid precursor with hydrazine. However, alternative routes, such as those leveraging modern cross-coupling technologies or starting from different heterocyclic precursors, offer potentially advantageous approaches. This guide will focus on a detailed comparison of the following routes:

  • Primary Route: One-Pot Synthesis from 2-Hydroxyacetophenone and Glyoxylic Acid.

  • Alternative Route 1: Synthesis via Friedel-Crafts Acylation followed by Cyclocondensation.

  • Alternative Route 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling.

  • Alternative Route 3: Synthesis from Furanone Precursors.

Primary Route: One-Pot Synthesis from 2-Hydroxyacetophenone and Glyoxylic Acid

This method stands out for its operational simplicity, combining the formation of the γ-keto acid intermediate and its subsequent cyclization with hydrazine in a single pot, albeit with pH adjustments.[1]

Reaction Scheme:

One-Pot Synthesis 2-Hydroxyacetophenone 2-Hydroxyacetophenone Intermediate_Keto_Acid 2-Hydroxy-4-oxo-4- (2-hydroxyphenyl)butyric acid 2-Hydroxyacetophenone->Intermediate_Keto_Acid 1. KOH, H2O Glyoxylic Acid Glyoxylic Acid Glyoxylic Acid->Intermediate_Keto_Acid Hydrazine Hydrazine Final_Product This compound Intermediate_Keto_Acid->Final_Product 2. Adjust pH (4.0-9.5) 3. Hydrazine

Caption: One-pot synthesis of this compound.

Experimental Protocol

A detailed protocol for this one-pot synthesis is outlined in European Patent EP0101156A2.[1]

  • Step 1: Formation of the γ-Keto Acid Intermediate. To a cooled (10°C) solution of potassium hydroxide in water, a 50% aqueous solution of glyoxylic acid and 2-hydroxyacetophenone are added. The mixture is stirred at room temperature for several hours.

  • Step 2: pH Adjustment. The reaction mixture is then brought to a pH between 4.0 and 9.5, preferably between 6.5 and 8.5, using a suitable acid (e.g., hydrochloric acid) and a weak base (e.g., ammonia). This step is crucial for the stability of the intermediate and for facilitating the subsequent cyclization.

  • Step 3: Cyclocondensation with Hydrazine. Hydrazine hydrate is added to the pH-adjusted mixture, which is then heated to induce cyclization.

  • Step 4: Isolation. Upon cooling, the product precipitates and can be isolated by filtration, washed, and dried.

Performance and Considerations
ParameterValue/ObservationSource
Yield 62-78.3%[1]
Purity High, product precipitates from the reaction mixture.[1]
Scalability Good, as demonstrated in the patent examples.[1]
Reagents Readily available and relatively inexpensive.
Key Challenge Precise pH control is critical for optimal yield and purity.[1]

Expertise & Experience Insights: The elegance of this one-pot procedure lies in its efficiency. However, the intermediate, 2-hydroxy-4-oxo-4-(2-hydroxyphenyl)butyric acid, is susceptible to degradation under strongly alkaline or acidic conditions. The careful adjustment of pH before the addition of hydrazine is a critical control point that dictates the success of the synthesis. The use of a weak base helps to buffer the system in the desired pH range for the cyclization to proceed cleanly.

Alternative Route 1: Stepwise Synthesis via Friedel-Crafts Acylation

This classical approach involves the synthesis of the γ-keto acid precursor, 3-(2-hydroxybenzoyl)propionic acid, through a Friedel-Crafts acylation of phenol with succinic anhydride, followed by cyclocondensation with hydrazine.

Reaction Scheme:

Friedel-Crafts Route Phenol Phenol Keto_Acid 3-(2-Hydroxybenzoyl)propionic acid Phenol->Keto_Acid 1. AlCl3 Succinic_Anhydride Succinic_Anhydride Succinic_Anhydride->Keto_Acid Dihydropyridazinone 6-(2-Hydroxyphenyl)-4,5- dihydropyridazin-3(2H)-one Keto_Acid->Dihydropyridazinone 2. Hydrazine Hydrazine Hydrazine Final_Product This compound Dihydropyridazinone->Final_Product 3. Dehydrogenation

Caption: Stepwise synthesis via Friedel-Crafts acylation.

Experimental Protocol

Step 1: Friedel-Crafts Acylation. Phenol is reacted with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The reaction is usually carried out in an inert solvent.

Step 2: Cyclocondensation. The resulting 3-(2-hydroxybenzoyl)propionic acid is then refluxed with hydrazine hydrate in a suitable solvent like ethanol to form the 4,5-dihydropyridazinone intermediate.

Step 3: Dehydrogenation. The dihydropyridazinone is then dehydrogenated to the final aromatic pyridazinone. This can be achieved using reagents such as sodium 3-nitrobenzenesulphonate in a basic aqueous solution.[2]

Performance and Considerations
ParameterValue/ObservationSource
Yield Moderate to good, but multi-step.
Purity Requires purification at each step.
Scalability Can be challenging due to the handling of AlCl₃ and potential for side reactions.
Reagents Standard laboratory reagents.
Key Challenge Controlling the regioselectivity of the Friedel-Crafts acylation and preventing O-acylation of the phenol.[3][4]

Expertise & Experience Insights: The primary challenge in the Friedel-Crafts acylation of phenol is the competition between C-acylation (desired) and O-acylation (side product). The oxygen atom's lone pair in phenol can coordinate with the Lewis acid, deactivating the ring and promoting O-acylation.[4] Using an excess of the Lewis acid catalyst can favor the Fries rearrangement of the initially formed O-acylated product to the C-acylated product.[3][4] However, this can lead to lower overall yields and more complex purification. The subsequent dehydrogenation step adds to the overall number of synthetic operations compared to the one-pot approach.

Alternative Route 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This modern synthetic approach involves the coupling of a pre-formed pyridazinone core, typically a 6-chloropyridazinone, with a suitable boronic acid derivative of the desired phenyl substituent.

Reaction Scheme:

Suzuki-Miyaura Route 6-Chloro-3(2H)-pyridazinone 6-Chloro-3(2H)-pyridazinone Intermediate 6-(2-Methoxyphenyl)pyridazin-3(2H)-one 6-Chloro-3(2H)-pyridazinone->Intermediate 1. Pd Catalyst, Base Boronic_Acid 2-Methoxyphenylboronic acid Boronic_Acid->Intermediate Final_Product This compound Intermediate->Final_Product 2. Demethylation

Caption: Synthesis via Suzuki-Miyaura cross-coupling.

Experimental Protocol

Step 1: Suzuki-Miyaura Coupling. 6-Chloro-3(2H)-pyridazinone is coupled with 2-methoxyphenylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand like XPhos) and a base (e.g., Na₂CO₃ or Cs₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water). The reaction is typically heated under an inert atmosphere. The methoxy group serves as a protecting group for the phenol.

Step 2: Demethylation. The resulting 6-(2-methoxyphenyl)pyridazin-3(2H)-one is then demethylated to yield the final product. This can be achieved using reagents such as boron tribromide (BBr₃) or hydrobromic acid (HBr).

Performance and Considerations
ParameterValue/ObservationSource
Yield Generally good to excellent for the coupling step.[5]
Purity Requires chromatographic purification.
Scalability Can be scaled up, but catalyst cost and removal can be a consideration.
Reagents Requires specialized reagents (palladium catalyst, boronic acid).
Key Challenge The need for a protection/deprotection sequence for the hydroxyl group adds steps to the overall synthesis. The efficiency of the coupling can be sensitive to the choice of catalyst, ligand, and base.

Expertise & Experience Insights: The Suzuki-Miyaura coupling offers high functional group tolerance and is a powerful tool for constructing C-C bonds. However, the direct coupling of a boronic acid with an unprotected hydroxyl group can be problematic. Therefore, the use of a protected phenol, such as 2-methoxyphenylboronic acid, is necessary. The subsequent deprotection step adds to the overall synthesis length and may require harsh conditions that could affect the pyridazinone ring. For chloro-heterocycles, C-Cl bond activation can be challenging, often necessitating the use of more sophisticated and expensive catalyst systems.[5]

Alternative Route 3: Synthesis from Furanone Precursors

This route involves the reaction of a suitably substituted furanone with hydrazine, which leads to the formation of the pyridazinone ring.

Reaction Scheme:

Furanone Route Aroylpropionic_Acid 3-(2-Hydroxybenzoyl)propionic acid Furanone Substituted Furanone Aroylpropionic_Acid->Furanone 1. Ac2O, NaOAc Aldehyde Aromatic Aldehyde Aldehyde->Furanone Final_Product This compound Furanone->Final_Product 2. Hydrazine Hydrazine Hydrazine

Sources

Comparative Cross-Reactivity Profiling of 6-(2-Hydroxyphenyl)pyridazin-3(2H)-one: A Guide to Navigating the Selectivity Landscape

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazinone Scaffold and the Imperative for Selectivity

The pyridazinone core is a privileged scaffold in medicinal chemistry, forming the basis of compounds with a vast array of biological activities, including anti-inflammatory, analgesic, anticancer, and cardiovascular effects.[1][2] Within this class, 6-(2-Hydroxyphenyl)pyridazin-3(2H)-one and its derivatives have emerged as promising candidates for complex indications, notably as multifunctional agents against Alzheimer's disease, where they have been shown to exhibit acetylcholinesterase inhibition, antioxidant activity, and modulation of amyloid-β aggregation.[3]

However, the therapeutic potential of any small molecule is intrinsically linked to its selectivity. Off-target interactions can lead to unforeseen adverse drug reactions (ADRs) or, conversely, reveal opportunities for therapeutic polypharmacology. Therefore, a comprehensive understanding of a compound's cross-reactivity profile is not merely a regulatory hurdle but a fundamental component of strategic drug development. Early-stage in vitro safety pharmacology profiling is an essential tool for predicting clinical adverse effects, mitigating risk, and reducing late-stage attrition.[4][5][6]

This guide provides a framework for the comprehensive cross-reactivity profiling of this compound. We will outline a tiered, logical approach to systematically unmask its off-target interaction landscape and provide objective, data-driven comparisons against relevant alternative compounds. The methodologies described herein are designed to create a self-validating system, ensuring the generation of robust and interpretable data for informed decision-making in a drug discovery program.

Designing the Profiling Cascade: A Multi-Tiered Strategy

A successful profiling campaign does not rely on a single experiment but rather on a strategic, tiered workflow. This approach maximizes information gain while efficiently managing resources. We propose a three-tiered strategy to move from broad liability screening to focused mechanistic investigation.

Caption: Tiered workflow for cross-reactivity profiling.

Selection of Comparator Compounds

The choice of comparators is critical for contextualizing the test compound's profile. We have selected three compounds based on the known and potential therapeutic areas of pyridazinones.

  • Celecoxib: A selective COX-2 inhibitor. Given that many pyridazinone derivatives show anti-inflammatory activity via COX inhibition, Celecoxib serves as a key benchmark for selectivity within this pathway.[3][7][8]

  • Ibuprofen: A non-selective COX-1/COX-2 inhibitor. This provides a comparison against a widely used NSAID with a known profile of gastrointestinal and cardiovascular side effects linked to its broader mechanism of action.[9][10][11]

  • Donepezil: An acetylcholinesterase inhibitor used in Alzheimer's disease treatment. As this compound derivatives are being explored for this indication, comparing profiles can highlight potential advantages or overlapping off-target liabilities.[3][12][13]

Tier 1: Broad Liability Assessment

The primary goal of this tier is to perform a wide, cost-effective screen to identify potential off-target liabilities early. This is typically achieved by screening the test compound and comparators at a single, high concentration (e.g., 10 µM) against a panel of targets known to be associated with clinical ADRs.[4][5][14]

Recommended Panel: A panel such as the Eurofins Discovery SafetyScreen44™ or Reaction Biology InVEST™44 is ideal.[4][14] These panels cover a well-established set of diverse targets, including GPCRs, ion channels, transporters, and non-kinase enzymes, which are implicated in a majority of safety-related drug attrition.[5]

Data Interpretation: Results are typically reported as percent inhibition (%I) or percent of control. A common threshold for flagging a "hit" is >50% inhibition at 10 µM. This indicates a potential interaction that warrants further investigation in Tier 2.

Hypothetical Tier 1 Comparative Data
TargetTarget ClassThis compound (%I @ 10µM)Celecoxib (%I @ 10µM)Ibuprofen (%I @ 10µM)Donepezil (%I @ 10µM)
COX-1 Enzyme45%15%92% 5%
COX-2 Enzyme88% 95% 94% 3%
PDE4D Enzyme65% 8%12%4%
hERG Ion Channel12%5%2%18%
5-HT2B GPCR58% 25%31%15%
M1 GPCR8%3%5%85%
Dopamine Transporter (DAT) Transporter15%11%7%22%
Note: This data is illustrative and designed to demonstrate the principles of comparative analysis. Values in bold indicate significant hits (>50% inhibition) that would trigger further investigation.

From this hypothetical data, we would conclude that our lead compound shows strong COX-2 inhibition, moderate PDE4D and 5-HT2B receptor interaction, and relative sparing of COX-1 compared to Ibuprofen.

Tier 2: Focused Selectivity & Potency Determination

Hits identified in Tier 1 must be confirmed and quantified. This tier involves generating dose-response curves to determine potency (IC₅₀, Kᵢ, or EC₅₀) and expanding screening for target families where structural alerts or initial hits suggest a potential for broader interactions.

Kinome Profiling

The protein kinase family is a major source of off-target interactions due to the conserved nature of the ATP-binding site.[15] Given the structural features of many pyridazinone-based inhibitors, a comprehensive kinome scan is a critical step. Platforms like the Eurofins Discovery KINOMEscan™ or Reaction Biology's kinase profiling services offer panels of over 400 human kinases.[16][17][18]

Experimental Rationale: This experiment is not an enzymatic activity assay but a competition binding assay. It measures the ability of the test compound to displace a ligand from the kinase active site, providing a direct measure of binding affinity (reported as % of control or Kd). This approach is highly sensitive and is not dependent on identifying a suitable substrate for each kinase.[16]

Dose-Response Assays for Tier 1 Hits

For each significant hit from the Tier 1 panel (e.g., PDE4D and 5-HT2B in our example), a 10-point dose-response curve should be generated to determine the IC₅₀ value. This is essential for ranking the potency of off-target activities relative to the on-target activity.

Hypothetical Tier 2 Comparative Data
TargetAssay TypeThis compound (IC₅₀/Kᵢ, nM)Celecoxib (IC₅₀/Kᵢ, nM)Ibuprofen (IC₅₀/Kᵢ, nM)Donepezil (IC₅₀/Kᵢ, nM)
COX-2 Enzyme Activity110802,500>100,000
PDE4D Enzyme Activity850>10,000>10,000>10,000
5-HT2B Radioligand Binding1,2008,000>10,000>10,000
M1 Radioligand Binding>10,000>10,000>10,00025

This quantitative data allows for the calculation of a selectivity index (e.g., IC₅₀ off-target / IC₅₀ on-target). For our compound, the selectivity for COX-2 over PDE4D is approximately 8-fold (850 nM / 110 nM). This provides a quantitative risk assessment for potential side effects mediated by PDE4D inhibition.

Tier 3: Cellular and Phenotypic Validation

Biochemical and binding assays are powerful but occur in an artificial system. Tier 3 aims to confirm that observed off-target interactions are relevant in a more physiological, cell-based context.

Experimental Rationale: A binding hit does not reveal the functional consequence of the interaction. The compound could be an agonist, antagonist, or allosteric modulator. Functional assays are required to elucidate the mechanism.[5][19] For example, a hit on a Gq-coupled GPCR like 5-HT2B in a binding assay should be followed up with a calcium flux or IP-1 accumulation assay to determine if the compound activates or blocks receptor signaling.[20][21]

G cluster_pathway Example: 5-HT2B (Gq-coupled) Pathway Validation Ligand 5-HT (Agonist) or Test Compound Receptor 5-HT2B Receptor Ligand->Receptor Binds Gq Gαq Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (Functional Readout) IP3->Ca Triggers

Caption: Functional validation of a GPCR off-target hit.

Protocol: Radioligand Binding Assay (Competitive Inhibition)

This protocol provides a standardized method for determining the binding affinity (Kᵢ) of a test compound for a specific receptor, such as the 5-HT2B receptor.

  • Materials:

    • Cell membranes expressing the human 5-HT2B receptor.

    • Radioligand (e.g., [³H]-LSD).

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.5 mM EDTA).

    • Non-specific binding control (e.g., Mianserin at 10 µM).

    • Test compound and comparators (10 mM stock in DMSO).

    • 96-well microplates and glass fiber filter mats.

    • Scintillation fluid and microplate scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer to create a 10-point concentration curve (e.g., 100 µM to 1 nM final concentration).

    • In a 96-well plate, add 25 µL of assay buffer (for total binding), 25 µL of non-specific binding control, or 25 µL of the test compound dilution.

    • Add 25 µL of the radioligand diluted in assay buffer to a final concentration equal to its Kd.

    • Initiate the binding reaction by adding 50 µL of the cell membrane preparation (e.g., 10 µg protein per well).

    • Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C). The exact conditions must be optimized for each receptor target.

    • Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters three times with ice-cold assay buffer to remove residual unbound radioligand.

    • Dry the filter mats, place them in a scintillation bag with scintillation fluid, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding counts from total binding counts.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The cross-reactivity profile of this compound, or any drug candidate, is a critical dataset that profoundly influences its developmental trajectory. By employing a systematic, tiered approach—moving from broad panel screening to focused dose-response analysis and finally to cellular validation—researchers can build a comprehensive and actionable understanding of a compound's selectivity. This guide provides a robust framework for such an investigation, emphasizing the causality behind experimental choices and the importance of quantitative comparison against relevant benchmarks. This strategy not only de-risks the candidate by identifying potential safety liabilities but also empowers discovery by potentially uncovering novel mechanisms of action, paving the way for safer and more effective therapeutics.

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A Researcher's Guide to the In Vivo Validation of 6-(2-Hydroxyphenyl)pyridazin-3(2H)-one: A Comparative Framework

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vivo validation of 6-(2-hydroxyphenyl)pyridazin-3(2H)-one, a novel pyridazinone derivative. Given the therapeutic potential of the pyridazinone scaffold in oncology, inflammation, and cardiovascular diseases, this document outlines a direct, evidence-based approach to assessing the compound's efficacy in preclinical models. We will delve into the rationale behind experimental design, present detailed protocols for key in vivo assays, and offer a comparative analysis against established standard-of-care alternatives.

The pyridazinone core is a versatile pharmacophore found in numerous bioactive agents. Derivatives have been shown to exhibit a range of activities, including anticancer, anti-inflammatory, and vasodilatory effects.[1][2][3] This guide will focus on validating the therapeutic potential of this compound in two primary areas with robust preclinical models: oncology and inflammation.

Section 1: In Vivo Validation in Oncology: The Xenograft Tumor Model

The xenograft model, where human tumor cells are implanted into immunodeficient mice, remains a cornerstone of preclinical oncology research.[4][5] This model allows for the direct assessment of a compound's ability to inhibit tumor growth in a living system.

Rationale for Model Selection

The choice of a human tumor xenograft model is predicated on its ability to provide a direct measure of a compound's anti-proliferative and anti-tumor effects on human cancer cells.[1][6] For this validation, we propose using a cell line-derived xenograft (CDX) model, which offers high reproducibility and allows for comparison with a large body of existing data.[7][8] We will use the human colon cancer cell line HCT-116, a well-characterized and commonly used line in xenograft studies.

Experimental Workflow: Xenograft Tumor Model

The following diagram outlines the workflow for the xenograft tumor growth inhibition study.

xenograft_workflow cluster_prep Phase 1: Preparation cluster_implantation Phase 2: Tumor Implantation cluster_treatment Phase 3: Treatment & Monitoring cluster_endpoint Phase 4: Endpoint Analysis cell_culture HCT-116 Cell Culture cell_harvest Cell Harvesting & Viability Check cell_culture->cell_harvest implantation Subcutaneous Injection of HCT-116 cells cell_harvest->implantation animal_acclimatization Animal Acclimatization (Nude Mice) animal_acclimatization->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Daily Dosing (Vehicle, Test Compound, Positive Control) randomization->treatment measurement Tumor Volume & Body Weight Measurement (2-3x weekly) treatment->measurement euthanasia Euthanasia measurement->euthanasia tumor_excision Tumor Excision & Weight Measurement euthanasia->tumor_excision analysis Data Analysis (TGI) tumor_excision->analysis

Caption: Workflow for the in vivo xenograft tumor model.

Detailed Experimental Protocol: HCT-116 Xenograft Model

This protocol is adapted from established methodologies for xenograft tumor studies.[9]

Materials:

  • Human colon carcinoma cell line (HCT-116)

  • Female athymic nude mice (4-6 weeks old)

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Matrigel or similar basement membrane matrix (optional, can improve tumor take rate)[10]

  • This compound (Test Compound)

  • 5-Fluorouracil (5-FU) or another appropriate standard-of-care for colorectal cancer (Positive Control)

  • Vehicle for drug formulation (e.g., 0.5% CMC in saline)

  • Digital calipers

  • Sterile syringes and needles (27-30 gauge)

Procedure:

  • Cell Preparation:

    • Culture HCT-116 cells in a 37°C, 5% CO2 incubator.

    • When cells reach 70-80% confluency, harvest them using trypsin-EDTA.

    • Wash the cells twice with sterile PBS.

    • Resuspend the cells in PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5 x 10^7 cells/mL.

    • Perform a trypan blue exclusion assay to ensure >95% viability.

  • Animal Acclimatization and Tumor Implantation:

    • Acclimatize mice for at least one week.

    • Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring and Randomization:

    • Monitor the mice for tumor growth.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group). Tumor volume is calculated using the formula: Volume = (width)² x length / 2.[9]

  • Treatment:

    • Group 1 (Vehicle Control): Administer the vehicle solution daily.

    • Group 2 (Test Compound - Low Dose): Administer this compound at a low dose (e.g., 10 mg/kg) daily.

    • Group 3 (Test Compound - High Dose): Administer this compound at a high dose (e.g., 50 mg/kg) daily.

    • Group 4 (Positive Control): Administer the standard-of-care drug (e.g., 5-FU at 20 mg/kg) according to an established dosing schedule.

    • Administer all treatments for a predefined period (e.g., 21 days).

  • Data Collection:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the animals for any signs of toxicity.

  • Endpoint and Analysis:

    • At the end of the treatment period, euthanize the mice.

    • Excise the tumors and record their final weight.

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

Comparative Data Presentation

The efficacy of this compound should be compared to the vehicle and the positive control. The data can be summarized as follows:

Treatment GroupDoseMean Final Tumor Volume (mm³)Mean Final Tumor Weight (g)Tumor Growth Inhibition (%)
Vehicle Control-0
Test Compound10 mg/kg
Test Compound50 mg/kg
Positive Control (e.g., 5-FU)20 mg/kg

Section 2: In Vivo Validation in Inflammation: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a classic and highly reproducible assay for evaluating the acute anti-inflammatory activity of novel compounds.[11][12]

Rationale for Model Selection

This model is selected for its simplicity, reliability, and its relevance to the prostaglandin-mediated inflammatory pathway, a common target for anti-inflammatory drugs.[13] The inflammatory response is quantifiable and develops over a short period, making it ideal for screening.

Signaling Pathway in Carrageenan-Induced Inflammation

The subcutaneous injection of carrageenan initiates a biphasic inflammatory response. The early phase involves the release of histamine and serotonin, while the later phase is characterized by the production of prostaglandins and other inflammatory mediators.

inflammation_pathway cluster_stimulus Inflammatory Stimulus cluster_mediators Mediator Release cluster_response Physiological Response carrageenan Carrageenan Injection histamine Histamine/Serotonin Release (Early Phase) carrageenan->histamine prostaglandins Prostaglandin Synthesis (Late Phase) carrageenan->prostaglandins cytokines Cytokine Production (TNF-α, IL-1β) carrageenan->cytokines vasodilation Vasodilation histamine->vasodilation permeability Increased Vascular Permeability histamine->permeability prostaglandins->vasodilation prostaglandins->permeability edema Edema Formation vasodilation->edema permeability->edema

Caption: Simplified signaling in carrageenan-induced inflammation.

Detailed Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol is based on standard procedures for this model.[11][13][14]

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • Lambda carrageenan (1% w/v in sterile saline)

  • Pletismometer or digital calipers

  • This compound (Test Compound)

  • Diclofenac sodium or Indomethacin (Positive Control)

  • Vehicle for drug formulation (e.g., 0.5% Tween 80 in saline)

  • Sterile syringes and needles (27-gauge)

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize rats for at least one week.

    • Divide the animals into treatment groups (n=6 per group).

  • Drug Administration:

    • Administer the respective treatments orally 1 hour before carrageenan injection.

    • Group 1 (Vehicle Control): Administer the vehicle.

    • Group 2 (Test Compound - Low Dose): Administer this compound at a low dose (e.g., 10 mg/kg).

    • Group 3 (Test Compound - High Dose): Administer this compound at a high dose (e.g., 50 mg/kg).

    • Group 4 (Positive Control): Administer Diclofenac sodium (e.g., 10 mg/kg).

  • Induction of Paw Edema:

    • Measure the initial volume of the right hind paw of each rat (V₀).

    • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection (Vt).

  • Data Analysis:

    • Calculate the increase in paw volume (edema) at each time point: Edema = Vt - V₀.

    • Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control at each time point.

Comparative Data Presentation

The anti-inflammatory effect of the test compound should be compared against the vehicle and a standard NSAID.

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3 hours% Inhibition of Edema at 3 hours
Vehicle Control-0
Test Compound10
Test Compound50
Positive Control (Diclofenac)10

Conclusion

This guide provides a structured and scientifically rigorous approach to the in vivo validation of this compound. By employing well-established models in oncology and inflammation, researchers can generate robust and comparable data to assess the therapeutic potential of this novel compound. The detailed protocols and comparative framework are designed to ensure the generation of high-quality, decision-enabling preclinical data. Further investigations into the mechanism of action, pharmacokinetics, and toxicology will be essential next steps in the development of this promising pyridazinone derivative.

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Comparative analysis of the biological activity of pyridazinone isomers.

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Biological Activity of Pyridazinone Isomers

The pyridazinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to the remarkable diversity of biological activities its derivatives exhibit.[1][2][3] As one of the three isomeric diazines, pyridazine, with its adjacent nitrogen atoms, provides a unique electronic and structural framework for molecular design.[1][4] This guide offers a comparative analysis of pyridazinone isomers, delving into their performance in key therapeutic areas. We will explore the mechanistic underpinnings of their activity, present supporting experimental data, and provide detailed protocols to ensure scientific rigor and reproducibility.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Pyridazinone derivatives have emerged as a formidable class of anticancer agents, targeting various hallmarks of cancer.[5][6] Their mechanisms often involve the inhibition of critical enzymes that drive tumor growth and survival, such as Poly (ADP-ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7][8][9]

Mechanism of Action: PARP and VEGFR-2 Inhibition

Many potent pyridazinone-based anticancer agents function as PARP inhibitors.[8] PARP enzymes are crucial for DNA single-strand break repair. By inhibiting PARP, these compounds can induce synthetic lethality in cancer cells that have pre-existing defects in other DNA repair pathways (e.g., BRCA mutations), leading to catastrophic DNA damage and cell death. Others act as VEGFR-2 inhibitors, disrupting the signaling cascade that promotes angiogenesis—the formation of new blood vessels essential for tumor growth and metastasis.[9]

PARP_Inhibition_Pathway cluster_0 DNA Damage Response cluster_1 Therapeutic Intervention DNA_Damage DNA Single-Strand Break PARP1 PARP1 Enzyme DNA_Damage->PARP1 activates PAR_Polymer PAR Polymer Chain PARP1->PAR_Polymer synthesizes Repair_Failure Repair Failure & Replication Fork Collapse PARP1->Repair_Failure Inhibition leads to Repair_Proteins DNA Repair Proteins (XRCC1, etc.) PAR_Polymer->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair mediates Pyridazinone_Inhibitor Pyridazinone-based PARP Inhibitor Pyridazinone_Inhibitor->PARP1 Inhibition Inhibition Inhibition->PARP1 Apoptosis Apoptosis (Cell Death) Repair_Failure->Apoptosis

Caption: PARP Inhibition by Pyridazinone Derivatives.

Comparative Efficacy Data of Anticancer Pyridazinone Isomers

The following table summarizes the cytotoxic and inhibitory activities of various pyridazinone isomers against different cancer cell lines. A lower IC₅₀ or GI₅₀ value indicates greater potency.

Compound/IsomerCancer Cell Line(s)Biological TargetQuantitative DataReference
Olaparib Ovarian, Breast, GastricPARPIC₅₀ = 0.015 µM[8]
Talazoparib Breast, ProstatePARPIC₅₀ = 0.0002 µM[8]
Compound 17a Melanoma, NSCLC, ColonVEGFR-2GI% = 62.21–100.14%[5][9]
DCPYR Murine Colon (MAC16)Not Specified53% tumor growth inhibition in vivo[10]
Compound 43 Renal, PancreaticTubulinIC₅₀ = 2.2-2.9 µM[8]
Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines a standard method for assessing the in vitro cytotoxicity of pyridazinone compounds.

Causality: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, forming a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative measure of cell viability after exposure to a test compound.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyridazinone isomers in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The incubation time is critical as it must be long enough for the compound to exert its cytotoxic effect.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. This allows for the metabolic conversion of MTT to formazan by viable cells.

  • Solubilization: Add 100 µL of a solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

The pyridazinone core is a prominent scaffold for developing anti-inflammatory agents, often with reduced ulcerogenic side effects compared to traditional NSAIDs.[11][12][13] Key targets include cyclooxygenase-2 (COX-2) and phosphodiesterase 4 (PDE4), enzymes central to the inflammatory response.[14][15][16]

Mechanism of Action: COX-2 and PDE4 Inhibition

Selective inhibition of COX-2 is a primary strategy for anti-inflammatory drug design. COX-2 is an inducible enzyme responsible for producing prostaglandins that mediate pain and inflammation. By inhibiting COX-2, pyridazinone derivatives can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[16][17]

PDE4 inhibitors, on the other hand, work by preventing the breakdown of cyclic adenosine monophosphate (cAMP).[14] Elevated intracellular cAMP levels suppress the activity of immune cells and reduce the production of pro-inflammatory cytokines like TNF-α and various interleukins.[7][14]

Anti_Inflammatory_Workflow cluster_0 Inflammatory Stimulus cluster_1 Cellular Response & Targets cluster_2 Therapeutic Intervention cluster_3 Outcome Stimulus Inflammatory Stimulus (e.g., LPS, Carrageenan) Macrophage Macrophage / Immune Cell Stimulus->Macrophage COX2 COX-2 Enzyme Macrophage->COX2 upregulates PDE4 PDE4 Enzyme Macrophage->PDE4 activates Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins produces Reduced_Inflammation Reduced Inflammation COX2->Reduced_Inflammation Inhibition leads to cAMP cAMP PDE4->cAMP degrades PDE4->Reduced_Inflammation Inhibition leads to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) cAMP->Cytokines suppresses production Pyridazinone_COX2 Pyridazinone COX-2 Inhibitor Pyridazinone_COX2->COX2 Pyridazinone_PDE4 Pyridazinone PDE4 Inhibitor Pyridazinone_PDE4->PDE4 Inflammation Inflammation Prostaglandins->Inflammation Cytokines->Inflammation

Caption: Dual Anti-inflammatory Pathways Targeted by Pyridazinones.

Comparative Efficacy Data of Anti-inflammatory Pyridazinone Isomers

This table compares the in vivo and in vitro anti-inflammatory activity of pyridazinone derivatives, highlighting their potency and gastric safety profile.

Compound/IsomerTargetAssayQuantitative DataUlcerogenic EffectReference
Compound 2f COX-2Carrageenan Paw EdemaSuperior to IndomethacinNone observed[16]
Compound 3c COX-2Carrageenan Paw EdemaSuperior to IndomethacinNone observed[16]
Compound 4a COX-2Carrageenan Paw EdemaMore potent than IndomethacinSafe gastric profile[17]
Compound 9d COX-2Carrageenan Paw EdemaMore potent than IndomethacinSafe gastric profile[17]
Compound 20 Not SpecifiedCarrageenan Paw Edema77.23% edema inhibitionSuperior GI safety[18]
Compound 4ba PDE4BMacrophage Cytokine Prod.Regulates pro-inflammatory cytokinesNot Assessed[14]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

This is a classic, self-validating in vivo model for evaluating acute anti-inflammatory activity.

Causality: Carrageenan is a phlogistic agent that, when injected into a rat's paw, induces a biphasic inflammatory response. The initial phase involves the release of histamine and serotonin, while the later phase (after 1 hour) is mediated by prostaglandins, involving the induction of the COX-2 enzyme. Measuring the reduction in paw swelling (edema) after treatment with a test compound provides a reliable measure of its anti-inflammatory, particularly anti-prostaglandin, activity.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats (150-200g) for one week under standard laboratory conditions.

  • Grouping and Fasting: Divide animals into groups (n=6), including a control group, a reference standard group (e.g., Indomethacin 10 mg/kg), and test groups for different doses of pyridazinone isomers. Fast the animals overnight before the experiment.

  • Compound Administration: Administer the test compounds and the reference standard orally (p.o.) or intraperitoneally (i.p.) one hour before inducing inflammation. The control group receives only the vehicle.

  • Baseline Measurement: Just before carrageenan injection, measure the initial volume of the right hind paw of each rat using a plethysmometer. This serves as the baseline (V₀).

  • Inflammation Induction: Inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar tissue of the right hind paw.

  • Edema Measurement: Measure the paw volume (Vₜ) at regular intervals after the carrageenan injection, typically at 1, 2, 3, and 4 hours.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula:

    • % Inhibition = [1 - (ΔV_test / ΔV_control)] * 100

    • Where ΔV = Vₜ - V₀.

  • Ulcerogenic Assessment: After the experiment, animals can be euthanized and the stomachs examined for any signs of hyperemia or ulceration to assess the gastric side effects of the compounds.

Cardiovascular Activity: Vasodilation through PDE Inhibition

Pyridazinone derivatives are well-documented for their cardiovascular effects, particularly as vasodilators and inotropic agents.[8][19] This activity is primarily mediated through the inhibition of phosphodiesterase isoenzymes, especially PDE3 and PDE5, which are abundant in cardiac and vascular smooth muscle.[8][20][21]

Mechanism of Action: PDE3 and PDE5 Inhibition

Inhibition of PDE3, the cGMP-inhibited PDE, in vascular smooth muscle prevents the breakdown of cAMP.[21] The resulting increase in cAMP concentration leads to the activation of Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately causing a decrease in intracellular calcium and leading to smooth muscle relaxation and vasodilation.[8]

Inhibition of PDE5 is specific to the cGMP pathway. PDE5 inhibitors prevent the degradation of cGMP, leading to vasodilation through a cGMP-dependent protein kinase (PKG) pathway. This is the mechanism behind well-known drugs used for erectile dysfunction and pulmonary hypertension.[20]

Comparative Efficacy Data of Vasodilator Pyridazinone Isomers

The following table presents the vasodilator potency of different pyridazinone isomers, highlighting their selectivity for PDE isoenzymes.

Compound/IsomerTargetAssayQuantitative Data (IC₅₀)Reference
Compound 21b PDE3Guinea Pig Ventricular Muscle0.15 µM[8]
Compound 22 PDE3Cardiac PDE3 Fraction10 µM[8]
Compound 23a PDE5PDE5 Inhibition Assay0.14 µM[8]
Compound 27 PDE5PDE5 Inhibition Assay34 nM[8]
Compound 9 Not SpecifiedVasodilatory Action0.051 µM[8]
Compound 10 Not SpecifiedVasodilator/Antiplatelet35.3 µM[8]

Conclusion and Future Perspectives

The comparative analysis clearly demonstrates the remarkable versatility of the pyridazinone scaffold. Through subtle structural and isomeric modifications, derivatives can be fine-tuned to selectively and potently inhibit a wide range of biological targets, leading to significant anticancer, anti-inflammatory, and cardiovascular activities.[3][12] The structure-activity relationship studies reveal that substitutions at various positions on the pyridazinone ring are critical for determining biological specificity and potency.[22][23][24]

Future research will likely focus on developing dual-action inhibitors, such as compounds with both anticancer and anti-inflammatory properties, which could be beneficial in the context of inflammation-driven cancers.[8] The continued exploration of this "magic moiety" holds immense promise for the discovery of novel therapeutics to address significant unmet medical needs.[2]

References

  • Rana Bershawy., Hani S. Hafez., Sahar S. El-Sakka., "Ali Hammad. & Mohammed H. Soliman. The anticancer and anti-inflammatory activity screening of pyridazinone-based analogs against human epidermoid skin cancer with detailed mechanistic analyses. Taylor & Francis Online. [Link]

  • Anti-inflammatory activity of pyridazinones: A review. PubMed. [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

  • Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Semantic Scholar. [Link]

  • “Designing Synthesis and Biological Evaluation of Pyridazinone Derivatives”. [No Source Name Available]. [Link]

  • A Review on Synthesis and Biological Activities of Magic Moiety: Pyridazinone. [No Source Name Available]. [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. NIH. [Link]

  • Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. PMC - PubMed Central. [Link]

  • Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. MDPI. [Link]

  • Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. [No Source Name Available]. [Link]

  • The synthesis and structure-activity relationship of pyridazinones as glucan synthase inhibitors. PubMed. [Link]

  • Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast. PubMed. [Link]

  • Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. [No Source Name Available]. [Link]

  • (PDF) Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. [No Source Name Available]. [Link]

  • Synthesis and anti-inflammatory activity of novel pyridazine and pyridazinone derivatives as non-ulcerogenic agents. PubMed. [Link]

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. [Link]

  • The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. ResearchGate. [Link]

  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. PMC. [Link]

  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. MDPI. [Link]

  • Structure‐activity relationship of the synthesized pyridazine derivatives. ResearchGate. [Link]

  • Pyridazinone derivatives with anticancer activity. ResearchGate. [Link]

  • Synthesis and biological evaluation of some new pyridazinone derivatives. [No Source Name Available]. [Link]

  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. PubMed Central. [Link]

  • Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. Sami Publishing Company. [Link]

  • Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents. PubMed. [Link]

  • Synthesis, Pharmacological Evaluation, and Docking Studies of Novel Pyridazinone-Based Cannabinoid Receptor Type 2 Ligands. PubMed. [Link]

  • Synthesis, structure–activity relationships and stereochemical investigations of new tricyclic pyridazinone derivatives as potential STAT3 inhibitors | Request PDF. ResearchGate. [Link]

Sources

A Guide to Orthogonal Assays for Confirming the Mechanism of Action of 6-(2-Hydroxyphenyl)pyridazin-3(2H)-one as a Cyclooxygenase-2 (COX-2) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridazinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, and cardiovascular effects.[1][2][3] The compound 6-(2-Hydroxyphenyl)pyridazin-3(2H)-one belongs to this versatile class. While its precise, universally documented mechanism of action is not available in a singular public source, related pyridazinone structures are well-characterized as potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[2][4]

Herein, we detail a logical progression of experiments, from initial biochemical validation to cellular target engagement and functional downstream effects. Each section explains the causal logic behind the experimental choice, provides detailed, field-proven protocols, and illustrates key concepts with diagrams.

Chapter 1: The Proposed Signaling Pathway

Before delving into the experimental design, it is crucial to understand the biological context. The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed and plays a role in physiological functions like gastric protection, COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

Our hypothesis is that this compound selectively binds to and inhibits the enzymatic activity of COX-2, thereby blocking the production of pro-inflammatory prostaglandins.

Diagram: Proposed COX-2 Inhibition Pathway

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) COX2->Prostaglandins Catalysis Compound 6-(2-Hydroxyphenyl) pyridazin-3(2H)-one Compound->COX2 Inhibition Inflammation Inflammation & Pain Prostaglandins->Inflammation Signal

Caption: Proposed mechanism of action for this compound.

Chapter 2: Primary Validation: In Vitro COX-1/COX-2 Inhibition Assay

Scientific Rationale: The first logical step is to determine if the compound directly inhibits the enzymatic activity of purified COX-1 and COX-2 enzymes. This biochemical assay provides a direct measure of the compound's potency (IC50) and selectivity. A fluorometric assay is a sensitive and common method for this purpose, where the COX-mediated peroxidation of a probe generates a fluorescent product.

Experimental Protocol: Fluorometric COX Inhibition Assay

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Reconstitute purified human COX-1 and COX-2 enzymes according to the manufacturer's instructions.

    • Prepare a stock solution of this compound in DMSO and create a serial dilution series.

    • Prepare solutions of Arachidonic Acid (substrate) and a fluorogenic probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine).

  • Assay Procedure (96-well plate format):

    • To each well, add 80 µL of assay buffer.

    • Add 10 µL of the diluted compound or vehicle (DMSO) for control wells.

    • Add 10 µL of either COX-1 or COX-2 enzyme solution.

    • Incubate for 15 minutes at 37°C to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 10 µL of a solution containing both Arachidonic Acid and the fluorogenic probe.

    • Immediately begin kinetic measurement of fluorescence (e.g., Excitation/Emission ~530/590 nm) using a plate reader at 37°C for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time curve).

    • Normalize the rates to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value for both COX-1 and COX-2.

    • The selectivity index is calculated as IC50(COX-1) / IC50(COX-2). A higher value indicates greater selectivity for COX-2.

ParameterExpected Outcome for a Selective COX-2 Inhibitor
COX-2 IC50 Low nanomolar to micromolar range
COX-1 IC50 Significantly higher than COX-2 IC50
Selectivity Index >10

Chapter 3: Orthogonal Assay 1: Cellular Target Engagement (CETSA®)

Scientific Rationale: While the in vitro assay confirms enzymatic inhibition, it does not prove that the compound can enter a cell and bind to its target in the complex cellular environment. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that directly measures target engagement in intact cells.[7][8] The principle is that when a compound binds to its target protein, it stabilizes the protein, leading to an increase in its melting temperature.[9][10][11]

Diagram: CETSA® Experimental Workflow

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Heat Challenge cluster_2 Lysis & Separation cluster_3 Detection Cells_Vehicle Cells + Vehicle Heat Apply Temperature Gradient (e.g., 40-70°C) Cells_Vehicle->Heat Cells_Compound Cells + Compound Cells_Compound->Heat Lysis Cell Lysis (Freeze-Thaw) Heat->Lysis Centrifuge Centrifugation to separate soluble vs. aggregated protein Lysis->Centrifuge WB Western Blot for Soluble COX-2 Centrifuge->WB

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Experimental Protocol: CETSA® with Western Blot Detection

  • Cell Culture and Treatment:

    • Culture cells known to express COX-2 (e.g., LPS-stimulated macrophages or a suitable cancer cell line).

    • Treat cells with either a high concentration of this compound or vehicle (DMSO) for 1-2 hours.

  • Heat Challenge:

    • Harvest and resuspend the treated cells in PBS.

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.[10]

  • Cell Lysis and Protein Separation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Detection by Western Blot:

    • Collect the supernatant (soluble fraction).

    • Determine the protein concentration of each sample.

    • Perform SDS-PAGE and Western blotting using a primary antibody specific for COX-2.[12]

    • Use a loading control (e.g., GAPDH) to ensure equal protein loading.

    • Quantify the band intensities using densitometry.

  • Data Analysis:

    • For each treatment group (vehicle vs. compound), plot the percentage of soluble COX-2 remaining relative to the non-heated control against the temperature.

    • A rightward shift in the melting curve for the compound-treated group compared to the vehicle group indicates thermal stabilization and confirms direct target engagement in the cellular context.

Chapter 4: Orthogonal Assay 2: Downstream Pathway Modulation

Scientific Rationale: Confirming target engagement is critical, but it is equally important to demonstrate that this engagement leads to the expected functional consequence—namely, the inhibition of downstream signaling. A direct downstream product of COX-2 activity is prostaglandin E2 (PGE2). Measuring the levels of PGE2 in cells treated with the compound provides a functional readout of COX-2 inhibition.

Experimental Protocol: Cellular PGE2 Measurement by ELISA

  • Cell Culture and Stimulation:

    • Plate a suitable cell line (e.g., A549 human lung carcinoma cells or RAW 264.7 macrophage-like cells) in a 24-well plate.

    • Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.

    • Stimulate the cells with an inflammatory agent to induce COX-2 expression and activity (e.g., Interleukin-1β (IL-1β) or Lipopolysaccharide (LPS)) for a defined period (e.g., 16-24 hours).

  • Sample Collection:

    • After the stimulation period, collect the cell culture supernatant.

    • Centrifuge the supernatant to remove any cellular debris.

  • PGE2 Quantification:

    • Quantify the concentration of PGE2 in the supernatant using a commercially available Prostaglandin E2 ELISA kit, following the manufacturer's protocol.

  • Data Analysis:

    • Generate a standard curve using the provided PGE2 standards.

    • Calculate the concentration of PGE2 in each sample based on the standard curve.

    • Plot the PGE2 concentration against the compound concentration to determine the IC50 for the inhibition of PGE2 production. This cellular IC50 should be comparable to the biochemical IC50 obtained in Chapter 2.

AssayParameter MeasuredExpected Result
Biochemical Assay Direct COX-2 Enzyme Inhibition (IC50)Potent inhibition
CETSA® Thermal Stabilization of COX-2Rightward shift in melting curve
PGE2 ELISA Inhibition of Downstream Product (IC50)Dose-dependent decrease in PGE2

Chapter 5: Orthogonal Assay 3: Phenotypic Confirmation

Scientific Rationale: The final piece of the puzzle is to confirm that the compound's effect on its molecular target translates into a relevant cellular phenotype. Since COX-2 is involved in cell proliferation in some cancer models, a cell viability assay can serve as a phenotypic endpoint. This assay provides a broader biological context for the compound's activity.

Experimental Protocol: Cell Viability (MTS Assay)

  • Cell Seeding:

    • Seed a cancer cell line known to have COX-2-dependent proliferation (e.g., certain colon or lung cancer cell lines) into a 96-well plate at an appropriate density.[13]

    • Allow the cells to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound for 48-72 hours. Include vehicle-only controls.

  • MTS Assay:

    • Following the incubation period, add MTS reagent (which contains a tetrazolium salt) to each well.[14][15]

    • Incubate for 1-4 hours at 37°C.[16] Viable cells with active metabolism convert the MTS into a purple formazan product.[15]

    • Record the absorbance at 490 nm using a microplate reader.[15][16]

  • Data Analysis:

    • Subtract the background absorbance from all wells.

    • Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.

    • Plot the percent viability against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion: Synthesizing the Evidence

The validation of a compound's mechanism of action is a cornerstone of rigorous drug discovery. By employing the orthogonal assays described in this guide—a biochemical inhibition assay, a cellular target engagement assay, a downstream functional assay, and a phenotypic assay—researchers can build a powerful, multi-faceted case for the activity of this compound as a selective COX-2 inhibitor. This comprehensive approach minimizes the risk of artifacts and off-target effects, providing a high degree of confidence in the compound's intended biological activity and paving the way for further preclinical development.

Diagram: The Logic of Orthogonal Assays

Orthogonal_Logic cluster_assays Experimental Validation Hypothesis Hypothesis: Compound is a selective COX-2 inhibitor Biochem Biochemical Assay (Does it inhibit the enzyme?) Hypothesis->Biochem CETSA CETSA® (Does it bind the target in cells?) Hypothesis->CETSA PGE2 Downstream Assay (Does it block the pathway?) Hypothesis->PGE2 Phenotype Phenotypic Assay (Does it cause a cellular effect?) Hypothesis->Phenotype Conclusion Conclusion: High confidence in MOA Biochem->Conclusion Convergent Evidence CETSA->Conclusion Convergent Evidence PGE2->Conclusion Convergent Evidence Phenotype->Conclusion Convergent Evidence

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 6-(2-Hydroxyphenyl)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Laboratory Professionals

As a novel heterocyclic compound, 6-(2-Hydroxyphenyl)pyridazin-3(2H)-one requires meticulous handling and disposal procedures to ensure the safety of laboratory personnel and the protection of our environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance.

Hazard Assessment and Pre-Disposal Planning

Before beginning any work that will generate waste containing this compound, a thorough hazard assessment is mandatory.[1] The Safety Data Sheet (SDS) is the primary source of information for this assessment.[2]

Key Hazard Information for this compound:

Hazard StatementGHS ClassificationPrecautionary Measures
H302: Harmful if swallowedAcute toxicity, Oral (Category 4)Do not eat, drink or smoke when using this product. Rinse mouth if swallowed and get medical help.[2]
H315: Causes skin irritationSkin irritation (Category 2)Wear protective gloves. Wash skin thoroughly after handling. If skin irritation occurs, get medical help.[2]
H319: Causes serious eye irritationEye irritation (Category 2)Wear eye protection. Rinse cautiously with water for several minutes if in eyes.[2]
H335: May cause respiratory irritationSpecific target organ toxicity – single exposure (Category 3)Avoid breathing dust. Use only in a well-ventilated area.[2]

Given these hazards, it is crucial to handle this compound as a hazardous substance.[2] For novel compounds where comprehensive toxicological data may be unavailable, it is prudent to assume the compound is hazardous.[3][4][5]

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against accidental exposure. The following PPE must be worn when handling this compound in any form, including its waste products:

  • Eye Protection: Chemical safety goggles or a face shield.[4][6]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene.[4][6] Double-gloving is recommended.[6]

  • Body Protection: A fully fastened laboratory coat.[6]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, particularly outside of a certified chemical fume hood, a certified respirator (e.g., N95 or higher) should be used.[6][7]

Waste Segregation and Collection

Proper segregation of chemical waste at the point of generation is a critical step in ensuring safe and compliant disposal.[1]

Step-by-Step Waste Collection Protocol:

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all waste containing this compound.[1][7] The container must be made of a material compatible with the chemical and any solvents used.

  • Labeling: The container label must clearly state "Hazardous Waste" and include the full chemical name: "this compound".[4][7]

  • Solid Waste: This includes contaminated consumables such as gloves, pipette tips, weighing paper, and any unreacted compound. Carefully transfer these items into the designated solid hazardous waste container.[7]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid hazardous waste container. Do not mix with incompatible waste streams.[1]

  • Decontamination: Any non-disposable equipment that has come into contact with the chemical must be thoroughly decontaminated. A common procedure is to rinse with an appropriate solvent (e.g., ethanol or isopropanol), followed by washing with soap and water.[7] The solvent rinsate should be collected as hazardous liquid waste.

Disposal Pathway

The disposal of this compound must be handled as hazardous chemical waste in accordance with local, state, and federal regulations.[2][7] In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[8]

Disposal Decision Workflow:

DisposalWorkflow cluster_Onsite On-Site Management cluster_Offsite Off-Site Disposal Start Waste Generation Assess Hazard Assessment (Review SDS) Start->Assess Segregate Segregate Waste (Solid & Liquid) Assess->Segregate Label Label Container 'Hazardous Waste' Segregate->Label Store Store in Satellite Accumulation Area Label->Store ContactEHS Contact EHS/ Waste Vendor Store->ContactEHS Transport Licensed Transporter Collects Waste ContactEHS->Transport Dispose Final Disposal Facility (e.g., Incineration) Transport->Dispose

Caption: Decision workflow for the disposal of this compound.

Key Disposal Steps:

  • Container Management: Keep the hazardous waste container securely sealed when not in use.[2] Store it in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[8]

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for guidance on waste disposal.[3] They will coordinate with a licensed hazardous waste contractor for pickup.

  • Final Disposal: The ultimate disposal method will be determined by the licensed waste management facility. For many organic compounds, high-temperature incineration is the preferred method as it ensures complete destruction.[9][10]

Never dispose of this compound down the drain or in the regular trash. [11] Improper disposal can lead to environmental contamination and significant regulatory penalties.[11] The environmental fate of many heterocyclic compounds is not fully understood, and some can persist in the environment.[12][13]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Evacuate the immediate area and ensure proper ventilation, preferably within a chemical fume hood.[7]

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial spill kit to contain the spill.[7]

  • Collect Absorbed Material: Carefully collect the absorbed material and place it into the designated hazardous waste container.[7]

  • Decontaminate the Area: Thoroughly clean the spill area.[7]

  • Dispose of Cleaning Materials: All materials used for cleanup must be disposed of as hazardous waste.[7]

By adhering to these procedures, researchers can ensure the safe and responsible management of waste generated from work with this compound, upholding the principles of scientific integrity and environmental stewardship.

References

  • Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Laboratory Professionals. Benchchem.
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  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI.
  • Safety Data Sheet for Pyridazine. Sigma-Aldrich.
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A Senior Application Scientist's Guide to Handling 6-(2-Hydroxyphenyl)pyridazin-3(2H)-one: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols for researchers, scientists, and drug development professionals handling 6-(2-Hydroxyphenyl)pyridazin-3(2H)-one. As a Senior Application Scientist, the following content is synthesized from established safety data, principles of organic chemistry, and best laboratory practices to ensure your safety and the integrity of your research.

Hazard Assessment of this compound

Understanding the hazard profile of a chemical is the cornerstone of safe laboratory practice. This compound is a heterocyclic organic compound that requires careful handling due to its potential health effects. The primary hazards are associated with irritation and acute toxicity if ingested.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of these hazards.

Hazard ClassCategoryHazard Statement
Acute toxicity, Oral4H302: Harmful if swallowed
Skin irritation2H315: Causes skin irritation
Eye irritation2H319: Causes serious eye irritation
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation

Data sourced from the Safety Data Sheet for this compound.[1]

The presence of a phenolic hydroxyl group suggests that prolonged or repeated skin contact could lead to more severe effects, as phenols are known to be corrosive and readily absorbed through the skin.[2][3]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential when handling this compound. The selection of PPE should be based on a risk assessment of the specific procedure being performed.

Core PPE Requirements

For all routine laboratory operations involving this compound, the following PPE is mandatory:

  • Eye Protection: Chemical splash goggles that meet ANSI Z87.1 standards are required whenever handling this compound in solid or solution form.[4][5] Standard safety glasses with side shields may not provide adequate protection against splashes.[2]

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves provide good protection against incidental contact with a wide range of chemicals and are a suitable choice for handling this compound.[4][6] It is crucial to change gloves immediately if they become contaminated. For tasks with a higher risk of splashes, such as when working with larger quantities or preparing solutions, consider double-gloving or using thicker utility-grade neoprene or butyl gloves over nitrile gloves.[7]

  • Body Protection: A flame-resistant lab coat, fully buttoned, is required to protect against splashes and spills.[5][8] Ensure that your clothing covers your entire body; long pants and closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.[4][7]

Specialized PPE for Enhanced Protection

Certain procedures may increase the risk of exposure and necessitate additional PPE:

  • Face Shield: When there is a significant splash hazard, such as when transferring large volumes of solutions or during vigorous reactions, a full-face shield should be worn in addition to chemical splash goggles.[2][6]

  • Respiratory Protection: Due to the risk of respiratory irritation (H335), handling the solid compound outside of a certified chemical fume hood is strongly discouraged.[1] If engineering controls are not sufficient to control airborne dust or aerosols, a NIOSH-approved respirator may be required.[4][6] The use of a respirator necessitates a formal respiratory protection program, including fit testing and training.

PPE Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the task-specific risks associated with handling this compound.

PPE_Selection_Workflow cluster_risk_assessment Risk Assessment cluster_ppe_level PPE Level start Start: Handling this compound weighing Weighing solid? start->weighing solution Working with solutions? weighing->solution No max_ppe Maximum PPE: - Enhanced PPE - Respiratory Protection (in fume hood) weighing->max_ppe Yes large_scale Large scale or splash risk? solution->large_scale Yes core_ppe Core PPE: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat solution->core_ppe No large_scale->core_ppe No enhanced_ppe Enhanced PPE: - Core PPE - Face Shield large_scale->enhanced_ppe Yes

Caption: PPE selection workflow based on the specific laboratory task.

Operational Handling Procedures

Adherence to standard operating procedures is critical for minimizing exposure.

Weighing the Solid Compound
  • Preparation: Don all core PPE. Ensure a chemical fume hood is available and functioning correctly.

  • Procedure: Conduct all weighing operations within the fume hood to contain any airborne dust.

  • Handling: Use a spatula to transfer the solid. Avoid creating dust.

  • Cleanup: After weighing, carefully clean the spatula and the weighing area with a damp cloth to remove any residual powder. Dispose of the cloth as contaminated waste.

Preparing Solutions
  • Preparation: Don core PPE. If there is a splash risk, also wear a face shield.[2]

  • Procedure: Work within a chemical fume hood.[7]

  • Addition: Slowly add the solid this compound to the solvent to prevent splashing.

  • Mixing: Use magnetic stirring or gentle swirling to dissolve the compound.

  • Storage: Store the solution in a clearly labeled, tightly sealed container in a cool, dry, well-ventilated area.[9]

Emergency Procedures

In the event of an accidental spill or exposure, a prompt and informed response is crucial.

Spill Response

For any spill, the first step is to alert others in the vicinity.[10]

  • Small Spills (manageable by lab personnel):

    • Ensure you are wearing the appropriate PPE, including gloves, goggles, and a lab coat.[11]

    • Contain the spill by creating a dike around it with an inert absorbent material like vermiculite or sand.[12][13]

    • Working from the outside in, apply the absorbent material to the spill.[10]

    • Carefully scoop the absorbed material into a designated hazardous waste container.[14]

    • Decontaminate the spill area with soap and water.

    • Dispose of all contaminated materials, including gloves, as hazardous waste.[9][15]

  • Large Spills:

    • Evacuate the immediate area.

    • If the substance is volatile or flammable, eliminate all ignition sources.[11][14]

    • Close the laboratory doors to confine the spill.

    • Notify your institution's environmental health and safety (EHS) department immediately.

Exposure Response

Immediate first aid can significantly reduce the severity of an injury.

Exposure RouteFirst Aid Measures
Skin Contact Immediately remove contaminated clothing.[1] Rinse the affected area with copious amounts of water for at least 15 minutes.[1][3] Seek medical attention if irritation persists.[16]
Eye Contact Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][16] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[1][16] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[16] Seek immediate medical attention.

Decontamination and Waste Disposal

Proper decontamination and waste disposal are essential to prevent environmental contamination and accidental exposure.

Decontamination
  • All non-disposable equipment that has come into contact with this compound should be thoroughly decontaminated. This can be achieved by rinsing with an appropriate solvent (e.g., ethanol or isopropanol), followed by washing with soap and water.[9]

  • Work surfaces should be wiped down with a suitable cleaning agent after each use.

Waste Disposal

All waste containing this compound must be treated as hazardous chemical waste.

  • Waste Collection: Collect all waste, including excess reagent, contaminated consumables (e.g., gloves, pipette tips, absorbent materials), and empty containers, in a designated, clearly labeled, and sealed hazardous waste container.[9][15]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: this compound.

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Disposal: Dispose of the hazardous waste through your institution's EHS department in accordance with all local, state, and federal regulations.[9][15] Do not dispose of this chemical down the drain or in the regular trash.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

  • University of Colorado Boulder. (n.d.). Protective Gear - Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells. Retrieved from [Link]

  • LSU Health Shreveport. (n.d.). Laboratory Specific Standard Operating Procedures TITLE: SOP for the safe use of Phenol and Phenol Solutions. Retrieved from [Link]

  • Brainly. (2024, February 21). Which personal protective equipment (PPE) should you wear while working in the organic chemistry lab? Retrieved from [Link]

  • Yale Environmental Health & Safety. (2022, June). Phenol Standard Operating Procedure. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 15). Proper Protective Equipment. Retrieved from [Link]

  • Harvard Environmental Health and Safety. (n.d.). Lab Safety Guideline: Phenol. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Phenol Health and Safety Controls Fact Sheet. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • PubChem. (n.d.). 6-hydroxy-2-phenylpyridazin-3(2H)-one. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

  • MDPI. (2022, June 13). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Retrieved from [Link]

  • SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Retrieved from [Link]

  • National Institutes of Health. (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Retrieved from [Link]

  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]

  • The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • Bentham Science. (n.d.). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Retrieved from [Link]

  • MDPI. (n.d.). Techniques for Analysis of Plant Phenolic Compounds. Retrieved from [Link]

  • Angene Chemical. (2024, November 17). Safety Data Sheet for 6-Amino-3(2H)-pyridazinone. Retrieved from [Link]

  • PubChem. (n.d.). 3(2H)-Pyridazinone. Retrieved from [Link]

  • PubChem. (n.d.). 3(2H)-Pyridazinone, 6-hydroxy-2-(beta-hydroxyphenethyl)-. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • World Health Organization. (n.d.). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. Retrieved from [Link]

  • Stericycle. (n.d.). Navigating the Complexities of Managing Pharmaceutical Waste. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.